5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,5-dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2)9(14)12(3-7-5-16-7)10(15)13(11)4-8-6-17-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJKZTPKSRPUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28906-98-1 | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28906-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90884831 | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-81-9 | |
| Record name | 5,5-Dimethyl-1,3-bis(2-oxiranylmethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycidyldimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, a key diepoxy compound with significant applications in the formulation of advanced epoxy resins. This document is intended for researchers, scientists, and professionals in the fields of drug development and material science. The guide delves into the detailed synthesis route, including the preparation of the precursor 5,5-dimethylhydantoin, the subsequent N-glycidylation reaction, and the underlying reaction mechanisms. Experimental protocols are presented with a focus on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformations.
Introduction: The Significance of this compound
This compound, also known as 1,3-diglycidyl-5,5-dimethylhydantoin, is a heterocyclic compound featuring a hydantoin core functionalized with two reactive oxirane (epoxy) groups. This unique structure imparts a combination of desirable properties, including high thermal stability, excellent mechanical strength, and good electrical insulation, making it a valuable building block for high-performance epoxy resins. These resins find applications in demanding environments such as aerospace, electronics, and automotive industries. Furthermore, the hydantoin moiety is a recognized pharmacophore, and its derivatives are explored in various pharmaceutical applications, including as anticonvulsant drugs.[1]
This guide will provide a detailed roadmap for the laboratory-scale synthesis of this important compound, starting from readily available precursors.
Strategic Synthesis Plan
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the hydantoin core, 5,5-dimethylhydantoin. The second, and key, stage is the introduction of the two glycidyl groups onto the nitrogen atoms of the hydantoin ring.
Caption: Overall two-stage synthesis strategy.
Stage 1: Synthesis of 5,5-Dimethylhydantoin - The Bucherer-Bergs Reaction
The most established and reliable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward route from a ketone or cyanohydrin to the desired hydantoin.
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through a series of equilibria. The key steps involve the formation of an aminonitrile intermediate from the reaction of acetone cyanohydrin with ammonium carbonate. The aminonitrile then reacts with carbon dioxide (generated in situ from ammonium carbonate) to form a carbamic acid derivative, which subsequently undergoes an intramolecular cyclization to yield the hydantoin ring.
Caption: Mechanism of N-glycidylation.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established principles of glycidylation reactions found in the literature, including a patent describing a similar transformation. [2] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 5,5-Dimethylhydantoin | 128.13 | 12.8 | 0.1 |
| Epichlorohydrin | 92.52 | 74.0 | 0.8 |
| Sodium hydroxide (pellets) | 40.00 | 8.8 | 0.22 |
| Tetramethylammonium chloride | 109.60 | 1.1 | 0.01 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 12.8 g (0.1 mol) of 5,5-dimethylhydantoin, 74.0 g (0.8 mol) of epichlorohydrin, and 1.1 g (0.01 mol) of tetramethylammonium chloride.
-
Heat the mixture to 80°C with stirring.
-
Once the temperature has stabilized, slowly add 8.8 g (0.22 mol) of powdered sodium hydroxide in small portions over a period of 1 hour. Caution: The reaction is exothermic. Maintain the temperature between 80-90°C.
-
After the addition of sodium hydroxide is complete, continue to stir the reaction mixture at 80°C for an additional 3 hours.
-
Cool the mixture to room temperature.
-
Add 150 mL of toluene and 100 mL of water to the flask and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and wash it with 2 x 100 mL of water to remove any remaining sodium hydroxide and sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin by rotary evaporation under reduced pressure.
-
The crude product, a viscous oil or a solid, can be purified by recrystallization from a suitable solvent such as isopropanol or a mixture of toluene and heptane.
Characterization:
-
Melting Point: 175-180°C. [1]* Appearance: White crystalline solid. [1]* ¹H NMR (CDCl₃): Expected signals would include a singlet for the two methyl groups on the hydantoin ring, and a series of multiplets for the methylene and methine protons of the glycidyl groups.
-
¹³C NMR (CDCl₃): Expected signals would include peaks for the carbonyl carbons, the quaternary carbon of the hydantoin ring, the methyl carbons, and the carbons of the glycidyl groups.
-
FTIR (KBr): The spectrum should show the absence of N-H stretching bands (around 3200-3400 cm⁻¹) present in the starting material. Characteristic peaks for the C=O groups of the hydantoin ring (around 1700-1780 cm⁻¹), and the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹) are expected.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed experimental protocols for the Bucherer-Bergs reaction and the subsequent N-glycidylation, researchers can successfully synthesize this valuable diepoxy compound. A thorough understanding of the underlying reaction mechanisms, as presented in this guide, is crucial for troubleshooting and optimizing the synthesis. The provided characterization data will serve as a benchmark for verifying the identity and purity of the synthesized products.
References
-
Bayville Chemical Supply Company Inc. 5,5-dimethyl-1,3-bis (oxirane-2-methyl) imidazolidine-2,4-dione. [Link]
- Habermeier, J., & Lohse, F. (1978). U.S. Patent No. 4,071,477. Washington, DC: U.S.
-
ChemicalBook. This compound. (2024-04-09). [Link]
- Google Patents. US20130190507A1 - Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]
-
Sun, Y., et al. (2020). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. FTIR spectra of 5,5-dimethylhydantoin (DMH), 1-bromododecane (BD),.... [Link]
-
PubChem. 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. [Link]
-
Wagner, E. C.; Baizer, M. 5,5-Dimethylhydantoin. Org. Synth. 1940, 20, 42. [Link]
- Google Patents. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
-
AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150095884]([Link] agentes§ionid=150095884)
-
Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021-10-29). [Link]
-
Dove Medical Press. Supplementary materials. [Link]
- Google Patents. US5767140A - 5,5-Disubstituted hydantoins.
-
Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021-12-15). [Link]
- Google Patents. CN102002000B - Method for producing 5,5-dimethyl hydantoin.
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Global Substance Registration System. 1,3-DIMETHYL-5,5-DIMETHYLHYDANTOIN. [Link]
-
SIELC Technologies. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. (2018-05-16). [Link]
-
The Royal Society of Chemistry. ATR-FTIR Spectra. [Link]
-
ResearchGate. Synthesis of epoxy resin of 5,5-dimethylhydantoin. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Diglycidyldimethylhydantoin (DGDMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyldimethylhydantoin (DGDMH), a heterocyclic epoxy resin, has garnered significant attention in the fields of advanced materials and polymer chemistry. Its rigid hydantoin ring structure, coupled with the reactive glycidyl groups, imparts a unique combination of properties to the resulting thermoset polymers. This guide provides a comprehensive overview of the core physicochemical properties of DGDMH, offering both theoretical insights and practical experimental methodologies for its characterization. Understanding these fundamental properties is crucial for the rational design and application of DGDMH-based materials in diverse sectors, including aerospace, electronics, and biomedical engineering. This document will delve into the molecular characteristics, thermal behavior, rheological properties, and solubility of uncured DGDMH, as well as the thermal and mechanical properties of the cured resin.
Molecular Structure and Properties
Diglycidyldimethylhydantoin, systematically named 1,3-bis(oxiran-2-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione, possesses the molecular formula C₁₁H₁₆N₂O₄. Its structure is characterized by a central 5,5-dimethylhydantoin core to which two glycidyl ether groups are attached at the N1 and N3 positions.
Table 1: Fundamental Molecular and Physical Properties of DGDMH
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₄ | N/A |
| Molar Mass | 240.26 g/mol | N/A |
| Appearance | Varies; can be a viscous liquid or a crystalline solid | [1] |
| CAS Number | 15336-81-9 | [1] |
The presence of the hydantoin ring contributes to the high thermal stability and rigidity of the cured polymer network, while the two epoxy groups provide the sites for cross-linking reactions, typically with amine or anhydride curing agents.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of DGDMH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the DGDMH molecule. The spectrum of DGDMH is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Table 2: Characteristic FTIR Absorption Bands of DGDMH
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretching of the terminal oxirane group |
| ~1770 and ~1700 | C=O stretching of the hydantoin ring (asymmetric and symmetric) |
| ~1250 | C-N stretching |
| ~915 | C-O-C stretching of the epoxy ring (asymmetric) |
| ~850 | C-O stretching of the epoxy ring (symmetric) |
-
Sample Preparation: For liquid DGDMH, a thin film can be cast between two potassium bromide (KBr) plates. If DGDMH is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks and confirm the presence of the expected functional groups. The disappearance of the epoxy peak at ~915 cm⁻¹ during curing can be used to monitor the reaction progress.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the DGDMH molecule, respectively, allowing for unambiguous structure elucidation.
-
Methyl Protons (C(CH₃)₂): A singlet around δ 1.4-1.6 ppm.
-
Glycidyl Protons (CH₂-CH-CH₂-O): A complex multiplet system between δ 2.6 and 4.5 ppm, corresponding to the methylene and methine protons of the oxirane ring and the adjacent methylene group.
-
Methyl Carbons (C(CH₃)₂): A signal around δ 25-30 ppm.
-
Quaternary Carbon (C(CH₃)₂): A signal around δ 60-65 ppm.
-
Glycidyl Methylene Carbon (N-CH₂): A signal around δ 45-50 ppm.
-
Oxirane Methylene Carbon (CH₂-O): A signal around δ 44-46 ppm.
-
Oxirane Methine Carbon (CH-O): A signal around δ 50-52 ppm.
-
Hydantoin Carbonyl Carbons (C=O): Two distinct signals in the range of δ 155-175 ppm.
-
Sample Preparation: Dissolve approximately 10-20 mg of DGDMH in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to assign the signals to the specific atoms in the DGDMH structure.
Thermal Properties of Uncured DGDMH
The thermal behavior of the uncured resin is critical for determining its processing window and storage stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For uncured DGDMH, TGA can be used to determine the onset of thermal degradation.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3][4]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. For uncured DGDMH, DSC can be used to identify melting and glass transition temperatures, as well as to study its curing kinetics when mixed with a curing agent.
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a DSC pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.[5]
-
Instrumentation: A differential scanning calorimeter is used.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. To observe the glass transition, a heat-cool-heat cycle is often employed.
-
Data Analysis: The DSC thermogram is analyzed to determine the glass transition temperature (Tg), melting point (Tm) if crystalline, and the enthalpy of any transitions.
Rheological Properties
The flow behavior of uncured DGDMH is a critical parameter for its processing, particularly in applications such as coatings, adhesives, and composite matrix resins.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. The viscosity of DGDMH is highly dependent on temperature, decreasing as the temperature increases.
Table 3: Typical Viscosity of Hydantoin-Based Epoxy Resins
| Temperature (°C) | Viscosity (Pa·s) | Notes |
| 25 | High | Can be a highly viscous liquid or solid |
| 50-80 | Significantly lower | Heating reduces viscosity for easier processing |
-
Instrumentation: A rotational viscometer or rheometer with a cone-and-plate or parallel-plate geometry is suitable. The ASTM D2393 standard can be followed for epoxy resins.[6][7]
-
Sample Preparation: Place a sufficient amount of the DGDMH sample onto the lower plate of the instrument.
-
Data Acquisition: Set the desired temperature and allow the sample to equilibrate. Measure the viscosity over a range of shear rates to determine if the fluid is Newtonian or non-Newtonian.
-
Data Analysis: Plot viscosity as a function of shear rate and/or temperature.
Caption: Workflow for Viscosity Measurement.
Solubility
The solubility of DGDMH in various solvents is important for formulation development, cleaning, and removal. Generally, due to its polar nature, DGDMH is expected to be soluble in polar organic solvents.
Table 4: Expected Solubility of DGDMH
| Solvent | Expected Solubility |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Toluene | Moderately Soluble |
| Xylene | Moderately Soluble |
| Water | Sparingly Soluble to Insoluble |
| Alcohols (e.g., Ethanol) | Soluble |
-
Procedure: Add a known amount of DGDMH to a measured volume of the solvent at a specific temperature.
-
Observation: Stir the mixture and observe for complete dissolution. If the solid dissolves, add more solute until saturation is reached.
-
Quantification: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as gravimetry after solvent evaporation.
Curing Behavior
The transformation of liquid DGDMH into a solid thermoset is achieved through a curing reaction with a suitable hardener. Aromatic amines, such as 4,4'-diaminodiphenylmethane (DDM), are commonly used.
Curing Kinetics
The curing kinetics can be investigated using DSC by monitoring the heat released during the exothermic cross-linking reaction. The apparent activation energy (Ea) for the curing of a 5,5-dimethylhydantoin epoxy resin with DDM has been reported to be in the range of 55–59 kJ/mol.[5]
-
Sample Preparation: Prepare a homogeneous mixture of DGDMH and the curing agent in the desired stoichiometric ratio.
-
Instrumentation: A DSC instrument is used.
-
Data Acquisition: Perform non-isothermal scans at different heating rates (e.g., 5, 10, 15, 20 °C/min).
-
Data Analysis: The Kissinger or Ozawa-Flynn-Wall methods can be used to determine the activation energy from the variation of the exothermic peak temperature with the heating rate.[8]
Caption: Curing reaction of DGDMH.
Properties of Cured DGDMH
The performance of DGDMH-based materials is ultimately determined by the properties of the cured thermoset.
Thermal Stability of Cured Resin
The thermal stability of the cured DGDMH is expected to be high due to the presence of the hydantoin ring. TGA is used to evaluate the decomposition temperature of the cured material.
Mechanical Properties of Cured Resin
The mechanical properties, such as tensile strength, modulus, and fracture toughness, are crucial for structural applications. Hydantoin-based epoxy resins, when cured with aromatic amines, have been shown to exhibit high tensile strength and fracture toughness.[6]
Table 5: Typical Mechanical Properties of Cured Hydantoin Epoxy Resins
| Property | Typical Value |
| Glass Transition Temperature (Tg) | > 150 °C |
| Tensile Strength | High |
| Fracture Toughness | High |
-
Sample Preparation: Cast the mixture of DGDMH and curing agent into molds of the desired geometry (e.g., dog-bone shape for tensile testing) and cure according to a defined schedule.
-
Instrumentation: A universal testing machine is used for tensile and flexural tests. A dynamic mechanical analyzer (DMA) can be used to determine the glass transition temperature (Tg) and storage modulus.
-
Data Acquisition: Conduct the tests according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).
-
Data Analysis: Determine key mechanical parameters from the stress-strain curves.
Hydrolytic Stability
The resistance of the cured DGDMH to degradation by water is an important consideration for its long-term durability. The ester-free backbone of amine-cured DGDMH is expected to offer good hydrolytic stability compared to anhydride-cured systems which contain ester linkages susceptible to hydrolysis.[9]
-
Sample Preparation: Prepare cured samples of known dimensions and weight.
-
Procedure: Immerse the samples in water or an aqueous solution (e.g., acidic or basic) at a specific temperature for an extended period.[10]
-
Analysis: Periodically remove the samples, dry them, and measure changes in weight, dimensions, and mechanical properties to assess the extent of degradation.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of diglycidyldimethylhydantoin and the experimental methodologies for their determination. The unique combination of a rigid hydantoin core and reactive epoxy functionalities makes DGDMH a promising building block for high-performance thermosetting polymers. A thorough understanding and characterization of its properties are essential for optimizing its processing and tailoring the performance of the final materials for a wide range of advanced applications. Further research into the synthesis of novel DGDMH derivatives and the development of advanced DGDMH-based composites will continue to expand the utility of this versatile epoxy resin.
References
-
Li, X., & Huang, H. (2023). Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. ResearchGate. [Link]
-
Serafini, T. T. (1983). Epoxy hydantoins as matrix resins. NASA Technical Reports Server. [Link]
- ASTM D2393-86, Standard Test Method for Viscosity of Epoxy Resins and Related Components, ASTM Intern
-
Gougeon Brothers, Inc. (n.d.). What All Those Tests & Numbers Mean. Epoxyworks. [Link]
-
Cizmecioglu, M., & Gupta, A. (1982). Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server. [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). How To: DSC, 2 Steps, Curing of Epoxy Resin. NETZSCH Kinetics Neo. [Link]
- ASTM D2619-19, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)
-
Epoxy Technology Inc. (n.d.). Epoxy Adhesive Test Measurement Guide. [Link]
-
Microtrac. (n.d.). Density Test of Viscous Liquids - BELPYCNO L. [Link]
-
NCWM. (n.d.). 3.X. Volumetric Test Procedure for Viscous and Non-Viscous Liquids by Portable Digital Density Meter. [Link]
-
TeachEngineering. (2025). Measuring Viscosity. [Link]
-
Stern, S., & Dierdorf, D. (2005). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center. [Link]
-
Chemistry For Everyone. (2025). How Is DSC Used To Study Epoxy Resins? YouTube. [Link]
-
National Physical Laboratory. (2003). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. NPL Publications. [Link]
-
Palmese, G. R., & Kumlutas, D. (2011). Thermal stability of high temperature epoxy adhesives by thermogravimetric and adhesive strength measurements. Polymer Degradation and Stability. [Link]
-
Hernandez, E. B., et al. (2023). Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. Polymers. [Link]
-
Gomez, C., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Polymer Analysis and Characterization. [Link]
-
Karkanas, P. I., Partridge, I. K., & Attwood, D. (1996). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE. [Link]
-
Han, J., et al. (2019). Resins and solvents' calculated solubility parameters in 3D space. ResearchGate. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
La Scala, J. J., & Wetzel, E. D. (2005). Solvent degradation of amine cured epoxy resins. NASA Technical Reports Server. [Link]
-
Zhang, W., et al. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers. [Link]
-
Bio-protocol. (n.d.). Thermogravimetric Analysis (TGA). [Link]
-
ASTM International. (n.d.). D2393 Test Method for Viscosity of Epoxy Resins and Related Components. [Link]
-
Intertek. (2010). ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela. Intertek Inform. [Link]
-
Park, K. (n.d.). Chapter 8. Epoxies. [Link]
-
Paul N. Gardner Company, Inc. (n.d.). Determine Density of Viscous Material. [Link]
-
University of Technology - Iraq. (n.d.). Exp.3: Determination the Viscosity of Liquids. [Link]
-
SPL, Inc. (2024). ASTM D2619 (Hydrolytic Stability). [Link]
-
ResearchGate. (n.d.). Hydrolytically Stable Monolayers Derived from Epoxy Silane. [Link]
-
LaPlante, E. C., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. [Link]
-
Mertzel, E. A., & Koenig, J. L. (1986). Application of FT-IR and NMR to epoxy resins. Semantic Scholar. [Link]
-
YouTube. (2023). Simplified FTIR Spectra Normalization: Exploring Nano Silica, Epoxy, and Epoxy Nano Silica. [Link]
-
D'Amico, E., et al. (2021). Comparison of Rheological Behaviour of Bio-Based and Synthetic Epoxy Resins for Making Ecocomposites. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Rheological Behavior of the Epoxy Resin Loaded with the Pozzolan. [Link]
-
Hernandez, E. B., et al. (2019). Evaluating models that predict epoxy conversion using rheological properties. Polymer Testing. [Link]
-
Madbouly, S. A., & Otaigbe, J. U. (2014). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Journal of Applied Polymer Science. [Link]
-
Gómez-Galván, F., et al. (2020). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. Polymers. [Link]
-
Schlimbach, J., & Ogale, A. H. (2019). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Polymers. [Link]
-
ResearchGate. (n.d.). Thermal stability of epoxy-silica hybrid materials by thermogravimetric analysis. [Link]
-
Mettler-Toledo. (n.d.). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. [Link]
-
ResearchGate. (n.d.). TGA and DTG thermograms for different samples. [Link]
-
de Oliveira, L. F. C., et al. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers. [Link]
-
ResearchGate. (n.d.). Thermal Analysis of a Novel Tetrafunctional Epoxy Resin Cured with Anhydride. [Link]
-
ResearchGate. (n.d.). Evaluation of solubility parameters during polymerisation of amine-cured epoxy resins. [Link]
- Google Patents. (n.d.). Epoxy] resins with good solubility in xylene and toluene etc.
- Google Patents. (n.d.). Low viscosity and solvent-free one-component type epoxy resin adhesive composition.
-
ResearchGate. (n.d.). DSC and curing kinetics of epoxy resin using cyclohexanediol diglycidyl ether as active diluents. [Link]
Sources
- 1. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epotek.com [epotek.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. epoxyworks.com [epoxyworks.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. specialchem.com [specialchem.com]
- 10. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
CAS 15336-81-9 spectral data analysis (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 15336-81-9)
Authored by: A Senior Application Scientist
Introduction
This compound, also known by synonyms such as diglycidyldimethylhydantoin and hydantoin epoxy resin, is a significant compound in materials science, particularly in the formulation of high-performance epoxy resins.[1] Its molecular structure, featuring a central hydantoin core functionalized with two reactive oxirane (epoxy) groups, imparts a unique combination of thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the elucidation of structure-property relationships in cured resin systems.
Molecular Structure and Functional Groups
The foundational step in spectral analysis is a clear understanding of the molecule's architecture. The structure of this compound is characterized by a central 5,5-dimethylhydantoin ring, with glycidyl groups attached to the nitrogen atoms at positions 1 and 3.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Experimental Protocol (Suggested):
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
Predicted ¹H NMR Data:
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~1.44 | Singlet | 6H | -C(CH ₃)₂ |
| b | ~2.60 | Doublet of doublets | 2H | Oxirane CH ₂ (one proton) |
| c | ~2.80 | Doublet of doublets | 2H | Oxirane CH ₂ (other proton) |
| d | ~3.15 | Multiplet | 2H | Oxirane CH |
| e | ~3.50 | Doublet of doublets | 2H | N-CH ₂ (one proton) |
| f | ~4.10 | Doublet of doublets | 2H | N-CH ₂ (other proton) |
Interpretation:
-
The two methyl groups attached to the hydantoin ring are chemically equivalent and will appear as a sharp singlet at approximately 1.44 ppm.[2]
-
The protons of the oxirane ring will exhibit a complex splitting pattern due to geminal and vicinal coupling. The two protons on the same carbon of the oxirane are diastereotopic and will have different chemical shifts, appearing as doublets of doublets around 2.60 and 2.80 ppm. The proton on the other carbon of the oxirane ring will appear as a multiplet around 3.15 ppm.
-
The methylene protons of the N-glycidyl group are also diastereotopic and will show distinct signals, likely as doublets of doublets, due to coupling with the oxirane CH proton. These are expected to appear at approximately 3.50 and 4.10 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Experimental Protocol (Suggested):
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz or higher.
-
Reference the chemical shifts to the residual solvent peak.
Predicted ¹³C NMR Data:
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | ~25 | -C(C H₃)₂ |
| 2 | ~45 | N-C H₂ |
| 3 | ~48 | Oxirane C H₂ |
| 4 | ~50 | Oxirane C H |
| 5 | ~60 | -C (CH₃)₂ |
| 6 | ~155 | C =O (N-C-N) |
| 7 | ~175 | C =O (C-C-N) |
Interpretation:
-
The methyl carbons will appear at the highest field, around 25 ppm.[3]
-
The carbons of the glycidyl groups will be in the range of 45-50 ppm. Specifically, the N-CH₂ carbon is expected around 45 ppm, the oxirane CH₂ around 48 ppm, and the oxirane CH around 50 ppm.
-
The quaternary carbon of the hydantoin ring will be found around 60 ppm.[3]
-
The two carbonyl carbons are in different chemical environments and will appear as two distinct signals in the downfield region, around 155 ppm and 175 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol (Suggested):
-
Acquire the IR spectrum using either a KBr pellet or a thin film on a salt plate (NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1770 and ~1710 | Strong | C=O stretching (carbonyls of hydantoin) |
| ~1250 | Strong | Asymmetric C-O-C stretching (oxirane ring) |
| ~915 | Strong | Symmetric C-O-C stretching (oxirane ring) |
| ~850 | Medium | C-O stretching (oxirane ring) |
Interpretation:
-
The C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
-
A key feature will be the two strong absorption bands for the carbonyl groups of the hydantoin ring, expected around 1710 and 1770 cm⁻¹. The presence of two bands is due to the asymmetric and symmetric stretching of the two C=O groups.
-
The presence of the oxirane rings will be confirmed by characteristic absorptions. A strong band around 1250 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond in the epoxide.[4] Two other significant bands for the oxirane ring are expected around 915 cm⁻¹ (symmetric C-O-C stretch) and 850 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol (Suggested):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Predicted Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 240.
Major Fragmentation Pathways:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
-
Loss of a Glycidyl Group: Cleavage of the N-CH₂ bond can lead to the loss of a glycidyl radical (•CH₂CHOCH₂), resulting in a fragment ion at m/z 183.
-
Loss of an Oxirane Ring: Fragmentation can involve the loss of the entire oxirane ring with its methylene linker, leading to a fragment at m/z 169.
-
Cleavage of the Hydantoin Ring: The hydantoin ring itself can fragment. A common fragmentation is the loss of one of the carbonyl groups as CO, leading to various smaller fragments.
-
Formation of a Glycidyl Cation: A fragment corresponding to the glycidyl cation [CH₂CHOCH₂]⁺ may be observed at m/z 57.
Caption: Predicted major fragmentation pathways of this compound in Mass Spectrometry.
Conclusion
The comprehensive spectral analysis of this compound (CAS 15336-81-9) presented in this guide provides a robust framework for its identification and characterization. By synthesizing data from its constituent structural motifs, we can confidently predict the key features in its NMR, IR, and Mass spectra. This information is invaluable for ensuring material purity, monitoring polymerization reactions, and understanding the chemical basis for the performance of hydantoin-based epoxy resins in various advanced applications. Researchers and professionals are encouraged to use this guide as a reference for their analytical work with this important compound.
References
-
PubChem. 5,5-Dimethylhydantoin. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]
Sources
An In-Depth Technical Guide to Hydantoin Epoxy Resins: Chemical Structure, Properties, and Advanced Applications
This guide provides a comprehensive technical overview of hydantoin epoxy resins, a class of high-performance thermosetting polymers. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, synthesis, and curing mechanisms of these resins. It further explores their unique property profiles and highlights their applications in demanding fields such as aerospace and electronics.
Introduction: The Advent of High-Performance Hydantoin Epoxy Resins
Hydantoin epoxy resins are a specialized class of epoxy resins distinguished by the presence of a heterocyclic hydantoin ring in their molecular structure. This structural feature imparts a unique combination of properties that make them superior to conventional bisphenol A (BPA) based epoxy resins in several aspects.[1][2] These resins exhibit excellent thermal stability, good electrical insulation properties, weather resistance, and abrasion performance.[1] Their versatility is further enhanced by the ability to modify their polarity, viscosity, and hydrophobicity by selecting different alkyl groups, leading to low viscosity, high polarity, and long pot life, which ensures easy processing and strong adhesion.[1]
This guide will provide a detailed exploration of the chemical structure of hydantoin epoxy resins, their synthesis and curing pathways, a thorough analysis of their mechanical and thermal properties, and a discussion of their current and emerging applications.
The Chemical Backbone: Structure and Its Influence on Properties
The defining feature of a hydantoin epoxy resin is the five-membered heterocyclic hydantoin ring, which contains two nitrogen atoms. This ring structure is the primary contributor to the resin's enhanced performance characteristics.
Core Hydantoin Structures
Several variations of the hydantoin moiety can be incorporated into the epoxy resin backbone. Some common examples include hydantoin, 5,5-dimethylhydantoin, and 1,3-dihydroxymethyl-5,5-dimethylhydantoin.[2][3] The substituents on the hydantoin ring can be tailored to fine-tune the properties of the final cured polymer.
Below is a diagram illustrating the chemical structures of common hydantoin precursors and a representative hydantoin epoxy resin, 1,3-diglycidyl-5,5-dimethylhydantoin (DGDH).
Caption: A simplified workflow for the synthesis of DGDH.
Curing Mechanisms and Protocols
Hydantoin epoxy resins are thermosetting polymers and require a curing agent (hardener) to form a cross-linked network. The choice of curing agent significantly influences the final properties of the cured material. Common curing agents include amines and anhydrides.
Amine Curing
Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are often used to cure hydantoin epoxy resins for high-temperature applications. The curing reaction involves the opening of the epoxy ring by the amine groups.
Curing Mechanism:
The primary amine groups of the DDS molecule react with the epoxy groups of the hydantoin resin, forming hydroxyl groups and secondary amines. These secondary amines can then react with additional epoxy groups, leading to a highly cross-linked, three-dimensional network.
Experimental Protocol: Amine Curing of Hydantoin Epoxy Resin
This is a general protocol and should be optimized for specific resin-hardener systems.
Materials:
-
Hydantoin epoxy resin (e.g., DGDH)
-
Aromatic amine hardener (e.g., 4,4'-diaminodiphenyl sulfone - DDS)
-
Vacuum oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of DDS based on the epoxy equivalent weight (EEW) of the hydantoin resin and the amine hydrogen equivalent weight (AHEW) of DDS. A 1:1 stoichiometric ratio of epoxy groups to amine hydrogens is typically targeted for optimal properties.
-
Mixing:
-
Preheat the hydantoin epoxy resin to reduce its viscosity (e.g., 80-100°C).
-
Add the calculated amount of DDS to the preheated resin.
-
Mix thoroughly until the DDS is completely dissolved and the mixture is homogeneous. This may require maintaining the elevated temperature during mixing.
-
-
Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
A typical multi-stage cure cycle for a DDS-cured system would be:
-
Initial cure: 2 hours at 150°C.
-
Post-cure: 2-4 hours at 180-200°C.
-
-
The exact cure schedule will depend on the specific hydantoin resin and the desired final properties.
-
Anhydride Curing
Anhydride curing agents, such as phthalic anhydride (PA) or nadic methyl anhydride (NMA), are also used with hydantoin epoxy resins, particularly when good thermal and chemical resistance are required. [2][4] Curing Mechanism:
The curing reaction with anhydrides is more complex and is typically initiated by a source of hydroxyl groups. The anhydride ring opens to form a carboxylic acid, which then reacts with an epoxy group. This reaction generates another hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction. Accelerators, such as tertiary amines or imidazoles, are often used to speed up the cure. [4] Experimental Protocol: Anhydride Curing of Hydantoin Epoxy Resin
This is a general protocol and should be optimized for the specific resin-hardener-accelerator system.
Materials:
-
Hydantoin epoxy resin (e.g., DGDH)
-
Anhydride hardener (e.g., Phthalic Anhydride - PA)
-
Accelerator (e.g., a tertiary amine)
-
Vacuum oven
Procedure:
-
Formulation:
-
Calculate the required amount of anhydride hardener based on the EEW of the resin and the anhydride equivalent weight. The stoichiometry is often adjusted to be slightly less than 1:1 (e.g., 0.85:1 anhydride to epoxy equivalents) to account for side reactions.
-
The accelerator is typically added at a low concentration (e.g., 0.5-2 phr - parts per hundred parts of resin).
-
-
Mixing:
-
Preheat the hydantoin epoxy resin to reduce its viscosity.
-
Add the anhydride hardener and mix until a homogeneous solution is obtained.
-
Add the accelerator and mix thoroughly.
-
-
Degassing: Degas the mixture in a vacuum oven.
-
Curing:
-
Pour the mixture into a preheated mold.
-
A typical cure cycle for an anhydride-cured system is a multi-stage process to control the exotherm and ensure complete curing:
-
Initial cure: 2 hours at 90°C.
-
Intermediate cure: 4 hours at 165°C.
-
Post-cure: Up to 16 hours at 200°C. [5]
-
-
Sources
An In-depth Technical Guide to the Thermal Decomposition of Diglycidyl-5,5-dimethylhydantoin (DGDMH)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermal decomposition of diglycidyl-5,5-dimethylhydantoin (DGDMH), a specialized epoxy resin notable for its hydantoin heterocyclic structure. Understanding the thermal degradation behavior of DGDMH is critical for predicting its performance at elevated temperatures, ensuring operational safety, and designing materials with enhanced thermal stability for demanding applications. This document synthesizes fundamental principles with field-proven analytical methodologies to offer researchers, scientists, and drug development professionals a robust framework for investigating this material. We will explore the decomposition mechanisms, the kinetic parameters governing the degradation process, and the advanced analytical techniques required for a thorough characterization. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Significance of DGDMH and its Thermal Behavior
Diglycidyl-5,5-dimethylhydantoin (DGDMH) is a thermosetting epoxy resin distinguished by a five-membered hydantoin ring integrated into its molecular backbone. This unique structure, containing both amide and imide functionalities, imparts a combination of desirable properties to the cured polymer, including high thermal stability, good mechanical strength, and excellent chemical resistance. These characteristics make DGDMH-based epoxy systems valuable in high-performance applications such as advanced composites, electronic encapsulants, and specialty coatings.
A thorough understanding of a polymer's thermal decomposition is paramount. It dictates the material's service temperature limits, influences its long-term durability, and is a critical factor in fire safety engineering. For professionals in drug development, where hydantoin derivatives are also relevant, understanding the stability of such core structures is essential. The process of thermal decomposition involves a complex series of chemical reactions, including bond scission, cross-linking, and the evolution of volatile products, which ultimately define the material's failure point and degradation profile.[1][2] This guide provides the foundational knowledge and practical methodologies to explore these phenomena in DGDMH.
Fundamentals of DGDMH Thermal Decomposition
The thermal degradation of a cured DGDMH epoxy network is a multi-stage process influenced by its unique chemical architecture. The decomposition is generally initiated by the scission of the weakest bonds within the polymer network as thermal energy increases.
Proposed Decomposition Pathway: The decomposition of DGDMH is theorized to initiate at the glycidyl ether linkages and the aliphatic chains introduced by the curing agent. This is followed by the more complex degradation of the thermally stable 5,5-dimethylhydantoin ring at higher temperatures.
-
Initial Stage: Scission of C-O and C-N bonds in the cross-linked network, often involving the aliphatic segments from the amine curing agent. This stage typically results in the release of water, aldehydes, and other small molecules.
-
Intermediate Stage: Degradation involving the epoxy backbone and the hydantoin moiety. The hydantoin ring itself is relatively stable but can decompose to release species like carbon dioxide (CO2), carbon monoxide (CO), isocyanates, and various nitrogenous compounds.[3][4]
-
Final Stage (Charring): At elevated temperatures, the remaining material undergoes complex condensation and cyclization reactions, forming a carbonaceous char. The high nitrogen content of the hydantoin ring can contribute to the formation of a stable, graphitic char structure, which enhances the material's overall thermal stability and flame retardancy.
The following diagram illustrates a simplified, conceptual pathway for the decomposition process.
Caption: Conceptual workflow of DGDMH thermal decomposition.
Core Analytical Methodologies and Protocols
A multi-technique approach is essential for a comprehensive analysis of thermal decomposition.[1][5] The primary tools are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with Evolved Gas Analysis (EGA).
Thermogravimetric Analysis (TGA)
TGA is the cornerstone of thermal analysis, providing quantitative data on the mass loss of a material as a function of temperature in a controlled atmosphere.[6] This allows for the determination of decomposition temperatures, the amount of volatile products, and the quantity of residual char.
Experimental Protocol: TGA of Cured DGDMH
-
Sample Preparation: Prepare a small, uniform sample of the cured DGDMH resin (typically 5-10 mg) and place it in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an oxygen-free environment. This is crucial to study the intrinsic thermal decomposition without oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant, linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C). The choice of heating rate is a trade-off: slower rates provide better temperature resolution, while faster rates can shift decomposition to higher temperatures.[7]
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the Derivative Thermogravimetry (DTG) curve. The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition for each stage.[8]
-
Data Presentation: TGA and DTG Results
| Parameter | Description | Typical Value Range |
| T_onset (or T_5%) | The temperature at which 5% mass loss occurs, indicating the onset of significant decomposition. | 280 - 320°C |
| T_max | The temperature of the peak maximum in the DTG curve, representing the point of the fastest decomposition rate. | 350 - 450°C (can have multiple peaks) |
| Char Yield (%) | The percentage of residual mass remaining at a high temperature (e.g., 700°C) in an inert atmosphere. | 20 - 40% |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is invaluable for identifying the energetic nature of decomposition events, such as endothermic bond-breaking or exothermic cross-linking reactions.[5][10]
Experimental Protocol: DSC of Cured DGDMH
-
Sample Preparation: Encapsulate a small sample (5-10 mg) of the cured DGDMH in a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a stable flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the final decomposition point observed in TGA.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature.
-
Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks. In decomposition studies, bond scission is typically endothermic, while secondary cross-linking or oxidation (if air is present) would be exothermic.[5]
-
Evolved Gas Analysis (EGA): TGA-FTIR / TGA-MS
To identify the chemical nature of the volatile products released during decomposition, the TGA instrument can be coupled to a spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[3]
-
TGA-FTIR: The evolved gases from the TGA are passed through a heated gas cell within an FTIR spectrometer. This allows for the real-time identification of functional groups in the gas stream (e.g., C=O for CO/CO₂, N-H for amines, O-H for water).[5]
-
TGA-MS: The effluent is introduced into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. This provides precise molecular weight information of the decomposition products.[3]
Kinetic Analysis of the Decomposition Process
Kinetic analysis of TGA data provides crucial parameters like activation energy (Ea), which quantifies the energy barrier for the decomposition reaction.[11][12] Higher activation energy generally implies greater thermal stability. Isoconversional methods are powerful for this analysis as they calculate Ea as a function of the conversion degree (α) without assuming a specific reaction model.[11]
Workflow for Isoconversional Kinetic Analysis
Caption: Workflow for kinetic analysis using TGA data.
The Flynn-Wall-Ozawa (FWO) method is a widely used integral isoconversional method. By performing TGA experiments at several different heating rates (β), the activation energy can be determined from the slope of a plot of ln(β) versus 1/T at a given conversion level (α).[7]
Factors Influencing Thermal Stability
The inherent thermal stability of the DGDMH polymer can be significantly modified by the formulation, particularly the choice of curing agent.
-
Curing Agent Type: The structure of the curing agent (hardener) is critical. Aromatic amines (e.g., 4,4'-diaminodiphenyl sulfone, DDS) generally create more rigid, thermally stable networks compared to aliphatic amines (e.g., triethylenetetramine, TETA) due to the incorporation of rigid aromatic rings into the cross-linked structure.[13][14] The higher cross-link density achieved with certain hardeners can also elevate the decomposition temperature.[14][15]
-
Cure State: The degree of cure has a direct impact on thermal stability. An under-cured resin will have unreacted epoxy and hardener groups, which can act as weak points, initiating decomposition at lower temperatures.
-
Additives: The incorporation of fillers, such as silica, carbon nanotubes, or phosphorus-based flame retardants, can alter the decomposition pathway.[1][7] These additives may act as thermal barriers, radical traps, or promote char formation, thereby enhancing the overall thermal stability of the composite material.
Conclusion
The thermal decomposition of diglycidyl-5,5-dimethylhydantoin is a multi-step process governed by its unique heterocyclic structure and the nature of the cured polymer network. A systematic investigation using a combination of TGA, DSC, and EGA provides a comprehensive understanding of its stability, decomposition pathways, and volatile byproducts. Kinetic analysis using isoconversional methods further elucidates the energetic barriers to degradation. This knowledge is indispensable for the rational design of DGDMH-based materials, enabling the optimization of formulations for high-temperature applications and ensuring predictable, safe material performance throughout their lifecycle. Future research should focus on detailed mechanistic studies using advanced techniques like pyrolysis-GC/MS to definitively identify intermediate and final decomposition products, further refining our understanding of this versatile epoxy system.
References
- OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
- AIP Publishing. (2022). Thermal Decomposition of Epoxy Resin System Used for Filament Winding.
- Springer. (n.d.). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional application.
- National Center for Biotechnology Information. (2021). Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin.
- OUCI. (n.d.). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional applications.
- ResearchGate. (n.d.). TGA of a) Formylated hydantoin derivatives and b) 5,5-dimethylhydantoin.
-
ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
- The University of British Columbia. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.
-
National Center for Biotechnology Information. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Retrieved from [Link]
-
SciSpace. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
- MDPI. (2021). Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes.
- Elsevier. (n.d.). Simultaneous differential scanning calorimetry and near-infra-red analysis of the curing of tetraglycidyldiaminodiphenylmethane.
-
ResearchGate. (n.d.). Exploration of Thermal Degradation Kinetics of Epoxy Resin Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
PubMed. (2021). Influence of curing modes on thermal stability, hardness development and network integrity of dual-cure resin cements. Retrieved from [Link]
-
Semantic Scholar. (2009). Kinetics of curing and thermal degradation of hyperbranched epoxy (HTDE)/diglycidyl ether of bisphenol-A epoxy hybrid resin. Retrieved from [Link]
- Elsevier. (2008). Preparation and thermal properties of diglycidylether sulfone epoxy.
-
National Center for Biotechnology Information. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of the curing kinetics and thermal stability of epoxy resins using a mixture of amines and anhydrides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]
-
eScholarship.org. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Thermal Conductivity of Diglycidyl Monomer Bearing Thiourea and Salicyladehyde Group Epoxy Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Retrieved from [Link]
-
ResearchGate. (n.d.). Curing behavior and kinetics of epoxy resins cured with liquid crystalline curing agent. Retrieved from [Link]
- Journal of Solid Rocket Technology. (2021). Study on thermal decomposition mechanism of crosslinking agent TMCH.
-
ResearchGate. (n.d.). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Polymer Chemistry.
-
ResearchGate. (n.d.). Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. escholarship.org [escholarship.org]
- 3. Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. Influence of curing modes on thermal stability, hardness development and network integrity of dual-cure resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Biological Activity of Hydantoin Derivatives
An In-Depth Technical Guide
Introduction: The Hydantoin Scaffold as a Cornerstone of Medicinal Chemistry
The hydantoin ring, a five-membered heterocyclic structure known chemically as imidazolidine-2,4-dione, stands as a quintessential "privileged scaffold" in the field of medicinal chemistry.[1][2] Its remarkable versatility stems from a stable core that allows for extensive functionalization at multiple positions, featuring two hydrogen bond donors and two acceptors.[1][3] This structural adaptability has enabled the development of a vast library of derivatives, many of which have culminated in clinically significant therapeutic agents.[2] For over seven decades, hydantoin-based drugs have been instrumental in treating a range of human diseases, from epilepsy to cancer and microbial infections.[1][4]
This guide provides an in-depth exploration of the multifaceted biological activities of hydantoin derivatives. We will dissect their mechanisms of action, elucidate key structure-activity relationships (SAR), and present field-proven experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive future discovery.
Part 1: Anticonvulsant Activity - The Classic Application
The journey of hydantoins in medicine is historically anchored by their profound impact on neurology. Phenytoin, a 5,5-diphenyl substituted hydantoin, revolutionized epilepsy treatment and remains a benchmark anticonvulsant drug.[5][6][7]
Mechanism of Action: Stabilizing Neuronal Excitability
The primary anticonvulsant mechanism of hydantoin derivatives like phenytoin is the blockade of voltage-gated sodium channels in neurons.[8][9][10] During a seizure, neurons fire at an abnormally high frequency. Hydantoins selectively bind to the inactivated state of the sodium channel, prolonging its refractory period.[9] This action prevents the rapid influx of sodium ions required for repeated action potential generation, thereby stabilizing the neuronal membrane and inhibiting the spread of seizure activity without causing general central nervous system depression.[6]
Structure-Activity Relationship (SAR)
The anticonvulsant properties of hydantoins are exquisitely sensitive to their substitution patterns:
-
Position 5: An aromatic substituent at the C5 position, such as a phenyl group, is considered essential for activity against tonic-clonic seizures.[11] The presence of two phenyl groups, as in phenytoin, confers potent activity with minimal sedative effects. In contrast, alkyl substituents at this position can introduce sedation.[11]
-
Position 3: Modifications at the N3 position can modulate both potency and toxicity. For instance, N-methylation can decrease activity against electroshock seizures while enhancing it against chemically induced convulsions.[11] SAR studies have identified the N3-C4(=O)-C5 fragment as crucial for anticonvulsant activity, while the -C2(=O)-N1(H) fragment may be associated with side effects.[5]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard in vivo model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[12][13] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Principle: A supramaximal electrical stimulus is applied to the brain of a rodent, inducing a characteristic tonic-clonic seizure. An effective anticonvulsant will prevent the tonic hindlimb extension component. This protocol is self-validating through the consistent seizure phenotype in vehicle-treated control animals and the dose-dependent response of test compounds.
Step-by-Step Methodology:
-
Animal Preparation: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week. Weigh and randomly assign animals to control (vehicle) and test groups (n=6-8 per group).
-
Compound Administration: Administer the hydantoin derivative or vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.). The time of administration before the test depends on the predicted time to peak plasma concentration (typically 30-60 minutes for i.p.).
-
Electrode Placement: Apply corneal electrodes to the animal's eyes after applying a drop of saline solution to ensure good electrical contact.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) using a dedicated electroshock apparatus.
-
Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The leg should be fully extended at a 180° angle to the torso.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated. The ED₅₀ (median effective dose) is determined using probit analysis, representing the dose that protects 50% of the animals.
Table 1: Comparative Anticonvulsant Efficacy of Hydantoin Derivatives
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.) | Neurotoxicity TD₅₀ (mg/kg, mice, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|
| 5,5-Diphenylhydantoin (Phenytoin) | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 |
| SB2-Ph (a Phenytoin Schiff base) | 8.29 | > 100 | > 12.06 |
| 5,5-Dimethylhydantoin | Inactive or weakly active | Not available | Not available |
(Data synthesized from reference[14])
Part 2: Anticancer Activity - A Modern Frontier
Hydantoin derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of malignancies.[15][16] Their utility is highlighted by the clinical success of drugs like enzalutamide for prostate cancer, which features a hydantoin core.[3]
Mechanisms of Action: Disrupting Cancer Cell Proliferation
The anticancer effects of hydantoins are diverse and target multiple hallmarks of cancer.[17] Key mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[15][18]
-
Inhibition of Cell Proliferation: Halting the uncontrolled division of tumor cells.[15][18]
-
Enzyme Inhibition: Targeting enzymes crucial for cancer progression, such as histone deacetylases (HDACs)[19], sirtuins[20], and various protein kinases (e.g., EGFR, VEGFR).[21] HDAC inhibition, for example, leads to the re-expression of silenced tumor suppressor genes, ultimately causing cancer cell death.[19]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[22]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability and the IC₅₀ value (the concentration required to inhibit the growth of 50% of cells).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the hydantoin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (Cervical Cancer) | 5.4 |
| MCF-7 (Breast Cancer) | 2.0 | |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | HeLa (Cervical Cancer) | 21 |
| MCF-7 (Breast Cancer) | 20 | |
| MiaPaCa-2 (Pancreatic) | 22 |
(Data from references[23][24])
Part 3: Antimicrobial and Antiviral Activities
The structural versatility of hydantoins has also been leveraged to develop potent agents against a wide array of pathogens, including drug-resistant bacteria, fungi, and viruses.[15][18]
Antimicrobial Activity
Hydantoin derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[16][18] This makes them attractive candidates for developing new antibiotics in an era of rising resistance.[25]
Mechanisms of Action: Their antimicrobial action is multifaceted and can involve:
-
Membrane Disruption: Cationic and hydrophobic derivatives can act like host-defense peptides, disrupting the integrity of the bacterial cell membrane.[25][26]
-
Inhibition of Macromolecule Synthesis: They can interfere with the synthesis of the bacterial cell wall or inhibit protein synthesis by binding to ribosomes.[18]
-
DNA Damage: Certain derivatives, like nitrofurantoin, are known to cause damage to bacterial DNA.[25]
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a 96-well plate format.
Step-by-Step Methodology:
-
Preparation: Prepare serial two-fold dilutions of the hydantoin derivative in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.
Antiviral Activity
Hydantoins have also demonstrated significant potential as antiviral agents, with activity reported against viruses such as herpes simplex virus (HSV), influenza, and human immunodeficiency virus (HIV).[18][27]
Mechanism of Action: The primary antiviral mechanism often involves the inhibition of viral replication.[27] For example, certain derivatives have been shown to target and inhibit viral DNA polymerase, a critical enzyme for the propagation of viruses like HSV.[18][27]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
Principle: This assay is used for viruses that cause visible damage (cytopathic effect) to host cells in culture. The ability of a compound to protect cells from virus-induced CPE is quantified.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in a 96-well plate and grow to confluence.
-
Treatment and Infection: Treat the cells with serial dilutions of the hydantoin derivative, followed by infection with a known titer of the virus.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the untreated virus control wells (typically 2-5 days).
-
Quantification: Assess cell viability using a stain (e.g., crystal violet) or a metabolic assay (e.g., MTT). The EC₅₀ (50% effective concentration) is calculated as the compound concentration that reduces the viral CPE by 50%.
Part 4: Synthesis and Future Perspectives
The accessibility of the hydantoin core is a key advantage for its exploration in drug discovery. Classic methods like the Bucherer–Bergs reaction , which involves the condensation of a ketone or aldehyde with ammonium carbonate and potassium cyanide, provide a robust route to 5,5-disubstituted hydantoins.[28][29] The Urech hydantoin synthesis provides another pathway starting from amino acids.[30]
Conclusion and Future Outlook
Hydantoin derivatives represent a remarkably successful and enduring class of pharmacologically active compounds.[4] Their proven efficacy as anticonvulsants has provided a strong foundation for their exploration in other therapeutic areas, most notably oncology and infectious diseases. The structural simplicity and synthetic tractability of the hydantoin scaffold ensure its continued relevance in medicinal chemistry.[1][2]
Future research will likely focus on designing next-generation derivatives with enhanced target specificity and improved safety profiles. The development of hybrid molecules that combine the hydantoin scaffold with other pharmacophores is a promising strategy to achieve multi-target activity and overcome drug resistance.[20] As our understanding of disease biology deepens, the venerable hydantoin core is poised to be a key building block for the innovative medicines of tomorrow.
References
- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate.
- Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed.
- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central.
- Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed Central.
- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. National Institutes of Health.
- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan.
- Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. PubMed Central.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Antimicrobial Activity of Various Hydantoin Derivatives. ResearchGate.
- Structural examples of hydantoin derivatives effective against fungal pathogens. ResearchGate.
- The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide. BenchChem.
- Recent advances in the synthesis and medicinal application of hydantoin. BenchChem.
- List of Hydantoin anticonvulsants. Drugs.com.
- How Do Hydantoin Anticonvulsants Work? RxList.
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central.
- Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. ResearchGate.
- CNS- anticonvulsants or Antiepileptics. Slideshare.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
- SAR of Hydantoins. CUTM Courseware.
- A Comparative Pharmacological Analysis of Hydantoin Derivatives. BenchChem.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- Recent applications of hydantoin in medicinal chemistry. ChemicalBook.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed.
- Novel new research strategies of hydantoin derivatives: A review. SRR Publications.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate.
- Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research.
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Current Neuropharmacology.
- Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central.
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 5. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 10. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 16. thebioscan.com [thebioscan.com]
- 17. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jocpr.com [jocpr.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. srrjournals.com [srrjournals.com]
- 29. jscimedcentral.com [jscimedcentral.com]
- 30. ikm.org.my [ikm.org.my]
An In-Depth Technical Guide to the Material Safety of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS No. 15336-81-9), a compound also known by its synonym, 1,3-Diglycidyl-5,5-dimethylhydantoin. As a bifunctional epoxy compound, its unique chemical structure, characterized by a hydantoin core and two reactive oxirane rings, makes it a subject of interest in polymer chemistry and material science. Understanding its safety profile is paramount for professionals engaged in its research and application.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound. The presence of two highly strained epoxide rings makes it a reactive molecule, a key feature for its utility in polymerization and cross-linking reactions.
| Property | Value | Source(s) |
| CAS Number | 15336-81-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₄ | [2] |
| Molecular Weight | 240.26 g/mol | [4] |
| Appearance | Data not available | |
| Boiling Point | ~382.97°C (rough estimate) | [2] |
| Density | ~1.2178 g/cm³ (rough estimate) | [2] |
| Flash Point | ~161.5°C | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The identified hazards underscore the need for stringent safety protocols during handling and experimentation.
GHS Pictograms:
- GHS05: Corrosion - Indicates the potential to cause severe skin burns and eye damage.
- GHS06: Acute Toxicity (Fatal or Toxic) - Signifies that the substance can be fatal or toxic if swallowed, inhaled, or in contact with skin.
- GHS08: Health Hazard - Denotes long-term health hazards, including carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.
Signal Word: Danger [4]
Hazard Statements:
-
H301+H331: Toxic if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H340: May cause genetic defects.
-
H412: Harmful to aquatic life with long lasting effects.
The presence of epoxide groups is a primary driver of the reactivity and toxicity of this molecule. Epoxides are known to be alkylating agents, capable of reacting with nucleophilic groups in biological macromolecules like DNA and proteins. This reactivity is the likely basis for the observed skin sensitization, respiratory sensitization, and potential for genetic defects. The severe eye damage hazard is also consistent with the corrosive nature of reactive epoxides.
Safe Handling and Storage Protocols
Given the significant hazards associated with this compound, a multi-layered approach to safety is essential.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this substance.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and direct contact that could lead to serious eye damage.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be warranted.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage temperature is between 2-8°C to maintain stability.
Emergency Procedures
Prompt and appropriate action is critical in the event of an accidental exposure or release.
First-Aid Measures
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including oxides of carbon and nitrogen.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.
Stability and Reactivity
This compound is stable under recommended storage conditions. However, its reactive nature means that certain conditions should be avoided.
-
Reactivity: The epoxide rings are susceptible to nucleophilic attack, leading to ring-opening reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze vigorous and potentially hazardous polymerization reactions.
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological Information
The toxicological profile of this compound is primarily dictated by its epoxide functionalities.
-
Acute Toxicity: Classified as toxic if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation and may cause allergic skin sensitization upon repeated contact.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects due to the alkylating nature of the epoxide groups.
-
Carcinogenicity: Data not available. However, some epoxide-containing compounds are known carcinogens.
-
Reproductive Toxicity: Data not available.
Disposal Considerations
Disposal of this chemical and its containers must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it in household trash or allow it to enter the environment.
Application in a Research Context
As a hydantoin epoxy resin, this compound is primarily used in the formulation of high-performance materials.[1][3] Its characteristics, such as high thermal decomposition temperature and excellent mechanical properties, make it suitable for applications in:
For researchers in drug development, while not a therapeutic agent itself, understanding the reactivity and potential biological interactions of such bifunctional epoxides can be relevant. The study of how these compounds interact with biological systems can provide insights into the mechanisms of toxicity for other epoxide-containing molecules and inform the design of safer materials and pharmaceuticals.
Diagrams
Caption: Recommended PPE Workflow
References
-
RCI Labscan Limited. Safety Data Sheet. (Note: This is for a related compound, used for general safety principles). [Link]
-
ChemBK. This compound. [Link]
-
EPA TSCA Chemical Substance Inventory. [Link]
Sources
potential pharmacological applications of substituted hydantoins
Causality: The Bucherer-Bergs reaction is a preferred method due to its operational simplicity, use of readily available starting materials (ketones/aldehydes), and generally good yields, making it ideal for generating libraries of analogs for SAR studies. [7][8]
Future Perspectives
The hydantoin scaffold remains a highly valuable core for future drug discovery efforts. Key areas of opportunity include the development of novel derivatives with enhanced selectivity for specific cancer targets, the design of new antimicrobial agents to combat resistance, and the exploration of hydantoins as neuroprotective agents for diseases beyond epilepsy. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the identification of next-generation hydantoin therapeutics with improved efficacy and safety profiles.
References
- The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide. (n.d.). Benchchem.
- Oliveira, S. M. de, Silva, J. B. P. da, Hernandes, M. Z., Lima, M. do C. A. de, Galdino, S. L., & Pitta, I. da R. (n.d.). Structure, reactivity, and biological properties of hidantoines. INIS-IAEA.
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics, 13(1), 172-177. [Link]
-
Nogrady, T., & Weaver, D. F. (2005). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 10(12), 1423-1434. [Link]
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Wadghane, S., Bhor, R., Shinde, G., & Kolhe, M. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-177.
- Recent pharmacological applications of hydantoin. (2025, February 28). ChemicalBook.
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics, 13(1), 172-177.
-
Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]
- Synthesis of Hydantoin & Its Derivatives. (n.d.). Study.com.
-
Brown, G. R., & Weaver, D. F. (1998). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 41(17), 3156-3170. [Link]
-
Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. [Link]
-
Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Asian Journal of Chemical Sciences, 1-7. [Link]
- Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2022). Chemical structures of hydantoin-containing compounds with important biological activity. Molecules, 27(15), 4987.
- Hydantoin. (n.d.). In Wikipedia.
-
Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. (1981). Journal of Pharmacobio-Dynamics, 4(10), 799-807. [Link]
- View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics.
-
Uppu, D. S. S. M., Samaddar, S., Ghosh, C., Paramanandham, K., Shome, B. R., & Haldar, J. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases, 3(11), 840-850. [Link]
- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). Molecules.
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 8. ikm.org.my [ikm.org.my]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Hydantoin Story: A Paradigm Shift in Anticonvulsant Discovery
An In-depth Technical Guide on the Discovery and History of Hydantoin-Based Anticonvulsants
Preamble: From Sedation to Selective Inhibition
For centuries, the management of epilepsy was a grim affair, largely reliant on crude sedatives and empirical remedies. The serendipitous discoveries of bromides in the 19th century and phenobarbital in the early 20th century offered the first glimmers of hope, yet their efficacy was inextricably linked to a debilitating sedation that clouded the lives of patients. The prevailing dogma held that anticonvulsant action was merely a manifestation of general central nervous system depression. This technical guide chronicles the revolutionary discovery of hydantoin-based anticonvulsants, a landmark achievement that shattered the sedation-centric paradigm and laid the scientific groundwork for modern antiepileptic drug development. We will delve into the pioneering experimental methodologies, the key chemical insights, and the clinical breakthroughs that established hydantoins as a cornerstone of epilepsy treatment.
The Genesis of a New Approach: The Merritt-Putnam Model
The story of hydantoin anticonvulsants is inseparable from the innovative spirit of H. Houston Merritt and Tracy J. Putnam.[1][2] In the 1930s, they challenged the status quo of antiepileptic drug discovery, which had been largely driven by chance observations. They posited that a truly effective anticonvulsant should quell seizures without inducing sleep. To this end, they developed a systematic and quantitative method for screening compounds for anticonvulsant activity in an animal model, a departure from the purely observational approaches of the past.[3][4]
Experimental Protocol: The Maximal Electroshock Seizure (MES) Test in Cats
Merritt and Putnam's key innovation was the refinement and application of the maximal electroshock seizure (MES) test in cats. This model was designed to induce a reproducible, maximal seizure, allowing for the quantitative assessment of a drug's ability to prevent seizure spread.
Objective: To determine the ability of a test compound to prevent the tonic-extensor phase of a maximal seizure induced by electrical stimulation of the brain.
Apparatus:
-
A 45-volt radio battery.
-
A 50-ohm potentiometer to control the current.
-
A motor-driven commutator.
-
An ammeter to measure the current.
-
Electrodes: one placed on the occiput and the other in the mouth of the animal.
Methodology:
-
Animal Model: Adult cats were used for the experiments.
-
Determination of Convulsive Threshold: The minimal current required to induce a maximal seizure (characterized by a tonic-extensor phase of the hind limbs) was determined for each cat. This threshold was typically found to be between 6 and 15 milliamperes.[4]
-
Drug Administration: Test compounds were administered to the cats, typically orally.
-
Post-Drug Stimulation: At various time points after drug administration, the cats were again subjected to electrical stimulation at their predetermined convulsive threshold.
-
Endpoint: The primary endpoint was the abolition of the tonic-extensor phase of the seizure. A compound was considered effective if it could prevent this component of the maximal seizure.
-
Assessment of Sedation: Importantly, the animals were observed for signs of sedation or ataxia. The ideal candidate would show potent anticonvulsant activity at doses that did not cause significant sedation.
This methodical approach allowed Merritt and Putnam to screen numerous compounds and, for the first time, to dissociate anticonvulsant efficacy from hypnotic effects.[1]
The Discovery of a "Non-Sedating" Anticonvulsant: 5,5-Diphenylhydantoin (Phenytoin)
While the hydantoin ring structure itself was not new, having been first isolated by Adolf von Baeyer in 1861, its potential as a scaffold for anticonvulsant drugs was unrecognized.[5] In 1908, the German chemist Heinrich Biltz synthesized 5,5-diphenylhydantoin, a compound that would later be known as phenytoin.[3] However, its pharmacological properties remained unexplored for nearly three decades.
Working through a series of compounds, Merritt and Putnam tested phenytoin and discovered its remarkable properties. It was highly effective in preventing the tonic-extensor phase of the MES test in cats, yet it produced minimal sedation at therapeutic doses.[3] This was a groundbreaking finding that directly contradicted the prevailing theory that anticonvulsant action was a byproduct of sedation.
The Chemistry of a Breakthrough: Synthesis and Structure-Activity Relationship
The historical and chemical significance of phenytoin warrants a closer look at its synthesis and the structural features crucial for its activity.
The Biltz Synthesis of 5,5-Diphenylhydantoin
The original synthesis of phenytoin by Heinrich Biltz is a classic example of organic synthesis. It involves the condensation of benzil with urea in the presence of a base.
Reactants:
-
Benzil
-
Urea
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Ethanol (as a solvent)
Step-by-Step Methodology:
-
Reaction Setup: Benzil, urea, and potassium hydroxide are combined in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux for several hours. During this time, the benzil and urea condense to form an intermediate, which then undergoes a base-catalyzed rearrangement.
-
Rearrangement: A key step in the Biltz synthesis is a benzilic acid-type rearrangement where one of the phenyl groups migrates, leading to the formation of the 5,5-diphenylhydantoin ring structure.
-
Workup and Isolation: After cooling, the reaction mixture is poured into water. The crude phenytoin, being insoluble in water, precipitates out.
-
Purification: The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.
Structure-Activity Relationship of Hydantoin Anticonvulsants
The discovery of phenytoin spurred further research into the structure-activity relationships (SAR) of hydantoin derivatives. These studies revealed key structural features necessary for anticonvulsant activity against generalized tonic-clonic seizures, as determined by the MES test.
The most critical feature for activity is the presence of at least one phenyl or other aromatic substituent at the C5 position of the hydantoin ring.[6] Alkyl substituents at this position tend to confer activity against pentylenetetrazol-induced seizures, a model for absence seizures, but are less effective in the MES test. The presence of two phenyl groups at C5, as in phenytoin, confers potent activity against generalized tonic-clonic seizures with minimal sedative effects.
| Compound | R5' Substituent | R5'' Substituent | Relative MES Activity |
| 5-ethyl-5-phenylhydantoin | Ethyl | Phenyl | Active |
| 5,5-diphenylhydantoin (Phenytoin) | Phenyl | Phenyl | Highly Active |
| 5,5-dimethylhydantoin | Methyl | Methyl | Inactive |
| 5-phenylhydantoin | H | Phenyl | Weakly Active |
Table 1: Structure-Activity Relationship of C5-Substituted Hydantoins in the MES Test.
Mechanism of Action: Stabilizing the Inactivated State of Sodium Channels
The "non-sedating" nature of phenytoin strongly suggested a more specific mechanism of action than the global CNS depression of earlier drugs. Subsequent research has elucidated that the primary mechanism of action of hydantoin anticonvulsants is the modulation of voltage-gated sodium channels.[7]
Neurons fire action potentials by the rapid influx of sodium ions through these channels. The channels cycle through three main states: resting, open, and inactivated. Hydantoins, like phenytoin, exhibit a use-dependent blockade of these channels. This means they preferentially bind to and stabilize the inactivated state of the sodium channel. By doing so, they prolong the refractory period of the neuron, making it less likely to fire high-frequency, repetitive action potentials that are characteristic of seizure activity. This selective action on hyperexcitable neurons, without significantly affecting normal neuronal transmission, is the basis for their anticonvulsant efficacy with a favorable side-effect profile compared to their predecessors.
Clinical Translation and Early Observations
Following the compelling preclinical data, Merritt and Putnam initiated clinical trials with phenytoin (then referred to as sodium diphenyl hydantoinate) in patients with severe, refractory epilepsy. Their landmark 1938 paper in the Journal of the American Medical Association detailed the treatment of 200 patients. The results were remarkable.
In a cohort of 142 patients treated for two to eleven months, a significant reduction in seizure frequency was observed:
-
Grand Mal Seizures: 58% of patients became seizure-free, and an additional 27% experienced a marked reduction in seizure frequency.
-
Psychic Equivalent Seizures (now known as complex partial seizures): 67% of patients were relieved of these attacks, with another 33% showing significant improvement.
However, the introduction of this potent new drug also brought to light a novel spectrum of side effects. Merritt and Putnam meticulously documented these adverse events, providing a foundational understanding of the clinical toxicology of hydantoins.
| Side Effect | Incidence in Merritt & Putnam's 1938 Study (approx.) |
| Toxic Dermatitis | 5% |
| Minor Toxic Reactions (e.g., tremors, ataxia, dizziness) | 15% |
| Gum Hyperplasia (Gingival Hypertrophy) | Noted in early reports |
| Hirsutism | Noted in early reports |
| Nystagmus | Noted in early reports |
Table 2: Incidence of Side Effects in Early Clinical Trials of Phenytoin.
Conclusion: A Legacy of Rational Drug Design
The discovery of hydantoin-based anticonvulsants, spearheaded by the pioneering work of Merritt and Putnam, represents a watershed moment in the history of pharmacology and neurology. Their systematic, mechanism-driven approach to drug screening not only unveiled the first non-sedating antiepileptic drug but also established a new paradigm for the rational discovery of neurotherapeutics. The legacy of the hydantoin story is not merely the introduction of a new class of drugs, but the demonstration that a deep understanding of pathophysiology and a commitment to rigorous experimental methodology can lead to transformative medical breakthroughs. Phenytoin and its derivatives, born from this scientific revolution, have remained vital tools in the management of epilepsy for over eight decades, a testament to the enduring power of their foundational discovery.
References
- The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. ACS Chemical Neuroscience.
- Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond.
- Studies in New Anticonvulsants. Bulletin of the New York Academy of Medicine.
-
Difficulties in Treatment and Management of Epilepsy and Challenges in New Drug Development. Pharmaceuticals. [Link]
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine.
- Introduction to the Merritt-Putnam Symposium. Discovery and Development of Antiepileptic Drugs.
-
Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Pharmacological Reports. [Link]
- A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
-
Putnam, Merritt, and the discovery of Dilantin. Epilepsia. [Link]
-
Landmark article Sept 17, 1938: Sodium diphenyl hydantoinate in the treatment of convulsive disorders. By H. Houston Merritt and Tracy J. Putnam. JAMA. [Link]
Sources
- 1. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]
- 2. Putnam, Merritt, and the discovery of Dilantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ilae.org [ilae.org]
- 5. jddtonline.info [jddtonline.info]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel Anticonvulsants from 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
Abstract
This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticonvulsant candidates derived from 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione. The central strategy involves the nucleophilic ring-opening of the diepoxide starting material to generate a library of β-amino alcohol derivatives. These protocols are designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step methodologies for synthesis, purification, characterization, and in-vivo screening for anticonvulsant activity and neurotoxicity. The protocols for the Maximal Electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the Rotarod neurotoxicity test are described in detail, providing a robust framework for the preliminary assessment of these novel chemical entities.
Introduction: The Rationale for Hydantoin-Based Anticonvulsants
The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in the development of anticonvulsant drugs.[1][2] Phenytoin (5,5-diphenylhydantoin), a primary drug in this class, has been a mainstay in the treatment of partial and tonic-clonic seizures for decades.[1][3] Its mechanism of action primarily involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the spread of seizure activity.[3] The proven efficacy of phenytoin has spurred extensive research into novel hydantoin derivatives with the aim of improving potency, broadening the spectrum of activity, and reducing adverse effects.[1][3]
The starting material, this compound, presents a unique and versatile platform for the generation of novel hydantoin derivatives.[4][5] Its key features are a central hydantoin core, known for its anticonvulsant properties, and two reactive oxirane (epoxide) rings. The epoxide rings are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the creation of a diverse chemical library. The ring-opening of epoxides with amines to yield β-amino alcohols is a well-established and highly efficient transformation in organic synthesis.[6][7] This reaction provides a straightforward route to novel derivatives with potential anticonvulsant activity.
This guide outlines a strategic approach to leverage the reactivity of this compound for the synthesis of new chemical entities and their subsequent evaluation as potential anticonvulsant agents.
Synthetic Strategy and Protocols
The core synthetic strategy involves the regioselective ring-opening of the epoxide moieties of the starting material with a variety of primary and secondary amines. This approach will generate a library of novel 1,3-disubstituted-5,5-dimethylhydantoin derivatives bearing β-amino alcohol side chains.
General Workflow for Synthesis and Evaluation
Caption: Overall workflow from synthesis to preclinical evaluation.
Protocol: Synthesis of β-Amino Alcohol Hydantoin Derivatives
This protocol describes a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Ethanol (or another suitable protic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Addition of Amine: Add 2.2 equivalents of the selected amine to the solution. Rationale: A slight excess of the amine ensures complete reaction with both epoxide rings.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Stir the reaction vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired β-amino alcohol derivative.
-
Characterization: Characterize the purified product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Proposed Reaction Mechanism
Caption: Generalized SN2 mechanism for amine-mediated epoxide ring-opening.
Protocols for Anticonvulsant and Neurotoxicity Screening
The following protocols are standard preclinical models for the initial evaluation of potential anticonvulsant drugs.[8][9] These tests help to determine a compound's efficacy against different seizure types and its potential for causing motor impairment.[10][11]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12][13][14][15]
Animals: Male albino mice (20-25 g) Equipment:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week.[12]
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) and a positive control group (e.g., phenytoin) should be included.
-
Time to Peak Effect: Conduct the test at the time of peak effect of the drug, which should be determined in preliminary studies.
-
Application of Stimulus: Apply a drop of saline to the corneal electrodes and a drop of topical anesthetic to the eyes of the mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[13]
-
Observation: Observe the animal for the presence or absence of a tonic hind limb extension (THLE) for at least 10 seconds.[14]
-
Endpoint: Abolition of the THLE is considered protection.[13]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
| Parameter | Value |
| Animal Model | Male albino mice (20-25 g) |
| Stimulus | 50 mA, 60 Hz, 0.2 sec |
| Endpoint | Abolition of tonic hind limb extension |
| Positive Control | Phenytoin |
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.[10][16]
Animals: Male albino mice (20-25 g) Equipment:
-
Syringes and needles
-
Observation chambers
-
Pentylenetetrazole (PTZ) solution
Procedure:
-
Animal Preparation: Acclimatize mice as described for the MES test.
-
Drug Administration: Administer the test compound i.p. at various doses, including vehicle and positive control (e.g., ethosuximide) groups.
-
PTZ Injection: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[16]
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms of at least 3-5 seconds duration).[16]
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
| Parameter | Value |
| Animal Model | Male albino mice (20-25 g) |
| Chemoconvulsant | Pentylenetetrazole (PTZ), 85 mg/kg, s.c. |
| Endpoint | Absence of clonic seizures for at least 5 seconds |
| Positive Control | Ethosuximide |
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and identify any potential neurotoxic effects of the test compounds.[17][18][19]
Animals: Male albino mice (20-25 g) Equipment:
-
Rotarod apparatus (a rotating rod)
Procedure:
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days prior to the test. Mice that are unable to remain on the rod for the full duration are excluded.
-
Drug Administration: Administer the test compound i.p. at various doses.
-
Testing: At the time of peak drug effect, place the mice on the rotarod, which is rotating at a constant speed.
-
Observation: Record the time each mouse remains on the rod, up to a maximum of a pre-determined cut-off time (e.g., 180 seconds). A fall from the rod is considered the endpoint.
-
Data Analysis: Determine the median toxic dose (TD₅₀), which is the dose at which 50% of the animals fail the test.
| Parameter | Value |
| Animal Model | Male albino mice (20-25 g) |
| Apparatus | Rotarod |
| Endpoint | Inability to remain on the rotating rod |
| Measurement | Latency to fall |
Data Interpretation and Lead Candidate Selection
The data obtained from the anticonvulsant and neurotoxicity screening will be used to evaluate the potential of the synthesized compounds.
Protective Index (PI): A key parameter for lead candidate selection is the Protective Index (PI), which is calculated as the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀).[20] A higher PI indicates a wider margin of safety between the therapeutic dose and the dose that causes neurotoxicity.
Spectrum of Activity: The activity profile in the MES and scPTZ tests can provide insights into the potential clinical utility of the compounds.
-
Activity in MES test: Suggests potential efficacy against generalized tonic-clonic seizures.[13][20]
-
Activity in scPTZ test: Suggests potential efficacy against absence seizures.[10][16]
-
Activity in both tests: Indicates a broad spectrum of anticonvulsant activity.
Compounds with a high PI and a broad spectrum of activity would be considered promising lead candidates for further development.
Conclusion
The synthetic and screening protocols outlined in this document provide a comprehensive framework for the discovery and preliminary evaluation of novel anticonvulsant agents derived from this compound. By systematically exploring the chemical space accessible through the ring-opening of the diepoxide starting material, it is possible to identify new hydantoin derivatives with improved anticonvulsant properties and a favorable safety profile. This approach, grounded in established medicinal chemistry principles and standard pharmacological screening methods, offers a promising pathway for the development of the next generation of antiepileptic drugs.
References
- Stasiuk, J., & Wiela-Hojeńska, A. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42(Suppl 4), 7-12.
- Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery & Therapeutics, 11(2-s), 175-178.
- Abida, Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- Castel-Branco, M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.
- BenchChem. (n.d.).
- White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 132, 1-9.
- Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Mkrtchyan, H. S., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274-288.
- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Domínguez, E., & Tárrega, A. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(1), 93.
- National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Castel-Branco, M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106.
- Pharma Knowledge Centre. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube.
- Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-6.
- Journal of Advanced Zoology. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview.
- Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 175-178.
- White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. Italian Journal of Neurological Sciences, 16(1-2), 73-7.
- Kumar, S., & Verma, A. (2018). Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular. MOJ Biorg Org Chem, 2(2), 46-50.
- Sayyah, M., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-44.
- Cre
- Konnert, L., et al. (2014). Mechanochemical preparation of hydantoins from amino esters: application to the synthesis of the antiepileptic drug phenytoin. The Journal of Organic Chemistry, 79(21), 10132-42.
- Wikipedia. (n.d.). Rotarod performance test.
- Kamal, F., & Balos, B. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8846.
- Research SOP. (2022, September).
- Scantox. (n.d.). RotaRod Test.
- Reddy, K. R., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Dekamin, H. G., & Eslami, M. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 58(1), 69-75.
- ChemicalBook. (n.d.). This compound.
- International Journal of Pharmaceutical Investigation. (2023). Synthesis and Anti-convulsant Activity of 1-[3-(4-Amin ophenyl)-3-Oxopropanoyl]- 5,5-Diphenyl imidazolidine -2,4-Dione and its D.
- Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
- ResearchGate. (n.d.). Percentage protection in pentylenetetrazole and maximal electroshock...
- MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- MDPI. (2019).
- RSC Publishing. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
- PubMed. (2025).
- Guidechem. (n.d.). This compound.
- ChemBK. (2024). This compound.
- International Journal of Pharmacy and Technology. (2014).
- PubChem. (n.d.). 2,4-imidazolidinedione, 5,5-dimethyl-1,3-bis(oxiranylmethyl)-.
- Semantic Scholar. (n.d.).
- PMC. (2020).
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. jddtonline.info [jddtonline.info]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. This compound CAS#: 15336-81-9 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 18. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Formulation of High-Performance Flame Retardant Coatings with Hydantoin Epoxy Resin
Abstract: This document provides a comprehensive guide for researchers and formulation scientists on the development of advanced flame retardant coatings utilizing hydantoin-based epoxy resins. We will explore the unique chemical architecture of these resins and detail the formulation strategies, experimental protocols, and evaluation methodologies required to achieve superior fire resistance in a variety of applications. This guide is built upon established principles of polymer chemistry and fire science, offering both theoretical insights and practical, field-tested procedures.
Introduction: The Advantage of Hydantoin Epoxy Resins in Flame Retardancy
Traditional epoxy resins, while offering excellent mechanical and chemical resistance, often exhibit poor flame retardancy. Halogenated flame retardants, once a common solution, are now being phased out due to environmental and health concerns. This has driven the development of intrinsic flame retardant polymer systems. Hydantoin epoxy resins represent a significant advancement in this area.
The inherent flame retardancy of hydantoin epoxy resins stems from the presence of the hydantoin heterocycle in the polymer backbone. Upon thermal decomposition, this structure promotes the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the transport of heat to the underlying material and restricting the release of flammable volatiles into the gas phase, effectively starving the fire. Furthermore, the nitrogen-rich hydantoin structure can release inert gases like N₂ during decomposition, which dilutes the oxygen concentration at the combustion front.
This guide will provide formulators with the necessary protocols to leverage these properties in creating high-performance, halogen-free flame retardant coatings.
Core Components of the Formulation
A successful flame retardant coating based on hydantoin epoxy resin is a multi-component system. Each ingredient plays a critical role in the final performance of the coating.
Hydantoin Epoxy Resin (HER)
The primary binder of the system. A common and effective choice is Triglycidyl Ether of Mono- and Di-Hydantoin (TGEMDH). Its rigid, heterocyclic structure is key to its thermal stability and char-forming ability.
Curing Agents (Hardeners)
The choice of curing agent significantly impacts the cross-linking density, thermal stability, and ultimately, the flame retardant performance of the coating.
-
Anhydride Curing Agents: (e.g., Methylhexahydrophthalic anhydride - MHHPA). These are known to produce cured systems with high glass transition temperatures (Tg) and excellent thermal stability.
-
Amine Curing Agents: (e.g., Diaminodiphenyl sulfone - DDS). DDS is particularly noteworthy for its high thermal stability and its ability to contribute to char formation due to the presence of aromatic sulfone groups.
Flame Retardant Synergists
While hydantoin epoxy resins have intrinsic flame retardant properties, their performance can be significantly enhanced through the addition of synergistic additives. These additives work through various mechanisms in both the condensed and gas phases.
-
Phosphorus-Based Flame Retardants: (e.g., Ammonium Polyphosphate - APP, Diethylphosphinate - DEP). These are highly effective char-forming agents. During combustion, they dehydrate the polymer to form a phosphoric acid species, which catalyzes the formation of a dense, insulating char layer.
-
Nitrogen-Based Flame Retardants: (e.g., Melamine Cyanurate - MC). These compounds act primarily in the gas phase by releasing non-flammable gases (N₂, NH₃) that dilute the fuel/air mixture.
-
Inorganic Fillers: (e.g., Aluminum Hydroxide - ATH, Magnesium Hydroxide - MDH). These fillers undergo endothermic decomposition at elevated temperatures, releasing water vapor. This process cools the substrate and dilutes the flammable gases.
Other Additives
-
Adhesion Promoters: (e.g., Silane coupling agents). Essential for ensuring strong bonding of the coating to the substrate.
-
Flow and Leveling Agents: To ensure a smooth, uniform coating finish.
-
Solvents: (e.g., a blend of ketones and aromatic hydrocarbons). Used to adjust the viscosity of the formulation for application.
Formulation and Preparation Protocol
This section details a representative protocol for the preparation of a flame retardant coating based on a hydantoin epoxy resin cured with an anhydride hardener and synergized with ammonium polyphosphate.
Materials and Equipment
-
Hydantoin Epoxy Resin (TGEMDH)
-
Methylhexahydrophthalic Anhydride (MHHPA)
-
Ammonium Polyphosphate (APP)
-
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) - Accelerator
-
Silane Adhesion Promoter (e.g., γ-glycidoxypropyltrimethoxysilane)
-
Solvent Blend (e.g., Methyl Ethyl Ketone/Toluene)
-
High-Shear Mixer
-
Heating Mantle with Stirring
-
Applicator Bar (for controlled film thickness)
-
Steel or Aluminum Substrates
Formulation Table
| Component | Role | Weight Percentage (%) |
| TGEMDH | Epoxy Resin Binder | 40 - 50 |
| MHHPA | Anhydride Curing Agent | 20 - 30 |
| APP | Phosphorus Synergist | 15 - 25 |
| DMP-30 | Accelerator | 0.5 - 1.5 |
| Silane Adhesion Promoter | Adhesion to Substrate | 0.5 - 1.0 |
| Solvent Blend | Viscosity Control | 5 - 10 |
Step-by-Step Preparation Protocol
-
Resin Pre-heating: Gently heat the TGEMDH resin to 60-70°C in a reaction vessel equipped with a mechanical stirrer and heating mantle. This will reduce the viscosity and facilitate uniform mixing.
-
Dispersion of APP: While stirring the heated resin, slowly add the ammonium polyphosphate powder. Continue mixing at high shear until a homogenous dispersion is achieved.
-
Addition of Curing Agent and Additives: Reduce the temperature to 50°C. Add the MHHPA, silane adhesion promoter, and DMP-30 accelerator to the mixture. Continue stirring for 15-20 minutes until all components are fully dissolved and the mixture is uniform.
-
Solvent Addition: Add the solvent blend to adjust the viscosity to the desired range for the intended application method (e.g., spraying, brushing).
-
Degassing: If necessary, place the formulation in a vacuum chamber to remove any entrapped air bubbles.
Application and Curing
-
Substrate Preparation: Ensure the substrate surface is clean, dry, and free of any contaminants. For metallic substrates, a light abrasion or chemical etching can improve adhesion.
-
Coating Application: Apply the formulated coating to the prepared substrate using an applicator bar to achieve a controlled wet film thickness (e.g., 200-300 µm).
-
Curing Schedule: Place the coated substrate in an oven and follow a staged curing schedule. A typical schedule would be:
-
80°C for 2 hours (to allow for solvent evaporation and initial cross-linking).
-
120°C for 2 hours.
-
150°C for 3 hours (for final cure).
-
Performance Evaluation Protocols
A thorough evaluation of the flame retardant properties is crucial. The following standard tests are recommended.
Limiting Oxygen Index (LOI) - ASTM D2863
This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test
This is a widely used test to assess the flammability of plastic materials. A bar-shaped specimen is subjected to a flame for two 10-second applications. The material is classified as V-0, V-1, or V-2 based on the after-flame time, after-glow time, and whether flaming drips ignite a cotton patch below. A V-0 rating is the highest and most desirable classification.
Cone Calorimetry - ASTM E1354
This is one of the most informative fire tests. A sample is exposed to a controlled level of radiant heat, and various parameters are measured, including:
-
Time to Ignition (TTI): The time it takes for the sample to ignite.
-
Heat Release Rate (HRR): The rate at which heat is evolved from the burning sample. A lower peak HRR is desirable.
-
Total Heat Release (THR): The total amount of heat released during combustion.
-
Mass Loss Rate (MLR): The rate at which the sample loses mass during combustion.
-
Smoke Production Rate (SPR): The rate at which smoke is produced.
Visualizing the Workflow and Mechanisms
Formulation and Curing Workflow
Caption: Experimental workflow for formulation, application, and evaluation.
Condensed Phase Flame Retardant Mechanism
Caption: Char formation mechanism in the condensed phase.
Trustworthiness and Self-Validation
The protocols outlined in this document are designed to be self-validating. The quantitative data obtained from the performance evaluation tests (LOI, UL 94, Cone Calorimetry) provide a direct measure of the formulation's success. For instance, a formulation that achieves a high LOI (>28%), a UL 94 V-0 rating, and a significant reduction in peak Heat Release Rate compared to an unmodified epoxy system can be considered a successful flame retardant coating. It is recommended to always run a control sample of the unmodified epoxy resin to establish a baseline for comparison.
References
-
Synthesis and properties of a novel phosphorus-containing hydantoin-based epoxy resin for halogen-free flame retardant thermosets. (2018). RSC Advances. [Link]
-
Synergistic effect of a novel DOPO-based flame retardant and carbon nanotubes on the flame retardancy and mechanical properties of epoxy resins. (2017). Polymers. [Link]
-
A novel phosphorus/nitrogen-containing flame retardant for epoxy resin with hydantoin group. (2020). Polymer Degradation and Stability. [Link]
-
Halogen-free flame-retardant epoxy resins based on a novel phosphorus-containing hydantoin derivative: Flame retardancy, thermal stability, and pyrolysis behavior. (2019). Journal of Applied Polymer Science. [Link]
-
Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International. [Link]
-
Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. ASTM International. [Link]
Application Note: Characterizing the Curing Kinetics of Diglycidyl-5,5-dimethylhydantoin (DGDMMH) with Amine Hardeners via Differential Scanning Calorimetry
Abstract
This document provides a comprehensive technical guide for researchers and scientists on characterizing the curing kinetics of Diglycidyl-5,5-dimethylhydantoin (DGDMMH) epoxy resin with various amine hardeners. Hydantoin-based epoxy resins like DGDMMH are of significant interest for applications demanding high thermal stability and low moisture absorption.[1][2] A thorough understanding of the curing kinetics is paramount for optimizing material properties and processing parameters.[3] This note details step-by-step protocols for non-isothermal and isothermal analysis using Differential Scanning Calorimetry (DSC), a primary technique for studying the exothermic nature of epoxy-amine reactions.[3][4] We further elaborate on the application of model-free (Kissinger) and model-based (Kamal-Sourour) kinetic models to extract critical parameters such as activation energy (Ea), reaction order (n), and the pre-exponential factor (A).
Introduction: The Significance of Curing Kinetics
Diglycidyl-5,5-dimethylhydantoin (DGDMMH) is a specialty epoxy resin containing a five-membered nitrogen-containing heterocyclic ring.[1] This structural feature imparts enhanced thermal stability, flame retardancy, and good adhesion, making it a candidate for advanced composites, electronic packaging, and high-performance coatings.[2][5]
The final performance of a thermoset polymer is intrinsically linked to its network structure, which is dictated by the curing process. The curing of an epoxy resin with an amine hardener is a complex step-growth polymerization involving the exothermic ring-opening of the epoxide group by the active hydrogens of the amine.[3] The rate of this reaction, or the curing kinetics, governs critical processing characteristics such as pot life, gel time, and the required cure schedule.[6] Furthermore, kinetics influence the development of the final material's mechanical properties and its glass transition temperature (Tg).[4][7]
Differential Scanning Calorimetry (DSC) is an indispensable tool for investigating these kinetics, as the rate of heat released during the reaction is directly proportional to the rate of conversion.[3][8] By subjecting the reactive mixture to controlled temperature programs, we can model the curing behavior and predict its response under various processing conditions.
Chemical Background & Stoichiometry
The fundamental curing reaction involves the nucleophilic attack of the primary amine's nitrogen on the carbon atom of the epoxy ring, followed by a proton transfer to the oxygen, forming a secondary amine and a hydroxyl group. This new secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional network.
Stoichiometry Calculation: Achieving optimal properties generally requires a stoichiometric balance between the epoxy groups and the amine hydrogens.[6] The stoichiometric ratio is calculated using the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
-
Parts by weight of Amine Hardener (per 100 parts of resin) = (AHEW / EEW) * 100
Where:
-
EEW = Molar Mass of Resin / Number of Epoxy Groups per Molecule
-
AHEW = Molar Mass of Hardener / Number of Active Hydrogens per Molecule
For DGDMMH (Molar Mass ≈ 240.26 g/mol , 2 epoxy groups), the EEW is ~120.13 g/eq. The AHEW will vary depending on the amine hardener used.
Materials & Experimental Setup
Materials
-
Epoxy Resin: Diglycidyl-5,5-dimethylhydantoin (DGDMMH), CAS: 15336-81-9
-
Amine Hardeners (Examples):
-
Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Analytical balance (±0.01 mg precision).
-
Hermetically sealable aluminum DSC pans and lids.
-
Vortex mixer or magnetic stirrer.
-
Disposable mixing containers and spatulas.
-
Sample Preparation Protocol
-
Calculate Stoichiometry: Based on the EEW of your DGDMMH batch and the AHEW of the chosen amine hardener, calculate the precise weight ratio.
-
Weighing: Accurately weigh the DGDMMH resin into a disposable container. If the resin is crystalline or highly viscous, gently warm it (e.g., to 60-80°C) until it becomes a processable liquid.[5]
-
Addition of Hardener: Add the calculated amount of amine hardener to the resin.
-
Mixing (Critical Step): Thoroughly mix the components for 2-3 minutes until a homogenous, transparent mixture is obtained. Inadequate mixing is a primary source of experimental error.
-
Encapsulation: Immediately weigh 5-10 mg of the reactive mixture into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss due to volatilization during the heating scan. Prepare an identical empty, sealed pan to be used as a reference.
DSC Experimental Protocols & Data Analysis
The kinetic study is a multi-step process. First, the total heat of reaction is determined using a dynamic scan. This value is then used to normalize data from subsequent isothermal or non-isothermal experiments.
Protocol 1: Determination of Total Heat of Reaction (ΔH_total)
Causality: To study the kinetics, we need to know the total enthalpy evolved when the reaction goes to completion. This value (ΔH_total) serves as the benchmark against which partial reactions are measured. A slow heating rate is employed to ensure the reaction completes without being limited by the instrument's heating capability.
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant, slow rate (e.g., 5 or 10 °C/min) to a temperature well beyond the end of the curing exotherm (e.g., 300°C).[3]
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exothermic peak to determine the total heat of reaction, ΔH_total (in J/g).
Protocol 2: Non-Isothermal Kinetic Analysis (Model-Free)
Causality: By running the experiment at several different heating rates (β), we can observe how the reaction peak temperature (Tp) shifts.[8] This shift is related to the activation energy of the reaction. Model-free methods like the Kissinger method are powerful because they allow the calculation of activation energy without assuming a specific reaction model.[10][11][12]
-
Prepare several stoichiometric samples as described in section 3.2.
-
Perform independent dynamic scans on each sample at different heating rates (e.g., 5, 10, 15, and 20 °C/min). A minimum of 3-4 heating rates is recommended.[11]
-
For each scan, accurately determine the peak temperature of the exotherm, Tp (in Kelvin).
-
Kissinger Analysis: The activation energy (Ea) can be determined using the Kissinger equation.[13]
ln(β / Tp²) = ln(AR / Ea) - (Ea / RTp)
Plot ln(β / Tp²) versus 1/Tp. The data should form a straight line. The slope of this line is equal to -Ea/R, where R is the universal gas constant (8.314 J/mol·K).[10]
Protocol 3: Isothermal Kinetic Analysis (Model-Based)
Causality: Isothermal analysis mimics processing conditions where a material is held at a constant temperature. It allows us to determine the rate of conversion as a function of time. The data is often fitted to mechanistic models, like the Kamal-Sourour model, which accounts for the autocatalytic nature of many epoxy-amine cures.[14][15][16]
-
Select several isothermal cure temperatures (Tc). These should be chosen based on the onset and peak temperatures observed during the initial dynamic scan.
-
Place a freshly prepared sample and reference pan in the DSC cell, pre-heated to the desired isothermal temperature (Tc).
-
Record the heat flow as a function of time until the signal returns to the baseline, indicating the reaction has ceased or become diffusion-limited.
-
Data Analysis:
-
The degree of cure (α) at any time (t) is the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction (ΔH_total from Protocol 1): α = ΔH_t / ΔH_total.
-
The rate of cure (dα/dt) is proportional to the heat flow (dH/dt): dα/dt = (1/ΔH_total) * (dH/dt).
-
-
Kamal-Sourour Modeling: The data can be fitted to the Kamal-Sourour autocatalytic model:[17]
dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ
Where k₁ and k₂ are rate constants that follow an Arrhenius temperature dependence (k = A·exp(-Ea/RT)), and m and n are the reaction orders. This model is powerful as it describes both the initial n-th order reaction (k₁) and the subsequent autocatalytic behavior (k₂) where the hydroxyl groups generated during the reaction catalyze further ring-opening.[18]
Expected Results & Interpretation
The choice of amine hardener will significantly impact the curing profile.
| Parameter | Aliphatic Amine (e.g., DETA) | Aromatic Amine (e.g., DDM) | Rationale |
| Cure Temperature | Lower (can cure at RT) | Higher (requires elevated temp.) | Aliphatic amines are more basic and less sterically hindered, increasing their reactivity.[9] |
| Peak Exotherm Temp (Tp) | Lower | Higher | Reflects the higher thermal energy needed to achieve the maximum reaction rate with less reactive aromatic amines. |
| Activation Energy (Ea) | Lower (e.g., 50-60 kJ/mol) | Higher (e.g., 55-70 kJ/mol) | A higher energy barrier must be overcome for the reaction with sterically hindered and less nucleophilic aromatic amines.[1] |
| Glass Transition (Tg) | Lower | Higher | The rigid aromatic structures in the DDM backbone create a more tightly cross-linked network with restricted chain mobility.[6] |
Note: Ea values are illustrative and based on typical epoxy-amine systems.
// Nodes for Reactants Epoxy [label="Epoxy Group\n(DGDMMH)", fillcolor="#C2E7FF", fontcolor="#202124"]; Amine [label="Primary\nAmine", fillcolor="#FFEFC1", fontcolor="#202124"];
// Nodes for Intermediates and Products Intermediate [label="Secondary\nAmine\n+ Hydroxyl", fillcolor="#D4EDDA", fontcolor="#202124"]; Crosslink [label="Tertiary\nAmine\n(Crosslink)", fillcolor="#F8CECC", fontcolor="#202124"];
// Edges showing reaction flow Epoxy -> Intermediate [label="+ Amine"]; Amine -> Intermediate; Intermediate -> Crosslink [label="+ Another\nEpoxy Group"];
// Autocatalysis Loop Hydroxyl [label="OH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Intermediate -> Hydroxyl [style=dashed, arrowhead=none]; Hydroxyl -> Intermediate [label="Catalysis", color="#34A853", fontcolor="#34A853", style=dashed]; } dot Caption: Simplified Epoxy-Amine Curing Reaction Pathway.
Troubleshooting
-
Irreproducible Results: Often caused by poor mixing of resin and hardener or variations in sample mass. Ensure a consistent, vigorous mixing protocol.
-
Broad or Noisy Exotherm: Can result from a slow reaction or a very small sample size. Try increasing the sample mass slightly (to 10-15 mg) or using a faster heating rate to improve signal-to-noise.
-
Non-linear Kissinger Plot: This may indicate a complex, multi-step reaction mechanism or the onset of diffusion control (vitrification) at later stages of the cure.[11] The plot may only be linear in the initial to middle conversion range.
-
Incomplete Reaction in Isothermal Scan: If the reaction vitrifies (i.e., the Tg of the reacting system rises to the isothermal cure temperature), the reaction can become diffusion-controlled and stop prematurely.[3] A post-cure scan is needed to measure the residual heat of reaction.
Conclusion
This application note outlines a robust methodology for characterizing the curing kinetics of DGDMMH with amine hardeners using DSC. By combining non-isothermal and isothermal techniques, researchers can extract fundamental kinetic parameters (Ea, n, m). This data is essential for developing accurate cure models, predicting material behavior, optimizing manufacturing processes, and ultimately tailoring the final properties of the cured thermoset for advanced applications.
References
-
S. van der Ven, "Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods," MDPI, 2020. [Online]. Available: [Link]
-
P. I. Karkanas and I. K. Partridge, "Cure modeling and monitoring of epoxy/amine resin systems. I. Cure kinetics modeling," Journal of Applied Polymer Science, vol. 77, no. 7, pp. 1419–1431, 2000. [Online]. Available: [Link]
-
W. U. Dewi et al., "Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC," Materials Science Forum, vol. 1114, pp. 145-152, Feb. 2024. [Online]. Available: [Link]
-
A. Sorrentino et al., "Modified Kamal & Sourour Cure Kinetics," ResearchGate, 2018. [Online]. Available: [Link]
-
R. Hardis and J. L. P. J, "Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA," Washington State University Research Exchange, 2013. [Online]. Available: [Link]
-
VisualLab, "non-isothermal kinetics and DSC curve solutions," VisualLab, N.d. [Online]. Available: [Link]
-
M. Chiumsenti et al., "Kinetic parameters determined using the Kamal-Sourour model based on DSC data," ResearchGate, 2021. [Online]. Available: [Link]
-
M. Chiumsenti et al., "Cure Kinetics Modeling of a High Glass Transition Temperature Epoxy Molding Compound (EMC) Based on Inline Dielectric Analysis," MDPI, 2021. [Online]. Available: [Link]
-
S. Vyazovkin, "Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of," Molecules, vol. 25, no. 12, p. 2813, Jun. 2020. [Online]. Available: [Link]
-
W. U. Dewi et al., "(PDF) Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC," ResearchGate, Feb. 2024. [Online]. Available: [Link]
-
P. Chen et al., "The Non-Isothermal Curing Kinetics of One Epoxy Resin," Crimson Publishers, vol. 2, no. 3, Nov. 2021. [Online]. Available: [Link]
-
P. I. Karkanas and I. K. Partridge, "Cure modeling and monitoring of epoxy/amine resin systems. I. Cure kinetics modeling," SemOpenAlex, 2000. [Online]. Available: [Link]
-
C. S. Chern and G. W. Poehlein, "Kinetic studies of an epoxy cure reaction by isothermal DSC analysis," Semantic Scholar, 2000. [Online]. Available: [Link]
-
R. B. Prime, "A Review of DSC Kinetics Methods," TA Instruments, N.d. [Online]. Available: [Link]
-
NETZSCH, "Kamal-Sourour Equation in Kinetics Neo," NETZSCH Kinetics Neo, N.d. [Online]. Available: [Link]
-
Y. Liu et al., "Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures," ResearchGate, 2019. [Online]. Available: [Link]
-
ChemBK, "Diglycidyldimethylhydantoin," ChemBK, Apr. 2024. [Online]. Available: [Link]
-
B. A. Helfer, "Amine Curing of Epoxy Resins: Options and Key Formulation Considerations," Adhesives & Sealants Industry, Jun. 2006. [Online]. Available: [Link]
-
N. Amanokura et al., "Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes," Polymer Journal, 2007. [Online]. Available: [Link]
-
H. T. Clarke and C. S. Marvel, "5,5-Dimethylhydantoin," Organic Syntheses, 1922. [Online]. Available: [Link]
-
ThreeBond, "Curing Agents for Epoxy Resin," ThreeBond Technical News, N.d. [Online]. Available: [Link]
-
G. Jian, "Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin," ResearchGate, 2008. [Online]. Available: [Link]
-
A. Al-zuhairi, "Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties," ResearchGate, Jan. 2020. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Cure modeling and monitoring of epoxy/amine resin systems. I. Cure kinetics modeling | Semantic Scholar [semanticscholar.org]
- 5. sell Hydantoin resin; Hydantoin epoxy resin;1,3-Diglycidyl-5,5-dimethylhydantoin;Dimethyl Bis(Oxiranylmethyl)Imidazolidine-2,4-Dione; 5,5-Dimethyl-1,3-Bis(2-Oxiranylmethyl)Imidazolidine-2,4-Dione; 1,3 | China | Manufacturer | Chengdu Yuanda Chemical Co., Ltd [m.chemicalbook.com]
- 6. pcimag.com [pcimag.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC | Scientific.Net [scientific.net]
- 9. threebond.co.jp [threebond.co.jp]
- 10. caotechnology.com.au [caotechnology.com.au]
- 11. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kinetics.netzsch.com [kinetics.netzsch.com]
- 17. mdpi.com [mdpi.com]
- 18. Kinetic studies of an epoxy cure reaction by isothermal DSC analysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Performance Composites Utilizing 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals on the use of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, a hydantoin-based epoxy resin, in the formulation and fabrication of high-performance composite materials. This document outlines the unique characteristics of this resin, provides detailed protocols for composite manufacturing, and discusses the anticipated performance enhancements.
Introduction: The Strategic Advantage of a Hydantoin-Based Epoxy Resin
This compound, hereafter referred to as DMH-ER, is a specialized epoxy resin distinguished by its hydantoin heterocyclic structure. This molecular architecture imparts a unique combination of properties that are highly desirable in high-performance composites, particularly for applications in the aerospace, automotive, and electronics sectors.[1][2]
The key advantages of DMH-ER over conventional bisphenol-A (BPA) based epoxy resins include:
-
Enhanced Thermal Stability: The rigid, nitrogen-containing hydantoin ring contributes to a higher crosslink density and thermal stability in the cured polymer network.[2][3]
-
Superior Weather Resistance: The inherent structure of hydantoin resins offers excellent resistance to environmental degradation, including UV radiation and moisture.[2][3]
-
Excellent Electrical Insulation Properties: DMH-ER is particularly well-suited for applications requiring high voltage insulation.[2]
-
Good Mechanical Properties: When properly formulated and cured, composites based on DMH-ER are expected to exhibit high strength and stiffness.[2]
These attributes position DMH-ER as a compelling alternative to standard epoxy resins for applications demanding superior performance under challenging environmental and thermal conditions.
Chemical Structure of this compound
Caption: Chemical structure of DMH-ER.
Mechanism of Action: Curing with Anhydride Hardeners
For high-temperature applications, anhydride curing agents are recommended for DMH-ER. The curing reaction proceeds via the ring-opening of the epoxide groups by the anhydride, followed by esterification reactions. This process is typically initiated by a tertiary amine catalyst. The resulting polyester network is characterized by a high degree of crosslinking, contributing to the excellent thermal and mechanical properties of the final composite.
Proposed Curing Mechanism of DMH-ER with an Anhydride Hardener
Caption: Curing mechanism of DMH-ER with an anhydride hardener.
Formulation and Composite Fabrication Protocols
The following protocols provide a starting point for the formulation and fabrication of high-performance composites using DMH-ER. Optimization of these parameters may be necessary depending on the specific application and performance requirements.
Materials and Equipment
-
Resin: this compound (DMH-ER)
-
Hardener: Nadic Methyl Anhydride (NMA)
-
Accelerator: 1-methylimidazole or other suitable tertiary amine
-
Reinforcement: Carbon fiber, glass fiber, or other high-performance fabric
-
Ancillary Materials: Vacuum bagging consumables (peel ply, release film, breather cloth, sealant tape), mold release agent, mixing containers, stir sticks, and personal protective equipment (gloves, safety glasses, lab coat).
-
Equipment: Vacuum pump, oven with temperature control, digital scale.
Proposed Starting Formulation
A typical starting formulation for a high-performance system would involve a near-stoichiometric ratio of epoxy to anhydride groups. The exact mix ratio should be calculated based on the epoxy equivalent weight (EEW) of the DMH-ER and the molecular weight of the anhydride hardener.
Table 1: Proposed Starting Formulation for DMH-ER Composite Matrix
| Component | Parts by Weight (phr) | Purpose |
| This compound (DMH-ER) | 100 | Epoxy Resin |
| Nadic Methyl Anhydride (NMA) | 85 - 95 | Curing Agent (Hardener) |
| 1-methylimidazole | 0.5 - 1.5 | Accelerator |
Note: The optimal amount of NMA may vary. It is recommended to start with a ratio within the suggested range and optimize based on the desired properties.
Composite Fabrication Protocol: Hand Lay-up with Vacuum Bagging
This protocol describes the fabrication of a flat laminate. The process can be adapted for more complex geometries.
-
Mold Preparation: Apply a suitable mold release agent to the mold surface according to the manufacturer's instructions.
-
Reinforcement Preparation: Cut the reinforcement fabric to the desired dimensions.
-
Resin Mixing: a. Preheat the DMH-ER to approximately 60-80°C to reduce its viscosity, especially if it has crystallized. b. Weigh the required amounts of DMH-ER, NMA, and accelerator into a clean mixing container. c. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
Lay-up: a. Apply a thin, even coat of the mixed resin to the mold surface. b. Place the first ply of reinforcement fabric onto the resin-coated surface. c. Apply more resin and use a squeegee or roller to impregnate the fabric, ensuring no dry spots remain. d. Repeat for subsequent plies until the desired thickness is achieved.
-
Vacuum Bagging: a. Place a layer of peel ply over the lay-up, followed by a release film and a breather cloth. b. Apply sealant tape around the perimeter of the mold. c. Place the vacuum bag over the entire assembly and seal it to the sealant tape. d. Connect the vacuum pump and draw a vacuum, ensuring there are no leaks. A vacuum of at least 25 inHg (85 kPa) is recommended.
Composite Fabrication Workflow
Caption: Workflow for fabricating high-performance composites with DMH-ER.
Curing and Post-Curing Protocol
The curing cycle is critical to achieving the desired properties. The following is a recommended starting point for curing DMH-ER with NMA.
Proposed Curing Cycle
-
Initial Cure: Place the vacuum-bagged part in an oven and ramp the temperature to 120-150°C. Hold at this temperature for 2-4 hours.
-
Post-Cure: After the initial cure, ramp the temperature to 180-200°C and hold for an additional 2-4 hours.
-
Cool Down: Allow the part to cool slowly to room temperature before demolding to minimize residual thermal stresses.
Note: This is a general guideline. The optimal cure cycle should be determined through thermal analysis techniques such as Differential Scanning Calorimetry (DSC).
Expected Performance Characteristics and Testing
Composites fabricated with DMH-ER are expected to exhibit superior thermal stability and good mechanical properties compared to those made with standard BPA epoxy resins.
Table 2: Anticipated Performance of DMH-ER Composites vs. Standard Epoxy Composites
| Property | Test Method (ASTM) | Standard BPA Epoxy (Typical Values) | DMH-ER Epoxy (Anticipated Performance) |
| Glass Transition Temp. (Tg) | E1356, E1640 | 150 - 180 °C | > 200 °C |
| Tensile Strength | D3039 | 400 - 600 MPa | Comparable or Higher |
| Flexural Modulus | D790 | 40 - 50 GPa | Comparable or Higher |
| Adhesion Strength | D1002 | ~13.2 MPa (with polyether amine) | ~5.6 MPa (with polyether amine) |
| Water Absorption | D570 | 0.1 - 0.5% | Lower |
Note on Adhesion Strength: The lower adhesion strength of DMHR with a polyether amine hardener, as reported in one study, suggests that the choice of curing agent is critical for optimizing this property. Anhydride curing is expected to yield different results.
Recommended Test Protocols
A comprehensive characterization of the cured composite should be performed using standard test methods to validate its performance. The following ASTM standards are recommended:
-
Thermal Analysis:
-
ASTM E1356: Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
ASTM E1640: Standard Test Method for Assignment of the Glass Transition Temperature by Dynamic Mechanical Analysis.
-
-
Mechanical Testing:
-
ASTM D3039: Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.
-
ASTM D3410: Standard Test Method for Compressive Properties of Polymer Matrix Composite Materials with Unsupported Gage Section by Shear Loading.
-
ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
-
Physical Properties:
-
ASTM D570: Standard Test Method for Water Absorption of Plastics.
-
Safety and Handling
As with all epoxy resin systems, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound, the anhydride hardener, and the accelerator before use.
References
-
PubChem. (n.d.). Epoxy resin composition, prepreg, and fiber-reinforced composite material - Patent US-2025179289-A1. Retrieved from [Link]
- Google Patents. (n.d.). US8742018B2 - High Tg epoxy systems for composite applications.
- Google Patents. (n.d.). US8658736B2 - Epoxy resin composition, prepreg and fiber-reinforced composite material.
- Google Patents. (n.d.). High damping epoxy resin composite - US4304694A.
-
Dalle Vacche, S., Michaud, V., Demierre, M., & Månson, J. A. E. (2016). Curing kinetics and thermomechanical properties of latent epoxy/carbon fiber composites. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Siciliano, A., et al. (n.d.). Effective formulation and processing of nanofilled carbon fiber reinforced composites. ResearchGate. Retrieved from [Link]
-
European Patent Office. (2023). EPOXY RESIN COMPOSITION - EP 4212567 A1. Retrieved from [Link]
-
ResearchGate. (2022). Studies of curing cycle of carbon fiber/epoxy resins (8552 and M21) prepregs based on thermal and rheological analyses. Retrieved from [Link]
-
ResearchGate. (2014). Curing behavior and thermal properties of TGDDM copolymerized with a new pyridine-containing diamine and with DDM or DDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of aromatic amine curing agent containing non-coplanar rigid moieties and its curing kinetics with epoxy resin. Retrieved from [Link]
-
Tri-iso. (n.d.). Anhydride Curative NMA TDS. Retrieved from [Link]
-
Westlake Epoxy. (2026). Technical Data Sheet EPIKOTE Resin 320. Retrieved from [Link]
-
Semantic Scholar. (1996). Thermal analysis of some aromatic amine cured model epoxy resin systems—I: Materials synthesis and characterization, cure and post-cure. Retrieved from [Link]
-
PORTO@Iris. (n.d.). Curing kinetics and thermomechanical properties of latent epoxy/carbon fiber composites. Retrieved from [Link]
-
MDPI. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Retrieved from [Link]
-
Wiley Online Library. (2022). Modeling the through‐thickness frontal polymerization of unidirectional carbon fiber thermoset composites. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purity Assessment of 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 15336-81-9)
Introduction
5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, also known as hydantoin epoxy resin, is a specialized diepoxide resin with the CAS number 15336-81-9.[1] Its unique structure, featuring a hydantoin heterocycle, imparts desirable properties such as high thermal stability, good electrical insulation, and weather resistance.[2] These characteristics make it a valuable component in advanced materials, including electronic packaging, insulation materials, and high-performance composites.[3]
The purity of hydantoin epoxy resin is a critical determinant of its performance and the properties of the final cured material. The concentration of the reactive epoxy groups, expressed as the epoxy equivalent weight (EEW), directly influences the stoichiometry of the curing reaction and, consequently, the mechanical and thermal properties of the thermoset polymer.[4][5] Furthermore, the presence of impurities—such as residual starting materials, by-products from synthesis, or degradation products—can adversely affect the curing process, leading to suboptimal performance and potential failure of the end-product.
This document provides a comprehensive guide to the analytical methods for assessing the purity of CAS 15336-81-9. It is designed to equip researchers and quality control analysts with the foundational knowledge and practical protocols necessary for the robust characterization of this important chemical. The methodologies detailed herein are grounded in established analytical principles and are designed to provide a multi-faceted evaluation of the compound's purity, from its primary functional group content to the identification and quantification of trace impurities.
Strategic Approach to Purity Assessment
A multi-tiered analytical approach is recommended for the comprehensive purity assessment of hydantoin epoxy resin. This strategy combines a primary assay of the epoxy group content with orthogonal chromatographic and spectroscopic techniques to identify and quantify potential impurities.
Figure 1: A strategic workflow for the comprehensive purity assessment of hydantoin epoxy resin.
Titrimetric Determination of Epoxy Content (Epoxy Equivalent Weight)
Principle: The determination of the epoxy equivalent weight (EEW), defined as the grams of resin containing one mole of epoxy groups, is a fundamental measure of purity.[6] The most widely accepted method involves the titration of the epoxy groups with hydrogen bromide (HBr), which is generated in situ from the reaction of a standardized solution of perchloric acid (HClO₄) with tetraethylammonium bromide (TEABr).[4][7] The endpoint is detected potentiometrically. This method is based on established standards such as ASTM D1652.[6]
Protocol: Potentiometric Titration of Epoxy Content
Reagents and Equipment:
-
Glacial Acetic Acid
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid, standardized
-
Tetraethylammonium Bromide (TEABr) solution (100 g in 400 mL of glacial acetic acid)[7]
-
Chloroform or Dichloromethane
-
Automatic Potentiometric Titrator with a suitable electrode (e.g., glass-calomel combination)
-
Analytical Balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.4 g of the hydantoin epoxy resin sample into a 100 mL beaker.
-
Dissolution: Add 10 mL of chloroform (or dichloromethane) to the beaker and stir until the sample is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.[7]
-
Addition of Reagents: Add 20 mL of glacial acetic acid and 10 mL of the TEABr solution to the dissolved sample.[7]
-
Titration: Immerse the electrode of the potentiometric titrator into the solution and titrate with standardized 0.1 N perchloric acid. Record the volume of titrant added versus the millivolt reading. The endpoint is the point of maximum inflection on the titration curve.
-
Blank Determination: Perform a blank titration using the same procedure and volumes of reagents but without the sample.
Calculation: The Epoxy Equivalent Weight (EEW) is calculated using the following formula:
EEW (g/eq) = (Weight of sample (g) × 1000) / ((V - B) × N)
Where:
-
V = Volume of HClO₄ titrant used for the sample (mL)
-
B = Volume of HClO₄ titrant used for the blank (mL)
-
N = Normality of the HClO₄ titrant (eq/L)
| Parameter | Typical Specification |
| Theoretical Molecular Weight | 240.26 g/mol |
| Theoretical EEW | 120.13 g/eq |
| Acceptance Criteria (Example) | 120 - 125 g/eq |
Table 1: Example specifications for the Epoxy Equivalent Weight of CAS 15336-81-9.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the main component from impurities, allowing for the determination of percentage purity and the identification of individual impurity species.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC with UV detection is a powerful method for assessing the purity of non-volatile organic compounds. The hydantoin epoxy resin, containing a chromophore in its hydantoin ring, is well-suited for UV detection. This method can separate the main component from less polar and more polar impurities.
Protocol: HPLC Purity Assessment
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in acetonitrile.
Data Analysis: The purity of the sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
For the identification of specific impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Gas Chromatography (GC)
Principle: GC is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials.[8] For a compound like hydantoin epoxy resin, which has a high boiling point, headspace GC-MS can be used to detect volatile impurities, while pyrolysis GC-MS can be employed to analyze the compound itself and any non-volatile impurities.[9]
Protocol: Headspace GC-MS for Residual Solvents
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 amu
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
Data Analysis: Identify and quantify residual solvents by comparing the obtained mass spectra and retention times with those of certified reference standards.
Spectroscopic Methods for Structural Confirmation and Purity
Spectroscopic techniques provide crucial information about the chemical structure of the main component and can also be used to detect and identify impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique for confirming the identity of the hydantoin epoxy resin by identifying its characteristic functional groups. The presence of the epoxy group can be confirmed by a distinct absorption band.[10]
Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the sample directly on the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Key Spectral Features:
-
Epoxy Ring (C-O-C stretch): ~825 cm⁻¹[10]
-
Carbonyl (C=O) stretch (in hydantoin ring): ~1700-1770 cm⁻¹
-
C-N stretch: ~1350-1450 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the hydantoin epoxy resin.[11] They can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. The distinct chemical shifts of the protons and carbons in the epoxy rings are key indicators.[10]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Epoxy Protons: ~2.5-3.0 ppm[10]
-
Methyl Protons (on hydantoin ring): ~1.4 ppm
-
Methylene Protons (linking N to epoxy group): ~3.2-4.0 ppm
Data Interpretation: The purity can be assessed by comparing the integral of the main component's signals to those of any impurity signals present in the spectrum. The presence of unexpected signals may indicate impurities.
Figure 2: Overview of key analytical techniques for purity assessment.
Conclusion
The purity assessment of this compound (CAS 15336-81-9) requires a comprehensive and multi-faceted analytical approach. No single method can provide a complete picture of the compound's purity. By combining titrimetric determination of the epoxy content with high-resolution chromatographic and spectroscopic techniques, a robust and reliable assessment of purity can be achieved. The protocols outlined in these application notes provide a solid foundation for researchers and quality control professionals to ensure the quality and consistency of this important epoxy resin, thereby guaranteeing its optimal performance in demanding applications.
References
-
ResearchGate. (2018). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method?Link
-
Metrohm. (n.d.). Epoxide equivalents in epoxy resin. Link
-
Wikipedia. (n.d.). Epoxy value. Link
-
KEM. (2019). Epoxy equivalent determination of epoxy resins. Link
-
Ingenta Connect. (2012). Synthesize Hydantoin Epoxy and Preparation Cured Hydantoin Epoxy/...Link
-
Google Patents. (n.d.). CN103234963A - Epoxide number measuring method for water-based epoxy compound. Link
-
Polymer Solutions. (n.d.). Chromatography Testing And Analysis. Link
-
ResearchGate. (n.d.). FTIR spectra of the three hydantoin based epoxy resins. Link
-
ResearchGate. (n.d.). Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. Link
-
ResearchGate. (2025). Preparation and application of hydantoin epoxy resin. Link
-
BOC Sciences. (n.d.). CAS 15336-81-9 this compound.
-
ChemBK. (2024). This compound. Link
-
Atlantis Press. (n.d.). Prediction and Analysis on Chemorheology of MeHHPA/Hydantoin Epoxy Resin. Link
-
PubChem. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. Link
-
Guidechem. (n.d.). This compound. Link
-
Semantic Scholar. (n.d.). Application of FT-IR and NMR to epoxy resins. Link
-
LookChem. (n.d.). This compound CAS NO.28906-98-1. Link
-
Paint.org. (n.d.). Gas Chromatography in Coatings Analysis. Link
-
ResearchGate. (n.d.). Gas Chromatography in Coatings Analysis. Link
-
ChemicalBook. (n.d.). This compound. Link
-
Emerald Publishing. (1992). Hydantoin based epoxy resins. Link
-
Chemsigma. (n.d.). This compound [15336-81-9]. Link
-
Simson Pharma. (n.d.). CERTIFICATE OF ANALYSIS. Link
-
PubMed Central. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Link
-
MDPI. (n.d.). Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. Link
-
NASA Technical Reports Server (NTRS). (n.d.). Epoxy hydantoins as matrix resins. Link
-
Agilent. (2015). Analysis of Epoxy Resins by GPC Viscometry using the Agilent 390-MDS Multi Detector Suite. Link
Sources
- 1. 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | C11H16N2O4 | CID 85828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 15336-81-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy value - Wikipedia [en.wikipedia.org]
- 7. hiranuma.com [hiranuma.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. docs.paint.org [docs.paint.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesize Hydantoin Epoxy and Preparation Cured Hydantoin Epoxy/...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Synthesis of Hydantoin Derivatives
Abstract
The hydantoin scaffold (imidazolidine-2,4-dione) is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[4][5][6] Notable drugs such as Phenytoin (antiepileptic), Nitrofurantoin (antibiotic), and Enzalutamide (anti-prostate cancer) underscore the therapeutic significance of this heterocyclic motif.[3][4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental synthesis of hydantoin derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, provide detailed, field-proven protocols, and offer insights into critical experimental parameters to ensure reproducible and efficient synthesis.
Introduction: The Enduring Importance of the Hydantoin Scaffold
The versatility of the hydantoin core lies in its unique structural features: a five-membered ring containing two nitrogen atoms and two carbonyl groups. This arrangement provides multiple sites for substitution (primarily at N-1, N-3, and C-5), allowing for the fine-tuning of physicochemical properties and biological activity.[3][5][6] The two amide functionalities can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3][5] The synthetic accessibility of the hydantoin ring system has further cemented its importance, enabling the creation of vast chemical libraries for drug discovery campaigns.[1][2][7] This guide will focus on the most reliable and adaptable methods for constructing this valuable scaffold.
Foundational Synthetic Strategy: The Bucherer-Bergs Multicomponent Reaction
The Bucherer-Bergs reaction, first reported in the early 20th century, remains one of the most efficient and widely used methods for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[8][9][10][11] Its enduring appeal stems from its operational simplicity, use of readily available starting materials (aldehydes or ketones), and the fact that it is a multicomponent reaction (MCR), which enhances synthetic efficiency.[8][11][12]
Mechanistic Rationale
The reaction proceeds through a series of equilibria, making the control of reaction conditions crucial for optimal yield. The generally accepted mechanism involves several key steps:[13][14]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN or NaCN) to the carbonyl carbon of the aldehyde or ketone.
-
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile intermediate. This step is analogous to the Strecker amino acid synthesis.
-
Cyclization Cascade: The aminonitrile's nucleophilic nitrogen attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid intermediate. This intermediate undergoes intramolecular cyclization to an imino-oxazolidinone, which then rearranges to the more thermodynamically stable hydantoin ring.[12][13]
The use of aqueous or alcoholic solvents is typical, and the reaction is often heated to drive the equilibria toward the product.[8]
Workflow: Bucherer-Bergs Reaction
Caption: General workflow of the Bucherer-Bergs reaction.
Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol details the synthesis of the antiepileptic drug Phenytoin from benzil, a classic example of the Biltz synthesis, a variation of the Bucherer-Bergs reaction suitable for α-dicarbonyl compounds.
Materials:
-
Benzil
-
Urea
-
Sodium Hydroxide (NaOH), 30% aqueous solution
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), and 75 mL of ethanol.
-
Initiation: While stirring, add 15 mL of 30% aqueous sodium hydroxide solution to the mixture.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for at least 2 hours. The solution will typically turn from yellow to a clear, colorless, or pale yellow solution.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into 150 mL of water. If any solid (unreacted benzil) is present, filter it off.
-
Acidification: Transfer the clear filtrate to a beaker and, with stirring, carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A voluminous white precipitate of 5,5-diphenylhydantoin will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove salts.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield pure, crystalline 5,5-diphenylhydantoin.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[15][16][17][18]
Trustworthiness Check:
-
Melting Point: The melting point of pure 5,5-diphenylhydantoin should be sharp and consistent with the literature value (approx. 295-298 °C).
-
TLC Analysis: Monitor reaction completion and purity using Thin Layer Chromatography (TLC) (e.g., ethyl acetate/hexane solvent system). The product should appear as a single spot.
-
Spectroscopic Analysis: ¹H NMR (DMSO-d₆) should show characteristic peaks for the aromatic protons and the two N-H protons. IR spectroscopy will confirm the presence of N-H and C=O stretching bands.[16][19]
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent | Ethanol/Water | Good solubility for reactants; water is required for the reaction mechanism.[8] |
| Base | NaOH (for Biltz variant) | Promotes the necessary rearrangements and cyclization steps. |
| Temperature | Reflux (~80-90 °C) | Provides sufficient energy to overcome activation barriers and drive the reaction to completion.[8] |
| pH for Precipitation | Acidic (pH 2-3) | The hydantoin product is least soluble at acidic pH, ensuring maximum precipitation and yield. |
Alternative & Modern Synthetic Approaches
While the Bucherer-Bergs reaction is a workhorse, several other methods offer advantages in terms of substrate scope, stereocontrol, or reaction conditions.
The Read-Moser/Urech Synthesis
This classical method involves the reaction of an α-amino acid with an isocyanate (or cyanate salt like KOCN) to form a ureido acid, which is then cyclized under acidic conditions to yield the hydantoin.[8][9] This approach is particularly useful for synthesizing 5-monosubstituted hydantoins from readily available amino acids.[20][21]
Mechanism: Read-Moser/Urech Synthesis
Caption: Key steps in the Read-Moser/Urech synthesis.
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly modernized hydantoin synthesis.[22][23][24] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields.[20][23][25] This technique is applicable to both Bucherer-Bergs and Read-type syntheses.[20][26]
Protocol Highlight: Microwave-Assisted Urech Synthesis [20]
A one-pot, two-step protocol can be employed:
-
N-Carbamylation: An L-amino acid is reacted with potassium cyanate (KOCN) in water under microwave irradiation (e.g., 80 °C) to form the ureido intermediate.
-
Cyclization: Concentrated acid (e.g., HCl) is added to the same vessel, and a second brief period of microwave heating induces intramolecular cyclization to the final hydantoin.
This method is praised for its speed, use of water as a green solvent, and often chromatography-free purification.[20]
| Method | Key Advantages | Typical Reaction Time |
| Conventional Heating | Well-established, simple equipment | 2-24 hours |
| Microwave Irradiation | Rapid heating, increased yields, cleaner reactions | 5-30 minutes[20][22][26] |
Solid-Phase Synthesis
For the generation of hydantoin libraries for high-throughput screening, solid-phase synthesis is the method of choice.[1][2][7] In this approach, an amino acid is anchored to a polymer resin. The subsequent chemical transformations to build the hydantoin ring occur on the solid support. The final product is then cleaved from the resin.
Key Advantages:
-
Purification: Tedious work-up and purification steps are replaced by simple filtration and washing of the resin.[26]
-
Automation: The process is amenable to automation for parallel synthesis of large compound libraries.[1][7]
-
Diversity: Multiple points of diversity can be introduced by varying the initial amino acid and other reagents.[2][7][27]
A common strategy involves the cyclization of a resin-bound dipeptide or urea precursor, often using reagents like triphosgene or carbodiimides, followed by cleavage from the support.[1][27][28]
Purification and Characterization
Regardless of the synthetic method, proper purification and characterization are essential to validate the identity and purity of the final hydantoin derivative.
-
Purification: The primary methods are recrystallization and column chromatography .[8][29] Recrystallization is often sufficient for Bucherer-Bergs products, which tend to be crystalline solids.[8] Column chromatography on silica gel is used for more complex mixtures or non-crystalline products.[29]
-
Characterization: A combination of spectroscopic techniques is used for unambiguous structure elucidation:[18]
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework and the position of substituents.[15][16][17]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H (~3200 cm⁻¹) and C=O (~1710-1770 cm⁻¹) stretches characteristic of the hydantoin ring.[16][19]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[16]
-
Melting Point: A sharp melting point indicates high purity for solid compounds.
-
Conclusion
The synthesis of hydantoin derivatives is a mature yet continually evolving field. The classical Bucherer-Bergs and Read-Moser reactions provide robust and reliable entry points to this important class of heterocycles. Modern techniques, including microwave-assisted and solid-phase synthesis, have further expanded the chemist's toolkit, enabling rapid, efficient, and high-throughput access to diverse hydantoin libraries. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize and explore the vast chemical and therapeutic potential of the hydantoin scaffold.
References
-
García-García, A., et al. (2011). Solid-Phase Synthesis of a Library of Amphipatic Hydantoins. Discovery of New Hits for TRPV1 Blockade. ACS Combinatorial Science, 13(5), 455-464. Available at: [Link]
-
Szymański, P., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(12), 2120. Available at: [Link]
-
Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. Available at: [Link]
-
García-García, A., et al. (2011). Solid-phase Synthesis of a Library of Amphipatic Hydantoins. Discovery of New Hits for TRPV1 Blockade. ACS Combinatorial Science. Available at: [Link]
-
Various Authors. (2024). Recent advances in the synthesis and medicinal application of hydantoin. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Wan, J., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1147-1152. Available at: [Link]
-
Rishipathak, D. D., et al. (2007). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry, 19(7), 5450-5458. Available at: [Link]
-
Ahamed, M. B., et al. (2023). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Scientific Reports, 13(1), 19488. Available at: [Link]
-
García-García, A., et al. (2011). Solid-phase Synthesis of a Library of Amphipatic Hydantoins. Discovery of new hits for TRPV1 blockade. ACS Combinatorial Science, 13(5), 455-464. Available at: [Link]
-
Kumar, V., & Singh, A. (2022). Novel new research strategies of hydantoin derivatives: A review. Scientific Research Reporter. Available at: [Link]
-
Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. Available at: [Link]
-
Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Available at: [Link]
-
Wikipedia. Bucherer–Bergs reaction. Available at: [Link]
-
Various Authors. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Szymański, P., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
-
Murray, R. G., et al. (2008). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry, 6(6), 988-991. Available at: [Link]
-
López-López, L., et al. (2020). Green Synthesis of Hydantoins and Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Various Authors. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Colacino, E., et al. (2017). Microwave-Assisted Solid-Phase Synthesis of Hydantoins. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Various Authors. Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]
-
Nefzi, A., et al. (1999). Multiple solid-phase synthesis of hydantoins and thiohydantoins via a cyclization-cleavage strategy. Molecular Diversity, 5(1), 33-38. Available at: [Link]
-
Rishipathak, D. D., et al. (2007). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Murray, R. G., et al. (2008). Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. Organic & Biomolecular Chemistry. Available at: [Link]
-
Various Authors. (2025). Synthesis of hydantoin derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Available at: [Link]
-
Morais, G. R., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 1-20. Available at: [Link]
-
Various Authors. (2020). Synthesis of hydantoins from aldehydes and ureas. ResearchGate. Available at: [Link]
-
Murray, R. G., et al. (2008). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lee, J., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 23(11), 2824. Available at: [Link]
-
Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. Available at: [Link]
-
Various Authors. (2025). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. Available at: [Link]
-
Szolcsányi, P., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14389-14404. Available at: [Link]
Sources
- 1. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 5. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Bucherer-Bergs Reaction [organic-chemistry.org]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. openmedscience.com [openmedscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. study.com [study.com]
- 22. researchportal.unamur.be [researchportal.unamur.be]
- 23. asianpubs.org [asianpubs.org]
- 24. eurekaselect.com [eurekaselect.com]
- 25. asianpubs.org [asianpubs.org]
- 26. books.rsc.org [books.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. ovid.com [ovid.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
application of diglycidyl-5,5-dimethylhydantoin in electronic packaging
An Application Guide to Diglycidyl-5,5-dimethylhydantoin (DGDMIH) in High-Performance Electronic Packaging
Authored by: Gemini, Senior Application Scientist
Introduction: The Evolving Demands of Electronic Packaging
The relentless drive towards miniaturization, higher power densities, and increased functional integration in the electronics industry places extreme demands on packaging materials. These materials are no longer passive encapsulants but are critical components that ensure the reliability, performance, and longevity of semiconductor devices. Epoxy resins have long been the cornerstone of electronic packaging due to their excellent adhesion, robust mechanical properties, and superb electrical insulation.[1][2][3][4] However, standard epoxy systems like those based on Bisphenol A diglycidyl ether (DGEBA) are reaching their performance limits, particularly in applications requiring exceptional thermal stability and low dielectric loss for high-frequency operation.[2]
This guide focuses on a specialized, high-performance epoxy resin: Diglycidyl-5,5-dimethylhydantoin (DGDMIH) . Characterized by a stable, five-membered hydantoin ring at its core, DGDMIH offers a superior combination of high glass transition temperature (Tg), excellent thermal stability, strong adhesion, and favorable dielectric properties.[5] These attributes make it an ideal candidate for next-generation electronic packaging applications, including underfills for flip-chip assemblies, molding compounds for integrated circuits (ICs), and matrix resins for high-frequency printed circuit boards (PCBs).
PART 1: Core Properties and Advantages of DGDMIH
The unique molecular architecture of DGDMIH is the source of its high performance. Understanding this structure is key to leveraging its capabilities in advanced formulations.
Chemical Structure and Inherent Stability
DGDMIH is a heterocyclic epoxy resin featuring a rigid hydantoin ring functionalized with two glycidyl groups.
Caption: Chemical structure of Diglycidyl-5,5-dimethylhydantoin (DGDMIH).
The presence of the nitrogen-containing heterocyclic ring imparts exceptional thermal and chemical resistance, while the two terminal epoxy groups provide the sites for cross-linking reactions.[5]
Physico-Chemical Properties
The fundamental properties of DGDMIH make it a versatile resin for various processing techniques.
| Property | Typical Value | Significance in Electronic Packaging |
| Chemical Formula | C₁₁H₁₆N₂O₄ | Defines the elemental composition. |
| Molar Mass | 240.26 g/mol | Influences stoichiometric calculations with curing agents.[5] |
| Appearance | White to yellowish solid or viscous liquid | Can be heated to a low-viscosity liquid for processing. |
| Density | ~1.22 g/cm³ | Standard density for epoxy resins.[5] |
| Epoxy Equivalent Weight (EEW) | 120 - 140 g/eq | Critical for determining the correct mix ratio with hardeners. |
| Viscosity @ 25°C | High (Solid) | Requires heating (e.g., 60-80°C) to achieve a processable, low viscosity.[6] |
Key Performance Advantages
-
High Thermal Stability: The rigid hydantoin structure leads to a high cross-link density upon curing, resulting in a high glass transition temperature (Tg > 180°C) and excellent thermal stability. This is crucial for reliability during thermal cycling and operation at elevated temperatures.[5][7]
-
Superior Adhesion: The polar nature of the hydantoin ring enhances adhesion to a wide variety of substrates used in electronics, including silicon dies, copper lead frames, and FR-4 laminates.[5][8][9] This strong interfacial bonding is vital for preventing delamination and ensuring mechanical integrity.[8]
-
Excellent Electrical Insulation: DGDMIH-based systems exhibit stable dielectric properties, including a low dielectric constant (Dk) and dissipation factor (Df), especially when compared to more polar resins. This minimizes signal loss and crosstalk in high-frequency applications.[3][10]
-
Low Moisture Absorption: The compact and relatively non-polar (compared to some other high-Tg resins) nature of the cured matrix contributes to lower moisture absorption, which is critical for preventing corrosion and maintaining dielectric performance in humid environments.[10]
PART 2: Applications & Formulation Strategies
DGDMIH is not typically used as a standalone resin but serves as the high-performance backbone of advanced formulations. Its properties can be tailored by carefully selecting curing agents, fillers, and other additives.
Caption: Key components of a DGDMIH-based epoxy formulation.
Application: Flip-Chip Underfill Encapsulants
Objective: To fill the gap between a flip-chip and the substrate, mechanically reinforcing the fragile solder bumps and protecting them from stresses induced by thermal mismatch.[11]
Why DGDMIH is ideal:
-
Low Process Viscosity: When heated, DGDMIH's viscosity drops significantly, allowing the formulated underfill to flow quickly and completely into micron-scale gaps without voids.
-
High Tg & Low CTE: A high Tg ensures the underfill remains rigid and provides support at device operating temperatures. When combined with low-expansion fillers like silica, the resulting low Coefficient of Thermal Expansion (CTE) minimizes stress on solder joints.
-
Strong Adhesion: Excellent adhesion to both the chip's passivation layer (e.g., silicon nitride) and the substrate's solder mask is crucial for effective stress distribution.
Application: Glob-Top and Molding Compounds
Objective: To encapsulate and protect wire-bonded ICs and other sensitive components from mechanical shock, vibration, moisture, and contaminants.[4]
Why DGDMIH is ideal:
-
High Thermal Stability: Cured DGDMIH compounds can withstand the high temperatures of subsequent lead-free reflow soldering processes without degradation or softening.
-
Excellent Electrical Insulation: Provides reliable dielectric isolation, preventing short circuits between delicate wire bonds and leads.[3]
-
Purity: Can be synthesized to high purity levels, minimizing mobile ions (like Cl⁻) that can cause corrosion and electrical failure.
Application: Matrix for High-Frequency Laminates
Objective: To serve as the dielectric matrix material for copper-clad laminates (CCLs) used in high-frequency and high-speed PCBs.[6]
Why DGDMIH is ideal:
-
Low Dielectric Properties: DGDMIH-based formulations can be tailored to achieve the low Dk and Df required to maintain signal integrity and reduce power loss at GHz frequencies, essential for 5G and radar applications.[2][12]
-
High Thermal Resistance: Ensures dimensional stability of the PCB during assembly and operation, preventing warpage and maintaining registration accuracy.
PART 3: Experimental Protocols & Characterization
This section provides a foundational protocol for formulating and evaluating a DGDMIH-based system. The example focuses on a two-component (2K) underfill encapsulant cured with an anhydride hardener, a common choice for high-performance applications.[13]
Protocol: Formulation of a DGDMIH Underfill
Safety Note: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials & Equipment:
-
DGDMIH Resin (EEW ~130 g/eq)
-
Anhydride Curing Agent: Methyltetrahydrophthalic Anhydride (MTHPA, EW ~166 g/eq)
-
Accelerator: 1-methylimidazole
-
Filler: Fused spherical silica (e.g., 3 µm average particle size)
-
Adhesion Promoter: Glycidoxypropyltrimethoxysilane
-
Thinky-style planetary mixer or high-shear mechanical stirrer with vacuum capabilities
-
Hot plate and precision balance
-
Molds for sample preparation (e.g., for DMA, TMA, dielectric testing)
-
Curing oven with programmable temperature profiles
Caption: Experimental workflow for DGDMIH formulation and testing.
Procedure:
-
Stoichiometry Calculation: The ratio of anhydride hardener to epoxy resin is critical. It is typically defined by the Anhydride to Epoxy (A/E) ratio. For many systems, an A/E ratio of 0.9 to 1.0 provides optimal properties.
-
Example Calculation:
-
Mass of DGDMIH = 100 g
-
Epoxy Equivalents = 100 g / 130 g/eq = 0.77 eq
-
Required Anhydride Equivalents (for A/E=0.9) = 0.77 * 0.9 = 0.693 eq
-
Mass of MTHPA = 0.693 eq * 166 g/eq = 115.0 g
-
-
-
Mixing: i. Preheat the DGDMIH resin in a beaker on a hot plate to 70°C until it is a clear, low-viscosity liquid. ii. Add the calculated amount of MTHPA and the adhesion promoter (~0.5% of total resin weight) to the DGDMIH. Mix gently until homogeneous. iii. Transfer the mixture to the planetary mixer. Gradually add the silica filler (e.g., 60% by weight of the total formulation) while mixing at a moderate speed. iv. Add the accelerator (~0.5-1.0% of resin weight). v. Mix at high speed under vacuum for 5-10 minutes to ensure complete dispersion of the filler and removal of entrapped air.
-
Curing: i. Dispense the mixed formulation into pre-heated molds. ii. Place the molds in a programmable oven. iii. Curing Schedule: A two-stage cure is recommended to manage the exothermic reaction and ensure complete cross-linking.[13]
- Initial Cure: Ramp to 120°C and hold for 1 hour.
- Post-Cure: Ramp to 165°C and hold for 3-4 hours. iv. Allow the samples to cool slowly to room temperature to minimize internal stress.
Material Characterization
Once cured, the material must be tested to verify its properties against the requirements of the application.
| Test Method | Property Measured | Importance for Electronic Packaging |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg), Cure Exotherm | Tg determines the maximum continuous operating temperature.[7][14] Cure data helps optimize the curing schedule. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Indicates the onset of thermal degradation, a measure of material stability at high temperatures.[15] |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E'), Tan Delta Peak (Tg) | Measures stiffness across a temperature range. Modulus below Tg is critical for mechanical support.[7][15] |
| Thermomechanical Analysis (TMA) | Coefficient of Thermal Expansion (CTE) | A low CTE, matched to the chip and substrate, is vital to minimize thermomechanical stress. |
| Rheometry | Viscosity vs. Temperature/Time | Defines the processing window (pot life, dispensing temperature) for liquid encapsulants.[15] |
| Dielectric Analysis | Dielectric Constant (Dk), Dissipation Factor (Df) | Critical for high-frequency applications to ensure signal integrity.[16][17][18] |
Representative Performance Data
The following table summarizes typical properties for a well-formulated, silica-filled DGDMIH/anhydride system.
| Property | Typical Value Range | IPC Standard Reference (Example) |
| Glass Transition Temperature (Tg) | 180 - 210 °C | IPC-TM-650, Method 2.4.25 |
| CTE (below Tg), α1 | 20 - 30 ppm/°C | IPC-TM-650, Method 2.4.24 |
| Decomposition Temp (Td, 5% loss) | > 380 °C | IPC-TM-650, Method 2.4.24.6 |
| Flexural Modulus @ 25°C | 10 - 15 GPa | IPC-TM-650, Method 2.4.4 |
| Dielectric Constant (Dk) @ 1 GHz | 3.0 - 3.5 | IPC-TM-650, Method 2.5.5.3 |
| Dissipation Factor (Df) @ 1 GHz | 0.008 - 0.015 | IPC-TM-650, Method 2.5.5.3 |
Conclusion
Diglycidyl-5,5-dimethylhydantoin (DGDMIH) represents a significant advancement in epoxy resin technology for demanding electronic packaging applications. Its inherent thermal stability, strong adhesion, and excellent electrical properties, derived from its unique hydantoin chemical structure, directly address the challenges posed by modern semiconductor devices. Through intelligent formulation with appropriate curing agents, fillers, and additives, DGDMIH can be engineered into high-performance underfills, encapsulants, and laminates that provide the reliability and performance required for next-generation electronics. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and engineers to unlock the full potential of this versatile material.
References
- IPC-T-50: Terms and Definitions for Interconnecting and Packaging Electronic Circuits. (Source: IPC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9-xmGmKugnAta20knntpBU2Gc7HYbZ3Q3lPnL6i5jbJXINrL3J-Mf5xg_Wi5mm_fCA7efzcKFx4PkN1nVm6-fabJ1s27ykb-S_E_bKGfvnqL3x-eq6bPRrQ18AYDSZz1zXwvK_pj0ew0W_l-3mzeDVvFRmU69UR_xK9lwEHGB0Tnyy-s6oTc49FyVsof_tztjLLoLs9lqp1ixmMaMIlUcu1quTAmU6ELIeoLi0c=]
- The Complete Guide to IPC Standards. (Source: RayPCB) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErcgmBnXTixMhaio2L-yQyZC5_Vp2l4xwEW637fU7vjAfgzBXEE4W0M-Or-q2Kgg2yIwTpnzXarO_Fca235rWPZVVeyM0MaAFzNAXsJzYsFtwd6CinIfJ9oPWMsiOer-g=]
- Thermal and Mechanical Properties of Epoxy Resin Modified with N-(4-hydroxyphenyl)terahydrophthalic Anhydrideimide. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVlx7lOPUAHji0knI04zXYnQT53bkvQjzhz1VZt8nVBaFNYZcXtky2LagD-ognSDHABLxt79qSceSvCiigvD-dUdIN1cv0_akbXY2PnqllXoNvTHTvxYygRcCemO2rp0XvJswGbNFUELWIhxqr8RI90hCs5esJTmD8VWtVMyFarOhxL_Dfg3XC60ksn3BCAOYzMMUR1uw0We0XChxVxQ45BY-CZi5JFlNNrOlGDB3br5oFpyjZidJF0r9tcUXdYm6bPykLkX6U76gNTj20lUW4fw7CpqgKurJSdJBHnVeA]
- IPC Packaging - Standards Search. (Source: GlobalSpec) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLTGIZKSeS4YCTQyfsVUdzHQjTwmIimA1oBVOcEYhihsUetB5q9TOyigStcdGhRBgFIDPUkg23hnYvAHKEY1cpgTDyFzCR_WwLREyPEPXeKSbAZ___kZsW3DXAuAJS7na0eTwzxbqP4VCTx5dsvBDhdPSR7vndUEVg_g==]
- Guide To Electronic Manufacturing Standards: Why IPC Stands Out. (Source: EPTAC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBDTXCTLc_UQI0CBjbga_T6p8bnN0FKOExTBCmJVotsJX5LQ9W3qKlSGqSeP4OqkP7roOGLO1WRkKVueUNtqrcQE7xA4_nqscIXZv-Cqr1ED4Zg_ZaOTYh4QzktA6cOAu4fCF7-OhIa9DCpgTb4CEQ_3hPky2dwdHILNyL7lQZZCfJbg==]
- IPC (electronics) - Wikipedia. (Source: Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo158Sypa7EE7-ywiI7zTmKdQbgKm52pzyEWkvAPhMQqIaNI5TEk4SMO2zxxOgT0Ic1fvbZ5E_Jlkb3m_RS2Ak6v55aTUcXsEa_xGlm8hMpne0pN3GSHkfX3ZHhr55toU6TVCR2syIYs0P]
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8N1PihJwJvM5UGbQQDbpJtHrQ15-OAvz8VFQlyH7m0ZmBu8EXpJ2XGPy8O2iRyfT2l-uFLFtzpDFyRgi2OrRNcdZBvUpQ74NCVkiH-v7h1jTt82096396sZ_RcOAal2U77thdzbm-7897OP8V]
- Unveiling the dielectric properties of self-nanoemulsifying drug delivery systems (SNEDDS). (Source: Pharma Excipients) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKdcZgFQwrQ_CnT5ntVuaFYM68pqqUSQ_5B5XXjRnybn53PFa5yuLO2ghsbRNxP8ke3OPgnZMgLtVCUWgnfSkwTfs8vZxgOh8ZoDl4NCmJvAbtjbge-xJ83IRTb2CeSi7jyeejbsPizAiFHwbpNtlZFDXDqEAUcDX8c9-ARtM=]
- Curing Agents for Epoxy Resin. (Source: ThreeBond) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3I0bdulttda50EvPHgfb0KVsM8c5Gt6OTCzNdn9ZVYgOHbswUMLFDEJDC36ekFhu2hcUQGwck47QDlTnK76UwIkSq7HdvTJ395HRFRdiRtJawJlitaEtJZ5tCuzpUYWPY79s2e40N4h0gIUIlg15428U2IrnyhV5ghRYrck181Q==]
- Diglycidyldimethylhydantoin - ChemBK. (Source: ChemBK) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFalPVZk09R4o3xJ5GlrPv1LQM6L9xbk6cUKM_IokK86Yr47R1opmsB0F7WXSPSXGPwx2EYk6-OGKYgABqrCYroC0I4pbARxFnejvbxQxazJxLqYLnX3VhfFf2xjEC8WBkqV8U1ztVmcsKOvc6jBZ2Vv_3RWVE=]
- Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. (Source: arXiv) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrx0niK9sf3_izpMD0lJYpfmnjSW8oTLHJISXn2z0SLUkVI0JGmTyoAFHuL17BDoDGT0tJsO3ZoyV3XEv1MSX4y8hcjxh49wg2E_F4qrn5d3gxJ2QTGU4DAnwl]
- Formulation Guide - Anhydride Curatives for Epoxy Systems. (Source: Tri-iso) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnwpCI_vuApY0DZU7DmCQojwHoNhcAcCjkOMvFaX7tbmP6RHs7FkHhjoA0c5GVxvXTjOGo537EZtKEAskFT4KxAugB_z00VSAEd1AZNxu6PSAKVnAUnmS1dHbxuHI5YcCpnhZobeLKy5RB8lZx3Y1rX2VX6rT46vZICGnuXUBwTCdW7VgU9k4U8Z_m-PcRZArjzHpGKbL2A==]
- Epoxy Curing Agents – Latent Curing Agents for One Component Systems. (Source: Polymer Innovation Blog) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLWA9xEKwkXInzzw-nnJZ-xJQFjiFRTmCG2OnE9J0nNICisMDxbAan05vzvJuHy4C9km3p-tW-gPSzjtDc4O3JOpV3cw12ECsAiMpfLyq6hp51ImKcfETE88Eh6k719geOEHyqzx0fiiKmaPPDyEfYQ_DUHsnhjSe5ftqySLUjaz71QFgs9GrkGQiFxEuCEg0bimOupLwoWOhJjiZfZ6Ns]
- Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. (Source: arXiv) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE62cwxL4ojM6goUrWKSb58dd144lZCHoREmN8WoSJkObYsagEfF6DfzOZ1noBZMpDlTkWvwLisC2bdGKnB-S0lLRAZlnNvd9sZ-EzzqGm7CcuhjM9NFC2m9ixr]
- Curing behavior of dicyandiamide/epoxy resin system using different accelerators. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXAEnUIITrEXXqmlB4JKTslEG1fm224aIzlgPoKpnNHbaTk4-AILNIh7jbsqPEuvph5l-XpI437fMd09WA0EQ8_NoN2Ad07c9Q7GKaWxbJlYO24tV8hcM58Bqt7vfh8GXPcwbxUbPS2DIBaLxbChC_FAfSSTIcDxeAWf9MrE5xHcAUBUSLS1ImNXTTYyXcx_VTLIU3XLOovDD4NQOd9a3ioAwwo-sTuMh-pnm4rreYu7OloDW4ZGFSQtwrPTeO]
- Evaluating the Thermal and Mechanical Properties of Siloxane-Enhanced Epoxy Resins in Adhesive Formulations. (Source: IJFMR) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKSICFbCyP3LUEg_MW1tNiYohs1bAqnQolkrm9L4W577VB18OIp98dBhi__zhLQBcjCGAmRutexRlV56gMudY1nC3XNOcuH8Akl04D-IfxLog8VjUkL58FfUqKFwYHWcpfPh5pomkPMg==]
- Summary of types and curing mechanisms of epoxy resin curing agents. (Source: Knowledge - Sohu) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzYGYoEwuYkfW43zQfIqr2DjGAqbve9zfX2gi67k0ZjJ3pB9137t27jn9kLJKLx4bCX0TPdkpGwukYGr3XTKfgooqKyYThiRnXsIJL6IGseJvYoPkepu9r4pqKLYjiuU0MS64taM-d7nlYMcZOmtXBU9DfxfYmqol34Hn8JqIC7LhvU8WcGGRpENXmKaWp9BJlLBP80g==]
- Hydantoin epoxy resin;1,3-Diglycidyl-5,5-dimethylhydantoin. (Source: ChemicalBook) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mUUisHFlnSmNCNgu9WRxmDQi5NvcUOp21zMdY_YupgUwPdyASoF3QFKoQCW0TuuroLMIfF6LoTQFsFS_JYY8N4QXP6-BEOOgudGY5Z-AqH8ROnJ2Qc9jhWDSrDU2HawwwqnRjrhhZ5FAEpIir1rjQw==]
- Epoxy electronic adhesive and its composition, development direction. (Source: Risin) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELHWbxaiT9NpwtEYUk6WhgrJfP2bFPeFvzo-YT88exo2KLgK3yQ018JD8MpuvywxBjUZ6PO_WM1d2RtFhexpMojuncT1r5TY3vqtAvFdajIRiXEtSB3DG4D2nJRhCxCWxzd-NXRSWWVy2odCaX5-YE_z6LNyOenSbsglH09ta1JYeRE8Qbnm2H_hZxMJ3eqPpNxlbb5uWF1HSB-u2f]
- Choosing Epoxy Resins for Electronic Packaging. (Source: TETRAWILL) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATDYgFkwzH4kjZ8xJ_C5Uu5nT18K_J5_z2xOxnpYFeXEnPby972GxabtxDzs3We5rFxdi0o55cNt0t3JdwsqQWUsU6xoSwWW7YflvV5rWXPsbGSFrg9xczrRlrpVbMHqP3bon4elCXV0g_rsmabKIDjdqrUBQXClHDHnE-y5q96X3mnoqiTV_OHBiUg==]
- Characterization and Reliability Performance of an Advanced Underfill Encapsulant for Lead-Free Flip Chip Interconnection. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxvt6OpR3Mh9VZvStUVjIMHi-y9uS2AqwhBBKSQBeNvC1arlWCZ9gnsB40izDjDZxNvAwdHcTsPORATzQ3s92GEy6CDI-ddDnYrpf-VJDSXKlSs07coAj0p8qZ4LwRslCycBV86f_ynU6Ddi_4oED44pNN5bQnr22h7Sxj_txlGKUyZiy0YO8sj3xs4BxLRGWl4QbHIlQxU2b3ACJ3eJoBWmczh8uvK__RJ8j-N9zqUY_Ya-mW3rQpvO5H4UcZEZ0I-f0qOPy4-msE7eL2MphwFxKIXwMO1ugKcbuO9ZuAXUM7BclOTase]
- Dielectric Properties of Alicyclic Polyimides Derived from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWoDZUEa8YTOS4rOk4s3bPhWZIW3phGV6VPTurhy_revTpG_u3_lIWJw-2WI7CWxkS9Bgu_xde5_sWBFDdiHw1RqgQ7bX3v49k5Wu1CUDWpzztIOnC5er0tvYCSQSkK3tLeq3AkjIx_oKyafbjHVHwjcS43Eg0ihYBFXyQ2a968HQqe3sUDPaajatIN1zDIBM_H-74ORjXW6ZDj67oeFcUMLX9gz4PwUG2Inh5MKE-sCZtit7w-UH-aM8vdRJ0b-UkHaw8Wtbc_CdIZ6-4fSSr4pOvtOcg]
- Adhesion Analysis of Resin/Resin Interface by Molecular Dynamics Simulation. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6_P25PVBZsj-IaPOYHFtOyNNY3MIhqXnu8iB0YMKFtWy5_5KnndMINomsb9A8agEDYaUgiQCC-AFxxK7SS5Uow01fu4cxarlOsJmYZrbZMesCy7eNaPcTADQa4eFT2wXaSNA8Fym4Nq7kfqGNnTtirJbQJFXBW6i-MZR-p_DUVgVpreNtVpdrairructXQwTDX7Rkkp-22uo5Qk7AA9yl2n9KBH9uqBb17w7tTjrCebR1NCLQGCJf]
- Epoxy Resins for Semiconductor Packaging Assemblies. (Source: PCI Magazine) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSfOps1Uajzpd9zn6DUf0tXS7oY4HIlyHkCEgomePBd12vUdEllXtifGooNDf7fgWyoBhVuIeL3kkfs8NF6S6NxjmG2-W1v0OEih1X3-3ZTMORj80wgCYJG3IJ0B8L5PlmqDW8bQ-n8UCgt_fMfN8tMjIxNy8Hw0HnS1GQs02g82NayfoSQEshlZ6YpSfOy79RfGTOw==]
- A Brief Overview on Epoxies in Electronics: Properties, Applications, and Modifications. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpLVSf8Lz1NrYsiga06tfSk-x3pTy-gPW6GkSBHwcZrO0HU1WACkQaChZmmUOdVjrB25cihXmxmo5AfOXHfTaJElIkKtSlrxs0i6PT6phiguuh6fjmhY0Hqj_fnX8Q3KhgjrNAi-kD-iDrrJwC]
- Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTzF6s-_6yoJLBwBmGxvoKSo8HOIGKp_vzdE0gLHBZyGULaCXy4uWHTo5MUPaibIwGa8-S4a1TFneN2bzJKsESr0AhFTN44ooyAXiIfSWlJfDPdxjKuMx_tOdYwfasZ0WBoQ4Hg_Vb30Qg_d8=]
- Epoxy resin packaging technology and application. (Source: emi-ic.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiJMFteGz6XVKlhCcfvUaC07KzjHX30RvsIAXBnHs7n4kSRwtB25b-3NQ2sz4wOoK_k03JPiATXliSuCkKRZ5-1jnBGwM63j4VbnRVviuFbOtVb4VZR4VpbIQCEQIMTftOy3yDlWDPec_oVAV1BPy0HZ6Wno3qXjDPYC7lsALR]
- Molecular structures of the components of the epoxy resin a DGEBA and b PACM. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvaYERJGRiY8UItxCTOYhHO0RpLFzPBHDUM5Nzckdi34HBITLV91UxgIKXEU_HKsaLbXtLpI3-4DVEqeDQKwApoBEHHw2Y325c89yzf2K9vwcS7KU7r43WdglVbup22OEVn2CkaE0FUABWRjnK6vAZjkzfvkLkG8fV3u9zMpH9KUuoROLm4nXc-QpmPutzVEfLKVCYJAVGtEBGFfTepMjPVctquqY15odS0ErtmiJ_OFWqyqteTrnlceo=]
- Advanced Materials for Thermal Management of Electronic Packaging. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF0yyTBCFsH_SVD_8xm9E_9FlQ4RIX4icSwcviIvq8D_Rvxi72cpiaR351gX0zcVdsVdgztuMWc1gttYQAf-s_6NQWmFz_nKIPuHvlnHRbAY23yPzslqnRSsuYF__3du0Kym5nwajDOLxlUkdZuxzwH9C5_AwmUR7QYRzBgGTa9xSFNuBz-JO3-kyDF87CE-BYcYGOF85peb3fM7sYbnaVhQzf5kNZPX4AOYYPWTOg]
- The impact of Gd on structural, morphology, dielectric behavior of BaTiO3. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5gbL0BIoMG4Gfsiq_e4U7Hd_SJ63Y3DBdXMMYM2gHe7kdO3f_pr0v1cfzhW-UPquSPiOdkAjLKsL2JWkUVnSjxoF1TLVdZXrnEgLPL2x7HULYhK6UXBXqw512uxGurgPSm8TSLuvR-6cQKwIo]
- Electronic Packaging Materials and Their Functions in Thermal Managements. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnCB3jQNsoZi5bMtnouEnnKIPoa0aHqzMjfoSvqDLr0xTXCZ9VGiD3IocMRZi3BPrgAj0_psFUjhgOMz3ULEMBXItTMLMPycphXOPtt5ZkzTK2hVW31VfgTQS8mHK1NRkgi7azVVKnV7JlSJesC-okwgaR7deSlhs5GDCTZcRvLc_ohqcWOrocnaLS7HcpwT7-zjKUL_OsKJYH-iWtj274RNaUlgcerRkLYRGPcKmXLZXAFlXVQU=]
- Electronic Component Adhesives Guide. (Source: Gluespec) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkSYppTXYLr4YBJF9lIxhrsxR4o159GkgZGebE9ndZMtOHOWrtSJNG3i3HS3K1Q1lE3e-HCMQ5JVQ9BF3hq3tYh1oGBnkOLuEUlRs_J2-TcFlAH_zW7Rr5RqAdpVAkskWjCbCG1GHO-Q5BW_9H-SrT2giMJ3DpAPuhmWMyCA==]
- Function of Resin Components in the Direct Adhesion of SBR to Zinc during Curing with an HRH Adhesion System. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoRV_5eLY78zjsF35QCYM8AR_J4wodKuc62qwjOqdGHe1P8M7pnpwaE70zCIH731-Ny6qx1_nBVFzWESOIYEAIlrlwiWgcNGUeBEAPaz3taVwgKavl1bz90bFCteOhJrIFpOnnMoQ7moKbaRgb0KhdUXOJgaYoOXHREQs4zvJTwk7cMmoudGC835rT0bhcXbBymJNQEg5wpwKVxR4FXAeeLmgtuXnw4yFuBc435HwulWjZd2ng6xyGMNgPWJrLVSUUZD67q-rUa2Nn01mu7M5OX6Xwv9hSA4pc6To=]
Sources
- 1. Epoxy electronic adhesive and its composition, development direction - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Choosing Epoxy Resins for Electronic Packaging | TETRAWILL [tetrawill.com]
- 3. A Brief Overview on Epoxies in Electronics: Properties, Applications, and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emi-ic.com [emi-ic.com]
- 5. chembk.com [chembk.com]
- 6. sell Hydantoin resin; Hydantoin epoxy resin;1,3-Diglycidyl-5,5-dimethylhydantoin;Dimethyl Bis(Oxiranylmethyl)Imidazolidine-2,4-Dione; 5,5-Dimethyl-1,3-Bis(2-Oxiranylmethyl)Imidazolidine-2,4-Dione; 1,3 | China | Manufacturer | Chengdu Yuanda Chemical Co., Ltd [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pcimag.com [pcimag.com]
- 11. researchgate.net [researchgate.net]
- 12. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tri-iso.com [tri-iso.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. The impact of Gd on structural, morphology, dielectric behavior of BaTiO3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
Abstract
This application note details the development and systematic protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione. The method is designed to separate the active compound from its potential degradation products generated under various stress conditions, including hydrolysis, oxidation, and photolysis. This guide provides a comprehensive framework, from initial method development and optimization to detailed protocols for forced degradation studies, ensuring the methodology's suitability for quality control and stability testing in a pharmaceutical development setting.
Introduction: The Analytical Challenge
This compound is a diepoxy compound based on a hydantoin scaffold.[1][2][][4] The presence of two reactive oxirane (epoxy) rings makes the molecule susceptible to degradation, particularly through hydrolysis and oxidation.[5] Developing a stability-indicating analytical method is therefore critical to accurately quantify the compound and monitor its purity over time and under various environmental conditions. Such a method must be able to resolve the parent compound from any process-related impurities and degradation products that might form.[6]
This guide provides a detailed walkthrough of the method development process, emphasizing the scientific rationale behind the chosen parameters and culminating in a comprehensive protocol for implementation.
Analyte Properties & Initial Methodological Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Structure and Properties:
-
Molecular Formula: C₁₁H₁₆N₂O₄[7]
-
Molecular Weight: 240.25 g/mol [7]
-
Appearance: Pale-yellow to yellow-brown sticky oil or solid.[8]
-
Key Functional Groups: Hydantoin ring, two oxirane rings, N-glycidyl linkages.
-
Polarity: The molecule possesses both polar (hydantoin ring) and non-polar (dimethyl group, methylene bridges) characteristics, making it suitable for reversed-phase chromatography.
-
-
Chromatographic Approach Selection:
-
Rationale for RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice due to its versatility and robustness in separating compounds of intermediate polarity.[9] The use of a non-polar stationary phase (like C18) with a polar mobile phase allows for the effective retention and subsequent elution of the analyte and its likely more polar degradation products (e.g., diols from hydrolysis).
-
-
Detection Considerations:
-
UV Absorbance: The hydantoin ring system contains carbonyl chromophores. While the unconjugated carbonyls absorb at lower UV wavelengths, literature on similar 1,3-bis-substituted-5,5-dimethylhydantoins indicates UV absorbance in the 200-400 nm range.[9] Therefore, a photodiode array (PDA) detector is recommended to screen for the optimal detection wavelength during method development. A primary wavelength in the range of 210-220 nm is a logical starting point to ensure sensitivity for both the parent compound and potential degradation products that may lack strong chromophores.
-
HPLC Method Development and Optimization
The development of a stability-indicating method is an iterative process aimed at achieving optimal separation of the analyte from all potential impurities and degradants.
Initial Chromatographic Conditions
Based on the analyte's properties and common practices for similar compounds, the following initial conditions are proposed:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar compounds and is a workhorse in pharmaceutical analysis. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure consistent peak shape and minimize silanol interactions. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Detection | PDA Detector, 210 nm | To capture the absorbance of the hydantoin core and potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
Gradient Elution Strategy
A gradient elution is necessary to ensure that both early-eluting polar degradants and the parent compound are well-resolved within a reasonable runtime.[9]
Proposed Initial Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
This initial gradient is designed to be broad, allowing for the elution of a wide range of polarities. The results from the initial runs with the stressed samples will inform the optimization of this gradient to improve resolution where necessary.
Forced Degradation Studies: A Protocol for Stability-Indicating Method Validation
Forced degradation studies are a cornerstone of developing a stability-indicating method, as mandated by ICH guidelines.[5] The goal is to generate potential degradation products to challenge the specificity of the analytical method. A target degradation of 5-20% is generally considered appropriate.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress studies.
Hydrolytic Degradation
The epoxy rings are susceptible to acid- and base-catalyzed hydrolysis, leading to the formation of diols.
-
Acid Hydrolysis Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute the resulting solution to a final volume of 10 mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Base Hydrolysis Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solution at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Dilute the resulting solution to a final volume of 10 mL with the mobile phase.
-
Inject into the HPLC system.
-
Oxidative Degradation
The N-glycidyl groups and other parts of the molecule may be susceptible to oxidation.
-
Oxidative Degradation Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution to a final volume of 10 mL with the mobile phase.
-
Inject into the HPLC system.
-
Thermal Degradation
-
Thermal Degradation Protocol:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in the 50:50 acetonitrile/water mixture to achieve a 1 mg/mL concentration.
-
Dilute with the mobile phase as necessary and inject into the HPLC system.
-
Photolytic Degradation
To assess the impact of light exposure, a photostability chamber is utilized.
-
Photolytic Degradation Protocol:
-
Expose the solid compound and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.
-
After exposure, prepare the samples for injection as previously described.
-
Data Analysis and Method Validation
Upon analysis of the stressed samples, the following should be assessed:
-
Peak Purity: A PDA detector is invaluable for assessing peak purity of the parent compound in the presence of co-eluting degradation products.
-
Resolution: The resolution between the parent peak and the nearest eluting degradation product should be greater than 1.5.
-
Mass Balance: The sum of the parent compound and all degradation products should be accounted for to ensure no non-chromophoric degradants are being missed.
Once the method is optimized to meet these criteria, it should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualization of the Workflow
The following diagram illustrates the logical flow of the stability-indicating HPLC method development process.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development of a stability-indicating HPLC method for this compound. By systematically evaluating the analyte's properties, designing a logical chromatographic system, and rigorously challenging the method with forced degradation studies, researchers can develop a reliable analytical tool for quality control and stability assessment. This structured approach ensures that the final method is robust, specific, and fit for its intended purpose in a regulated environment.
References
- Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Klick, S., Muijrers, J., & Somsen, G. W. (2005). A systematic approach to the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 817-835.
- Ušćumlić, G. S., Kshads, A. A., & Mijin, D. Ž. (2003). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. Journal of the Serbian Chemical Society, 68(7), 527-535.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
PubChem. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Use of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione as a Crosslinking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione as a crosslinking agent for the synthesis of hydrogels. This diepoxide crosslinker offers a versatile platform for the development of robust and biocompatible hydrogels from a variety of natural and synthetic polymers. These hydrogels have significant potential in biomedical applications, including drug delivery, tissue engineering, and wound healing. This document elucidates the underlying crosslinking chemistry, offers step-by-step synthesis and characterization protocols, and provides critical insights into the optimization of hydrogel properties.
Introduction: The Role of Crosslinking in Hydrogel Engineering
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their soft, tissue-like properties make them ideal candidates for a range of biomedical applications. The transition from a soluble polymer solution to a stable, water-insoluble hydrogel is orchestrated by a process known as crosslinking. Crosslinking introduces chemical or physical bonds between polymer chains, forming a network that provides structural integrity.
The choice of crosslinking agent is paramount as it dictates the final properties of the hydrogel, including its mechanical strength, swelling behavior, degradation kinetics, and biocompatibility. Among the various classes of crosslinkers, diepoxides have emerged as a valuable tool due to their ability to form stable ether linkages with polymers containing nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH₂) groups.
This guide focuses on a specific diepoxide, This compound , a hydantoin-based crosslinker. Its rigid heterocyclic core and two reactive oxirane (epoxy) rings offer the potential to create hydrogels with enhanced thermal and mechanical stability.
Chemical Properties and Crosslinking Mechanism
This compound is a bifunctional epoxy compound. Its chemical structure is characterized by a central 5,5-dimethylhydantoin ring with two glycidyl ether groups attached to the nitrogen atoms.
| Property | Value |
| Chemical Formula | C₁₁H₁₆N₂O₄ |
| Molar Mass | 240.26 g/mol [1] |
| CAS Number | 15336-81-9[1] |
| Appearance | Varies; can be a viscous liquid or solid |
| Boiling Point | ~383 °C (rough estimate)[1] |
| Density | ~1.22 g/cm³ (rough estimate)[1] |
The crosslinking mechanism involves the ring-opening reaction of the epoxide groups with nucleophilic functional groups present on the polymer chains, primarily hydroxyl and amine groups. This reaction is typically base-catalyzed, with the rate increasing at higher pH values.
}
The reaction proceeds via a nucleophilic attack of the deprotonated hydroxyl or amine group on one of the carbon atoms of the epoxide ring, leading to the formation of a stable ether bond and a new hydroxyl group. This process can occur at both ends of the crosslinker molecule, effectively linking two polymer chains.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data for the structurally similar compound 5,5-Dimethyloxazolidine-2,4-dione indicates potential hazards. It is prudent to handle this chemical with care, assuming similar risks.
Potential Hazards:
-
May cause damage to organs through prolonged or repeated exposure.[2]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols provide a general framework for the synthesis of hydrogels using this compound as a crosslinker. Note: These are starting points and may require optimization depending on the specific polymer, desired hydrogel properties, and laboratory conditions.
}
Protocol 1: Gelatin-Based Hydrogel
Gelatin is rich in amine and carboxyl groups, making it an excellent candidate for crosslinking with diepoxides.[4]
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Deionized (DI) water
Procedure:
-
Prepare Gelatin Solution: Dissolve the desired amount of gelatin (e.g., 5-15% w/v) in PBS at an elevated temperature (e.g., 40-60 °C) with gentle stirring until fully dissolved.
-
Prepare Crosslinker Solution: Prepare a stock solution of the crosslinker in a suitable solvent (e.g., DI water or a water-miscible organic solvent like DMSO if solubility is an issue). The concentration will depend on the desired crosslinking density.
-
Crosslinking Reaction:
-
Cool the gelatin solution to a temperature that prevents premature gelation but is warm enough to keep it in a liquid state (e.g., 37 °C).
-
Adjust the pH of the gelatin solution to a basic range (e.g., pH 9-11) using the NaOH solution. The rate of the epoxy-amine reaction is significantly influenced by pH.[5]
-
Add the calculated volume of the crosslinker solution to the gelatin solution while stirring vigorously to ensure homogeneous mixing. The molar ratio of epoxy groups to reactive amine groups on gelatin is a critical parameter to optimize.
-
-
Casting and Curing:
-
Quickly cast the mixture into a mold of the desired shape (e.g., a petri dish or a custom-made mold).
-
Cure the hydrogel at an elevated temperature (e.g., 37-60 °C) for a sufficient time (e.g., 12-48 hours) to allow for complete crosslinking. The curing time and temperature will influence the final properties of the hydrogel.
-
-
Purification:
-
After curing, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water or PBS to wash out any unreacted crosslinker and other impurities. Change the washing solution periodically over 2-3 days.
-
Protocol 2: Hyaluronic Acid (HA)-Based Hydrogel
Hyaluronic acid possesses abundant hydroxyl groups that can be crosslinked with diepoxides under basic conditions.[6][7]
Materials:
-
Hyaluronic acid (sodium hyaluronate)
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1-1 M)
-
Phosphate-buffered saline (PBS, pH 7.4) for washing
-
Deionized (DI) water
Procedure:
-
Prepare HA Solution: Dissolve the desired amount of HA (e.g., 1-5% w/v) in the NaOH solution with gentle stirring. The dissolution of high molecular weight HA may take several hours.
-
Prepare Crosslinker Solution: Prepare a stock solution of the crosslinker as described in Protocol 1.
-
Crosslinking Reaction:
-
Add the calculated volume of the crosslinker solution to the HA solution while stirring to ensure homogeneity. The reaction will proceed in the alkaline environment.
-
-
Casting and Curing:
-
Cast the mixture into a suitable mold.
-
Cure the hydrogel at a controlled temperature (e.g., room temperature to 50 °C) for an extended period (e.g., 24-72 hours).
-
-
Purification and Neutralization:
-
After curing, immerse the hydrogel in a large volume of PBS (pH 7.4). This will serve to both wash out unreacted components and neutralize the hydrogel. Change the PBS solution several times over 2-3 days until the pH of the washing solution is neutral.
-
Protocol 3: Chitosan-Based Hydrogel
Chitosan has primary amine groups that are readily available for reaction with epoxides.[8]
Materials:
-
Chitosan (degree of deacetylation > 75%)
-
Acetic acid solution (e.g., 1-2% v/v)
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment and washing
-
Deionized (DI) water
Procedure:
-
Prepare Chitosan Solution: Dissolve the desired amount of chitosan (e.g., 1-3% w/v) in the acetic acid solution with stirring. This may take several hours.
-
Prepare Crosslinker Solution: Prepare a stock solution of the crosslinker as described in Protocol 1.
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan solution to a slightly acidic to neutral range (e.g., pH 6-7) using NaOH to ensure the presence of free amine groups for reaction.
-
Add the crosslinker solution to the chitosan solution under vigorous stirring.
-
-
Casting and Curing:
-
Cast the mixture into a mold.
-
Cure the hydrogel at an elevated temperature (e.g., 40-70 °C) for several hours (e.g., 4-24 hours).
-
-
Purification:
-
Immerse the resulting hydrogel in a dilute basic solution (e.g., 0.1 M NaOH) to neutralize any remaining acid and then wash extensively with DI water until the washings are neutral.
-
Characterization of Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to understand their properties and suitability for specific applications.
Swelling Behavior
The swelling ratio provides insight into the crosslinking density of the hydrogel.
-
Lyophilize a small piece of the hydrogel to determine its dry weight (Wd).
-
Immerse the dried hydrogel in DI water or PBS at a specific temperature (e.g., 37 °C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Calculate the swelling ratio (SR) as: SR (%) = [(Ws - Wd) / Wd] x 100
Mechanical Properties
The mechanical integrity of the hydrogel can be assessed using techniques like compression or tensile testing. Rheology is a powerful tool to determine the viscoelastic properties, including the storage modulus (G') and loss modulus (G'').[9] A higher G' indicates a more elastic, solid-like hydrogel.
Structural and Chemical Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the crosslinking reaction by observing changes in the characteristic peaks of the functional groups. For example, a decrease in the intensity of the epoxide peak and the appearance of new ether linkage peaks can indicate successful crosslinking.[10]
-
Scanning Electron Microscopy (SEM): SEM of freeze-dried hydrogels can be used to visualize the porous microstructure of the hydrogel network.
Biocompatibility Assessment
For biomedical applications, it is essential to evaluate the biocompatibility of the hydrogels. In vitro cytotoxicity assays, such as the MTT or Live/Dead assay, can be performed by incubating cells with the hydrogel or its extracts.[11][12] In vivo studies may be necessary for more advanced applications.[11]
Sterilization of Hydrogels
For most biomedical applications, the hydrogels must be sterilized. The choice of sterilization method should be carefully considered to avoid compromising the hydrogel's properties.
-
Ethylene Oxide (EtO) Gas: This is a low-temperature method suitable for heat-sensitive materials. However, residual EtO must be thoroughly removed.[2][13]
-
Gamma Irradiation: This method can be effective, but high doses of radiation can cause chain scission or further crosslinking, altering the hydrogel's properties.[2][13]
-
Autoclaving (Steam Sterilization): The high temperatures involved can lead to the degradation of many biopolymers and hydrogels.[13][14]
-
Aseptic Synthesis: Preparing the hydrogel under sterile conditions from sterile starting materials is another approach, though it can be more complex.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel does not form or is too soft | - Insufficient crosslinker concentration- Inappropriate pH for the reaction- Low curing temperature or time | - Increase the concentration of the crosslinker- Optimize the pH to enhance the reaction rate- Increase the curing temperature and/or time |
| Hydrogel is too brittle | - Excessive crosslinker concentration | - Decrease the concentration of the crosslinker |
| Inhomogeneous gel formation | - Poor mixing of the polymer and crosslinker | - Ensure vigorous and thorough mixing immediately after adding the crosslinker |
| High swelling and rapid degradation | - Low crosslinking density | - Increase the crosslinker concentration or optimize curing conditions |
Conclusion
This compound is a promising crosslinking agent for the fabrication of hydrogels from a variety of biopolymers. By carefully controlling the reaction conditions, such as polymer and crosslinker concentrations, pH, and curing temperature, the properties of the resulting hydrogels can be tailored to meet the demands of specific biomedical applications. The protocols and information provided in this guide serve as a foundation for researchers to explore the potential of this versatile crosslinker in their own work. Further optimization and characterization will be essential to fully realize the potential of these novel biomaterials.
References
-
Segura, T., Anderson, B. C., & Shea, L. D. (2005). Crosslinked hyaluronic acid hydrogels: a strategy to functionalize and pattern. Biomaterials, 26(4), 359–371. [Link]
-
Segura Lab. (2005, January 2). Crosslinked hyaluronic acid hydrogels: a strategy to functionalize and pattern. [Link]
-
Patsnap Eureka. (2021, August 25). Hydrogel Sterilization Methods and Their Impact on Properties — Comparative Study and SOPs. [Link]
-
Lai, J. Y. (2010). Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. Journal of Materials Science: Materials in Medicine, 21(5), 1899–1911. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Aprodu, I., et al. (2022). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. Polymers, 14(15), 3043. [Link]
-
Jiang, Z., et al. (2017). Design and fabrication of a chitosan hydrogel with gradient structures via a step-by-step cross-linking process. Carbohydrate Polymers, 174, 107-115. [Link]
-
Snetkov, P., et al. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Biomedical Materials Research Part A, 105(10), 2843-2856. [Link]
-
La Gatta, A., et al. (2022). Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications. International Journal of Biological Macromolecules, 208, 934-943. [Link]
-
Mendes, A. C., et al. (2019). Sterilization Procedure for Temperature-Sensitive Hydrogels Loaded with Silver Nanoparticles for Clinical Applications. Pharmaceutics, 11(3), 119. [Link]
-
RCI Labscan Limited. (2022, April 22). SAFETY DATA SHEET: 1,3-Dimethyl-2-Imidazolidinone. [Link]
-
Sionkowska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 13(19), 4435. [Link]
-
Pitarresi, G., et al. (2018). Effects of different crosslinking conditions on the chemical–physical properties of a novel bio-inspired composite scaffold stabilised with 1,4-butanediol diglycidyl ether (BDDGE). Journal of Materials Science: Materials in Medicine, 29(9), 136. [Link]
- Google Patents. (2012).
-
ResearchGate. (2023, August 31). I am working on synthesis of hydrogel. Why am I not getting the required results?. [Link]
-
ResearchGate. (2012, November 26). Can anyone help with hydrogel formation failure?. [Link]
-
Koh, L. B., et al. (2013). Epoxy Cross-Linked Collagen and Collagen-Laminin Peptide Hydrogels as Corneal Substitutes. Journal of Functional Biomaterials, 4(3), 162-179. [Link]
-
Budianto, E., et al. (2015). Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. Proceeding of the International Conference on Chemical Sciences, 1-7. [Link]
-
ResearchGate. (n.d.). Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. [Link]
-
ResearchGate. (n.d.). Preparation and fracture process of high strength hyaluronic acid hydrogels cross-linked by ethylene glycol diglycidyl ether. [Link]
-
National Institute of Standards and Technology. (n.d.). Chitosan Hydrogels: Crosslink Kinetics and Gel Properties. [Link]
-
Hossain, M. S., et al. (2023). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. Gels, 9(5), 387. [Link]
-
Fairbanks, B. D., et al. (2011). Click-Crosslinked Injectable Gelatin Hydrogels. Macromolecules, 44(15), 6271–6277. [Link]
-
Aji, P., et al. (2012). Chitosan based hydrogels: characteristics and pharmaceutical applications. Research in Pharmaceutical Sciences, 7(3), 123–132. [Link]
-
ResearchGate. (n.d.). Examples of cross-linking methods used for the production of gelatin hydrogels. [Link]
-
El-Sherbiny, I. M., & Yacoub, M. H. (2013). Biocompatibility evaluation of crosslinked chitosan hydrogels after subcutaneous and intraperitoneal implantation in the rat. Journal of Biomedical Materials Research Part A, 101(11), 3247–3257. [Link]
-
Vasile, C., et al. (2022). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. Polymers, 14(15), 3043. [Link]
-
Mourya, V. K., et al. (2011). In Situ Forming Chitosan Hydrogels Prepared via Ionic/Covalent Co-Cross-Linking. Biomacromolecules, 12(9), 3289–3297. [Link]
-
Poveda-Reyes, S., et al. (2021). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gelatin and gelatin crosslinked by DAS. [Link]
-
ResearchGate. (n.d.). Gelatin-based hydrogel with antiseptic properties: synthesis and properties. [Link]
-
Villetti, M., et al. (2019). Synthesis and Characterization of Covalently Crosslinked pH-Responsive Hyaluronic Acid Nanogels: Effect of Synthesis Parameters. Polymers, 11(5), 742. [Link]
-
Otani, Y., et al. (1998). Evaluation of gelatin hydrogel crosslinked with various crosslinking agents as bioadhesives: in vitro study. Journal of Controlled Release, 53(1-3), 223–230. [Link]
-
ResearchGate. (2021, December 9). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. [Link]
-
Fernández, J., et al. (2021). Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. Polymers, 13(16), 2769. [Link]
-
ResearchGate. (2015, August 6). Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. [Link]
-
Zhang, Y., et al. (2022). Leveraging the gel-to-sol transition of physically crosslinked thermoresponsive polymer hydrogels to enable reactions induced by lowering temperature. Scientific Reports, 12(1), 13620. [Link]
-
ResearchGate. (2018, June 24). I need help with hydrogels formation failure?. [Link]
-
ResearchGate. (2010, August 25). Effect of temperature and cross-linking density on rheology of chemical cross-linked guar gum at the gel point. [Link]
-
Ahmed, E. M. (2015). Methods of synthesis of hydrogels … A review. Journal of Advanced Research, 6(2), 105–121. [Link]
-
Zhang, Y., et al. (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. Gels, 8(10), 677. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterilization, hydration-dehydration and tube fabrication of zwitterionic hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinked hyaluronic acid hydrogels: a strategy to functionalize and pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcilabscan.com [rcilabscan.com]
- 11. Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Hydrogel Sterilization Methods and Their Impact on Properties — Comparative Study and SOPs [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting common issues in the synthesis of glycidyl ethers
Technical Support Center: Glycidyl Ether Synthesis
Welcome to the technical support center for glycidyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis of glycidyl ethers, providing in-depth, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to diagnose and resolve issues effectively, ensuring the success and reproducibility of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the most common method for synthesizing glycidyl ethers?
-
Why is a phase-transfer catalyst often necessary?
-
What are the primary competing side reactions?
-
-
Troubleshooting Guide: Diagnosis & Solutions
-
Problem 1: Low or No Product Yield
-
Incomplete Deprotonation of the Alcohol/Phenol
-
Ineffective Phase-Transfer Catalysis
-
Hydrolysis of Epichlorohydrin
-
-
Problem 2: Formation of Impurities and Side Products
-
Dimerization or Polymerization
-
Formation of Chlorohydrin Intermediate
-
Unreacted Starting Materials
-
-
Problem 3: Product Purification Challenges
-
Removing the Phase-Transfer Catalyst
-
Separating Product from High-Boiling Point Solvents
-
-
-
Experimental Protocols
-
Protocol 1: General Synthesis of a Glycidyl Ether using a Phase-Transfer Catalyst
-
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing glycidyl ethers?
The most prevalent and versatile method is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide or phenoxide on an epihalohydrin, most commonly epichlorohydrin. The reaction is typically performed under basic conditions to deprotonate the starting alcohol or phenol, creating the necessary nucleophile.
The overall transformation can be summarized in two key steps:
-
Nucleophilic Addition: The alkoxide/phenoxide attacks the C1 carbon of epichlorohydrin, opening the epoxide ring to form a halohydrin ether intermediate.
-
Intramolecular Cyclization (Epoxidation): The newly formed alkoxide from the ring-opening then displaces the adjacent halide (e.g., chloride) in an intramolecular SN2 reaction to re-form the epoxide ring, yielding the final glycidyl ether product. This step is often favored by the presence of a strong base.
Q2: Why is a phase-transfer catalyst often necessary?
Many glycidyl ether syntheses are performed in a two-phase system (e.g., an aqueous solution of sodium hydroxide and an organic solvent containing the alcohol and epichlorohydrin). The reactants are often in different phases; the inorganic base (like NaOH) is in the aqueous phase, while the organic alcohol/phenol is in the organic phase. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is crucial for facilitating the reaction.
The PTC transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide deprotonates the alcohol, generating the alkoxide in close proximity to the epichlorohydrin, thereby dramatically accelerating the reaction rate.
Caption: Phase-Transfer Catalysis (PTC) Mechanism.
Q3: What are the primary competing side reactions?
The primary side reactions that compromise yield and purity are:
-
Hydrolysis of Epichlorohydrin: In the presence of water and base, epichlorohydrin can hydrolyze to form glycerol and other derivatives. This consumes the electrophile and complicates purification.
-
Polymerization: The product glycidyl ether can be attacked by another alkoxide nucleophile, leading to the formation of dimers or higher molecular weight polymers. This is particularly problematic at higher temperatures or high concentrations of the nucleophile.
-
Formation of 1,3-dichloro-2-propanol: Under certain conditions, hydroxide can directly attack epichlorohydrin, leading to byproducts.
Troubleshooting Guide: Diagnosis & Solutions
This section provides a structured approach to diagnosing and resolving common issues.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent issues. The root cause can often be traced back to one of several key factors in the reaction setup.
improving the yield and purity of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione synthesis
Welcome to the technical support center for the synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (also known as 1,3-Diglycidyl-5,5-dimethylhydantoin). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and in-depth explanations to enhance your experimental outcomes. Our focus is on improving both the yield and purity of this versatile epoxy resin.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Conditions
Q1: What is a reliable starting point for the synthesis of this compound?
A reliable and commonly employed method for synthesizing this compound is the glycidylation of 5,5-dimethylhydantoin (DMH) with epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH), which acts as a catalyst.[1]
A study on this synthesis provides a set of optimized reaction conditions:
-
Molar Ratio: A significant excess of epichlorohydrin is used, with a recommended molar ratio of 5,5-dimethylhydantoin to epichlorohydrin being 1:8.[1]
-
Catalyst: A theoretical dosage of NaOH is suggested.[1]
-
Temperature: The reaction is conducted at 80°C.[1]
-
Reaction Time: A reaction time of 3 hours is reported to be effective.[1]
Under these conditions, a product with an epoxy value of 0.1899 mol/100 g was obtained.[1]
Q2: I'm having trouble with the synthesis of the precursor, 5,5-dimethylhydantoin. Can you provide a detailed protocol?
Certainly. A well-established and reliable method for the synthesis of 5,5-dimethylhydantoin is the Bucherer-Bergs reaction, with a detailed procedure available in Organic Syntheses.[2] This method involves the reaction of acetone cyanohydrin with ammonium carbonate.
Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin [2]
| Reagent | Molar Amount | Mass/Volume |
| Acetone cyanohydrin | 1 mole | 85 g |
| Ammonium carbonate | 1.31 moles | 150 g |
Procedure:
-
In a 600-mL beaker, mix acetone cyanohydrin and freshly powdered ammonium carbonate.
-
Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer. A gentle reaction will start at around 50°C and continue for about 3 hours at 68–80°C.
-
To ensure the reaction goes to completion and to decompose any excess ammonium carbonate, raise the temperature to 90°C and maintain it for 30 minutes, or until the mixture is quiescent.
-
The resulting colorless or pale-yellow residue, which solidifies upon cooling, is then dissolved in 100 mL of hot water.
-
For purification, digest the solution with activated charcoal (Norit), and filter it rapidly through a heated filter.
-
Evaporate the filtrate on a hot plate until crystals start to appear on the surface of the liquid.
-
Chill the solution in an ice bath to induce crystallization.
-
Collect the white crystals by suction filtration. Press the filter cake dry and wash it twice with small portions (5–7 mL) of ether.
-
Further crops of crystals can be obtained by concentrating the mother liquor.
-
For recrystallization, dissolve the crude product in the minimum amount of boiling water (approximately 65 mL), treat with charcoal, and filter while hot.
-
Cool the filtrate to obtain recrystallized 5,5-dimethylhydantoin with a melting point of 174–175°C.
Troubleshooting Low Yield
Q3: My reaction yield is consistently low. What are the potential causes and how can I address them?
Low yields in the glycidylation of 5,5-dimethylhydantoin can often be attributed to several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature. | • Increase Reaction Time: Extend the reaction time beyond the initial 3 hours and monitor the progress by TLC or HPLC. • Optimize Temperature: While 80°C is a good starting point, you can cautiously increase the temperature in small increments. However, be aware that higher temperatures can also promote side reactions.[1] |
| Side Reactions | Several side reactions can consume the reactants and products, leading to a lower yield of the desired compound. These include the hydrolysis of epichlorohydrin and oligomerization of the product. | • Control Water Content: Ensure all reactants and solvents are dry to minimize the hydrolysis of epichlorohydrin to glycerol.[3][4] • Optimize Base Concentration: An excessive amount of base can promote the hydrolysis of epichlorohydrin.[5] A controlled, slow addition of the base may be beneficial. • Use a Phase Transfer Catalyst: In related glycidylation reactions, a phase transfer catalyst like tetraethylammonium bromide (TEBAC) has been shown to improve reaction efficiency, which could potentially reduce side reactions. |
| Suboptimal Molar Ratio | An insufficient excess of epichlorohydrin may lead to incomplete glycidylation of the hydantoin ring. | • Increase Excess of Epichlorohydrin: While a 1:8 molar ratio of DMH to epichlorohydrin is recommended, you can experiment with a larger excess to drive the reaction towards the desired product.[1] |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Addressing Purity Issues
Q4: My final product is impure. What are the likely contaminants and how can I remove them?
Purity issues in this synthesis often arise from the formation of byproducts and the presence of unreacted starting materials.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted 5,5-dimethylhydantoin | Incomplete reaction. | Recrystallization from a suitable solvent system. Given its solubility in hot water, a mixed solvent system might be necessary for the product.[2] |
| Excess Epichlorohydrin | Used in large excess during the reaction. | Distillation under reduced pressure. |
| Monoglycidylated Hydantoin | Incomplete reaction where only one of the nitrogen atoms has been glycidylatd. | Column chromatography on silica gel. |
| Hydrolysis Products (e.g., glycerol) | Reaction of epichlorohydrin with water.[3][4] | Water washes during the work-up procedure. |
| Oligomers | Polymerization of the glycidyl ether product, which can be catalyzed by the base.[6][7] | Column chromatography can help separate the desired monomer from higher molecular weight oligomers. |
Proposed Purification Protocol:
-
Removal of Excess Epichlorohydrin: After the reaction is complete, remove the excess epichlorohydrin by distillation under reduced pressure.
-
Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove salts and water-soluble impurities like glycerol.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from unreacted starting material, mono-glycidylated intermediate, and oligomers.
-
Final Product Characterization: Confirm the purity of the final product using techniques such as NMR, IR, and HPLC.
Q5: Can you explain the reaction mechanism and potential side reactions in more detail?
Understanding the underlying chemistry is crucial for effective troubleshooting. The synthesis proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Reaction Mechanism
Caption: Simplified reaction mechanism for the glycidylation of 5,5-dimethylhydantoin.
Potential Side Reactions:
-
Hydrolysis of Epichlorohydrin: In the presence of water and a base, epichlorohydrin can be hydrolyzed to glycerol, consuming one of the key reactants.[3][4]
-
Oligomerization: The glycidyl ether product can undergo further reaction with the hydantoin anion or other nucleophiles present, leading to the formation of higher molecular weight oligomers.[6][7]
-
Reaction with Hydroxide: The epoxide ring can be opened by the hydroxide ion, leading to the formation of a diol.
Analytical Characterization
Q6: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques is recommended for the characterization of this compound.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Functional group analysis. | • Disappearance of N-H stretching bands from the starting 5,5-dimethylhydantoin. • Appearance of characteristic epoxide C-O-C stretching bands. • Presence of the carbonyl (C=O) stretching bands of the hydantoin ring. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | • Signals corresponding to the glycidyl groups (oxirane ring protons and methylene protons). • Signals for the dimethyl group on the hydantoin ring. • Absence of signals from unreacted 5,5-dimethylhydantoin. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak for the desired product. The presence of other peaks would indicate impurities. |
| Epoxy Value Titration | Quantification of the epoxide content. | The experimental epoxy value should be close to the theoretical value for the pure compound. A lower value suggests the presence of impurities or side products. |
References
- Y. Iwakura, T. Kurosaki, N. Ariga, and T. Ito, Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine, Journal of Macromolecular Science: Part A - Chemistry, 1:3, 517-531, 1967.
- Y. Iwakura, T. Kurosaki, N. Ariga, and T. Ito, Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine, Taylor & Francis Online, Published online: 15 Feb 2007.
- U.S. Patent 2,838,574, Continuous hydrolysis of epichlorohydrin, issued June 10, 1958.
- M. S. Appavou, A. Le, and P.
- International Patent WO2014049625A1, Continuous process for producing epichlorohydrin
- A. Arpornwichanop, P. Shompoosang, and A.
- Wikipedia, Glycerol, accessed December 2023.
- M. Laguerre, C. Dankowski, P. C. Lacaze, and A. T. Coscia, New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses, Canadian Journal of Chemistry, 67(9), 1514-1521, 1989.
- A. L. P. ALVES, A. J. D. SILVESTRE, and A. GANDINI, Green Chemistry, Royal Society of Chemistry, 2018.
- M. S. Appavou, J. T. T. Schepers, M. G. M. Schepers, and P. Theato, Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points, Polymer Chemistry, 10(44), 6045-6054, 2019.
- J. Gaca, G. Wejnerowska, and P. Cysewski, Mechanism of the acidic hydrolysis of epichlorohydrin, Semantic Scholar, 2011.
- H. A. Luft, J. T. T. Schepers, and P. Theato, Poly(allyl glycidyl ether)
- ChemicalBook, 1,3-DIIODO-5,5-DIMETHYLHYDANTOIN synthesis, accessed December 2023.
- U.S. Patent Application 2013/0190507, Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds, published July 25, 2013.
- U.S. Patent 6,508,954, 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties, issued January 21, 2003.
- E. C. Wagner and M. Baizer, 5,5-Dimethylhydantoin, Organic Syntheses, Coll. Vol. 2, p.211 (1943); Vol. 16, p.28 (1936).
- U.S. Patent 4,071,477, Hydantoin diglycidyl compounds, issued January 31, 1978.
- F. C. Pennington, Reaction of Aromatic Amines with Epihalohydrins, UNI ScholarWorks, 1964.
- U.S. Patent 6,124,470, Process for producing N,N'-dihalogenated dialkylhydantoins, issued September 26, 2000.
- A. Watabe, M. Wakamatsu, Y. Ogasawara, and T. Nishiyama, Purification and characterization of the hydantoin racemase of Pseudomonas sp. strain NS671 expressed in Escherichia coli, PMC, 2000.
- Chinese Patent CN102002000B, Method for producing 5,5-dimethyl hydantoin, issued July 4, 2012.
- N. A. A. M. Kassim, N. S. A. M. Kanafiah, and F. A. A. Razak, Synthesis and Characterization of Amino Acid-Derived Hydantoins, Journal of Physical Science, 31(1), 1-13, 2020.
- BenchChem, Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines, accessed December 2023.
- J. P. He, Y. J. Li, and G. X.
- U.S. Patent 3,497,556, Reaction products of primary alkyl amines and epichlorohydrin, issued February 24, 1970.
- J. H. Kim, H. Yang, G. J. Boons, and J. Park, 1,3-Dibromo-5,5-dimethylhydantoin as promoter for glycosylations using thioglycosides, Beilstein Journal of Organic Chemistry, 13, 1989-1995, 2017.
- PrepChem, EXAMPLE 4--Preparation of 1,3-Bis(trimethoxysilylpropyl)-5,5-dimethylhydantoin, accessed December 2023.
- S. Suzuki, N. Onishi, and K. Yokozeki, Purification and characterization of hydantoin racemase from Microbacterium liquefaciens AJ 3912, PubMed, 2005.
- J. H. Kim, H. Yang, G. J. Boons, and J. Park, 1,3-Dibromo-5,5-dimethylhydantoin as promoter for glycosylations using thioglycosides, Beilstein Journal of Organic Chemistry, 13, 1989-1995, 2017.
- Chinese Patent CN102511485A, Manufacturing method of 1,3-dibromo-5,5-dimethylhydantoin disinfectant, published June 20, 2012.
- A. Martínez, I. de la Fuente, I. de la Mata, and C. Acebal, Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114, PMC, 2008.
- G. Tang and X.
- J. H. Ross, D. Baker, and A. T. Coscia, Some Reactions of Epichlorohydrin with Amines, The Journal of Organic Chemistry, 29(4), 824-827, 1964.
- A. L. P. ALVES, A. J. D. SILVESTRE, and A.
- V. Luksa, V. Starkuviene, B. Starkuviene, and R.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2014049625A1 - Continuous process for producing epichlorohydrin from glycerol - Google Patents [patents.google.com]
- 4. Glycerol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
addressing poor adhesion in hydantoin epoxy resin coatings
Welcome to the Technical Support Center for Hydantoin Epoxy Resin Coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the application of these specialized coatings, with a primary focus on addressing poor adhesion. Our approach is rooted in scientific principles and validated through extensive field experience to ensure you achieve optimal results in your critical applications.
Introduction to Hydantoin Epoxy Resins
Hydantoin-based epoxy resins are a unique class of thermosetting polymers that offer distinct advantages, including high polarity and often a long pot life, which can facilitate good wetting and adhesion.[1] However, their unique heterocyclic structure can also present challenges not typically encountered with standard bisphenol A (BPA) epoxy systems. Notably, studies have shown that the adhesion strength of some hydantoin epoxy resins can be significantly lower than that of BPA-based epoxies when using certain curing agents.[2] This guide will provide a systematic approach to diagnosing and resolving adhesion issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about working with hydantoin epoxy resin coatings.
Q1: Why is my hydantoin epoxy coating peeling or delaminating from the substrate?
A1: Peeling or delamination is a classic sign of adhesion failure. The root causes are multifaceted and can range from improper surface preparation and contamination to incorrect curing parameters or formulation incompatibilities.[3][4] It is crucial to systematically evaluate each step of your coating process to identify the point of failure.
Q2: Are hydantoin epoxy resins compatible with all types of substrates?
A2: While their polarity can promote adhesion to a variety of surfaces, compatibility is not universal.[1] Substrates with very low surface energy, such as polyethylene (PE), polypropylene (PP), and PTFE (Teflon), are inherently difficult to bond with any epoxy without specialized surface treatment.[5] Additionally, contaminants on the substrate surface can act as a weak boundary layer, preventing proper adhesion.[6]
Q3: Can the choice of curing agent affect the adhesion of hydantoin epoxy resins?
A3: Absolutely. The curing agent plays a pivotal role in the final properties of the cured epoxy network. Research indicates that the selection of a curing agent can significantly impact the adhesion strength of hydantoin epoxy resins.[2] For instance, a polyether amine curing agent that yields excellent adhesion with a BPA epoxy may result in substantially lower adhesion with a hydantoin epoxy.[2] It is essential to select a curing agent that is specifically recommended for your hydantoin resin or to perform validation experiments.
Q4: What is "amine blush" and can it affect my coating's adhesion?
A4: Amine blush is a waxy or greasy film that can form on the surface of an epoxy coating, particularly in cool, humid conditions.[3] It is a result of a side reaction between the amine curing agent and moisture in the air.[7] This blush can inhibit adhesion of subsequent coats or the final cured coating to the substrate.[3]
Q5: My coating cured, but it appears cloudy and has poor adhesion. What could be the cause?
A5: Cloudiness, often accompanied by poor adhesion, can be a sign of moisture contamination.[3] This can occur if the coating is applied in high humidity, if there is moisture on the substrate, or if the epoxy components themselves have absorbed moisture.[8][9]
Part 2: Troubleshooting Guide for Poor Adhesion
This section provides a systematic, in-depth guide to diagnosing and resolving adhesion failures.
Step 1: Analyze the Failure Mode
Before making any changes to your process, it's critical to understand the nature of the adhesion failure.
-
Adhesive Failure: The coating peels cleanly away from the substrate. This indicates a problem at the coating-substrate interface.
-
Cohesive Failure: The coating splits, leaving a layer of coating on the substrate and a layer on the peeled section. This suggests that the coating itself is weaker than its bond to the substrate.
-
Substrate Failure: The substrate itself breaks or delaminates when the coating is removed. This indicates that the adhesive bond is stronger than the substrate material.
The following troubleshooting steps primarily focus on addressing adhesive failure , the most common issue.
Step 2: The Three Pillars of Adhesion: A Diagnostic Workflow
Poor adhesion can almost always be traced back to one or more of the following three areas: Surface Preparation, Formulation & Application, and Curing.
Caption: A systematic workflow for troubleshooting poor adhesion.
In-Depth Troubleshooting by Pillar
Inadequate surface preparation is the leading cause of coating adhesion failure.[10][11] The epoxy must have a clean, dry, and appropriately profiled surface to form a strong mechanical and chemical bond.
Common Issues & Solutions
| Issue | Causality | Recommended Actions & Protocols |
| Contamination | Oils, grease, dust, mold release agents, or even fingerprints create a barrier between the coating and the substrate, preventing proper bonding.[6][12] | Protocol: Solvent Cleaning: Wipe the surface with a clean, lint-free cloth saturated with an appropriate solvent (e.g., acetone, isopropyl alcohol). Use a "two-cloth" method: one to apply the solvent and a second clean one to wipe it off before it evaporates.[13] |
| Improper Surface Profile (Roughness) | A surface that is too smooth will not provide enough "tooth" for the epoxy to mechanically anchor itself.[14] Conversely, a profile that is too rough for the coating's viscosity can trap air, reducing the contact area.[14] | Protocol: Mechanical Abrasion: For non-porous surfaces, abrade with 80-grit sandpaper to create a uniform, dull finish.[13][15] For harder substrates like metal, grit blasting may be necessary.[15] Ensure all sanding dust is completely removed before coating.[13] |
| Moisture | Moisture on the substrate can interfere with the curing process and prevent the epoxy from making direct contact with the surface, leading to weak adhesion and potential blistering.[8][12] | Protocol: Drying: Ensure the substrate is completely dry. If necessary, use a heat gun or bake the substrate (if appropriate for the material) to drive off any residual moisture.[13][15] Always allow the substrate to return to ambient temperature before coating. |
| Weak Boundary Layers | Some surfaces, like certain plastics or oxidized metals, have a chemically weak or unstable surface layer that the epoxy may bond to, but this layer itself has poor adhesion to the bulk substrate.[16] | Protocol: Surface Treatment: For plastics with low surface energy, treatments like corona, plasma, or chemical etching may be required. For metals, remove all oxides via abrasion or acid etching, then apply the coating within hours to prevent re-oxidation.[15] |
The properties of the liquid coating and how it is applied are critical for achieving good adhesion.
Common Issues & Solutions
| Issue | Causality | Recommended Actions & Protocols |
| Incorrect Mix Ratio | Epoxy resins are two-component systems that cure via a specific chemical reaction. An off-ratio mix (too much or too little hardener) will result in an incomplete cure, leading to a weak, often tacky coating with poor adhesion.[15] | Protocol: Accurate Measurement: Always measure the resin and hardener by weight using a calibrated scale, following the manufacturer's specified mix ratio precisely. Volumetric measurements are less accurate and not recommended for high-performance applications. |
| Inadequate Mixing | If the resin and hardener are not mixed thoroughly, you will have areas of uncured or partially cured material within the coating, leading to localized adhesion failure and weak spots.[4][15] | Protocol: "Two-Container" Mixing: Mix the components in one container for the recommended time, scraping the sides and bottom thoroughly. Then, transfer the entire mixture to a second, clean container and mix again. This ensures that no unmixed material from the sides of the first container is incorporated into the final application. |
| Poor Wetting | For good adhesion, the liquid epoxy must "wet out" the surface, meaning it must flow into and fill all the microscopic pores and valleys of the substrate.[14] This is governed by the surface energy of the substrate and the surface tension of the liquid epoxy. A general rule is that the surface energy of the substrate must be higher than the surface tension of the liquid coating.[14] Hydantoin epoxies are noted for their high polarity, which generally aids in wetting.[1] | Action: If you observe the coating beading up or pulling away from the surface (poor wetting), it indicates a low surface energy substrate or contamination. Re-evaluate Pillar 1 (Surface Preparation). In some cases, adding a small amount of a suitable wetting agent to the formulation can help, but this should be done with caution as it can affect other properties. |
| Incompatibility | The chosen hydantoin resin, curing agent, and substrate may be chemically incompatible. As noted, some hydantoin epoxies show lower adhesion than BPA epoxies with the same curing agent.[2] | Action: Consult the technical data sheets for your specific hydantoin resin and curing agent. If in doubt, contact the manufacturer. Consider testing alternative curing agents, such as cycloaliphatic amines or polyamides, which can offer good adhesion.[11] |
The final, and equally critical, stage is the conversion of the liquid coating to a solid, cross-linked film.
Caption: Key environmental factors influencing the curing process.
Common Issues & Solutions
| Issue | Causality | Recommended Actions & Protocols |
| Incorrect Temperature | Curing is a chemical reaction with a specific temperature range. If the temperature is too low, the reaction will slow down or stop, resulting in an incomplete cure and poor adhesion. If it's too high, the cure may be too rapid, building stress into the film which can also weaken the adhesive bond.[9] | Action: Adhere strictly to the temperature guidelines on the product data sheet. Ensure that the substrate, liquid epoxy, and ambient temperature are all within the recommended range throughout the application and curing period. |
| High Humidity | As mentioned, high humidity can lead to moisture contamination on the surface before or during curing. It is also the primary cause of amine blush, which acts as a barrier to adhesion.[3][8] | Action: Apply and cure coatings in a controlled environment with humidity below the manufacturer's recommended maximum (often <85% RH, but lower is better). If amine blush is suspected on a cured film, it must be removed by washing with soap and water, followed by a clean water rinse, before sanding or recoating. |
| Insufficient Cure Time | Epoxy coatings develop their final properties, including adhesion strength, over time. Testing or putting a coating into service before it has fully cured can lead to premature failure. | Action: Allow the coating to cure for the full duration specified by the manufacturer before subjecting it to any stress or adhesion testing. Note that there are different stages of cure (e.g., tack-free, handling strength, full cure), and full adhesion is typically achieved only at the final stage. |
Part 3: Experimental Protocols for Adhesion Testing
To quantitatively assess the adhesion of your hydantoin epoxy resin coatings, standardized test methods are essential. These protocols provide a self-validating system to confirm that your troubleshooting efforts have been successful.
Protocol 1: Cross-Hatch Adhesion Test (ASTM D3359)
This is a qualitative but highly effective field and laboratory test for assessing the adhesion of coatings up to 5 mils (125 µm) thick.[1]
Methodology (Test Method B)
-
Preparation: Ensure the coating is fully cured. Select a flat, smooth area of the coated substrate.
-
Incision: Using a sharp razor blade or a specific cross-hatch cutting tool, make a series of six parallel cuts through the coating down to the substrate. The spacing between cuts should be 2 mm for coatings up to 2 mils (50 µm) thick, and 5 mm for coatings between 2 and 5 mils.
-
Lattice Pattern: Make a second series of six cuts at a 90-degree angle to the first set, creating a lattice pattern.
-
Cleaning: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
-
Tape Application: Apply a piece of pressure-sensitive tape, as specified in the ASTM standard (e.g., Elcometer 99), over the lattice.[10] Press the tape down firmly with a pencil eraser or fingertip to ensure good contact.
-
Tape Removal: Within 90 seconds of application, grasp the free end of the tape and pull it off rapidly at as close to a 180-degree angle as possible.[10]
-
Evaluation: Visually inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale.
ASTM D3359 Classification Table
| Classification | % Area Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; no detachment of squares. |
| 4B | < 5% | Small flakes of the coating are detached at intersections. |
| 3B | 5-15% | Small flakes of the coating are detached along edges and at intersections of cuts. |
| 2B | 15-35% | The coating has flaked along the edges of the cuts partly or wholly in large ribbons. |
| 1B | 35-65% | The coating has flaked along the edges of the cuts in large ribbons and whole squares have detached. |
| 0B | > 65% | Flaking and detachment worse than Grade 1. |
Generally, adhesion ratings of 4B and 5B are considered good.[1]
Protocol 2: Pull-Off Adhesion Test (ASTM D4541)
This is a quantitative method that measures the tensile force required to pull a specified diameter of coating away from its substrate. It provides a precise numerical value for adhesion strength (e.g., in psi or MPa).
Methodology (General Steps)
-
Surface Preparation: Lightly abrade the surface of the coating and the face of the test dolly (a metal loading fixture). Clean both surfaces with a solvent.
-
Adhesive Application: Mix a suitable high-strength adhesive (typically another epoxy) and apply a thin, uniform layer to the face of the dolly.
-
Dolly Placement: Press the dolly firmly onto the prepared area of the coated surface. Remove any excess adhesive that squeezes out around the base of the dolly. Allow the adhesive to fully cure as per its specifications.
-
Scoring: Once the adhesive has cured, use a cutting tool to score through the coating down to the substrate, around the circumference of the dolly. This isolates the test area.
-
Testing: Attach a portable pull-off adhesion tester to the dolly.[8] Apply a perpendicular tensile force at a smooth, controlled rate until the dolly is pulled off.
-
Data Recording: Record the maximum force at which failure occurred. Note the nature and location of the fracture (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
References
-
Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. ResearchGate.[Link]
-
D3359 Standard Test Methods for Rating Adhesion by Tape Test. ASTM International.[Link]
-
Hydantoin based epoxy resins. Pigment & Resin Technology.[Link]
-
Epoxy Troubleshooting Guide. General Polymers.[Link]
-
Epoxy Coating Failures and Their Fixes: A Comprehensive Guide. Stone Forensics.[Link]
-
Basics of Conducting Adhesion Testing. Sika USA.[Link]
-
Understanding ASTM D4541. Hightower Labs, Inc.[Link]
-
Troubleshooting Guide to Common Epoxy Flooring Issues. Advanced Flooring Solutions.[Link]
-
ASTM D3359 Test Methods For Measuring Adhesion By Tape. Micom Laboratories.[Link]
-
Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. KTA-Tator, Inc.[Link]
-
ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. Intertek.[Link]
-
Epoxy Coating Failures and Their Fixes: A Comprehensive Guide. Stone Forensics.[Link]
-
7 Reasons Why Epoxy Coatings Fail. Stronghold Floors.[Link]
-
How to Know When Epoxy Fails? Armorpoxy Inc.[Link]
-
A Comparative Study of Bisphenol-A, Hydantoin and Cyanuric Acid Based Epoxy Resins Using XRD. Scirp.org.[Link]
-
Common Problems Of Epoxy Based Top Coats. Polymer Composites, Inc.[Link]
-
Surface Preparation. Wessex Resins & Adhesives.[Link]
-
Troubleshooting Poor adhension between coaing layers. Kansai Paint.[Link]
-
Common Causes of Adhesive Problems and Failures. EpoxySet.[Link]
-
Adhesion to Difficult Substrates: Theories, Failures & Solutions. Unichem.[Link]
-
Surface Preparation. WEST SYSTEM Epoxy.[Link]
-
Preparation of Surfaces for Epoxy Adhesive Bonding. Smooth-On.[Link]
-
Epoxy Coating Adhesion: Science Behind Strong Bonds. NSPC.[Link]
-
Troubleshooting Common Issues with Epoxy Resin Applications. CANWIN.[Link]
- CN111187559B - Curing agent based on hydantoin resin and preparation method and application thereof.
-
Top Reasons Why Epoxy Coatings Fail. Seattle Surfaces.[Link]
-
Epoxy Coating Adhesion: Science Behind Strong Bonds. NSPC Insights.[Link]
-
How to Fix Common Coating Adhesion Problems. Sun Coating Company.[Link]
-
Adhesive failure - causes and solutions. Permabond.[Link]
-
When Epoxy Meets Its Match: Compatibility and Cure Failure. INCURE INC.[Link]
-
Preventing Field Failures: Best Practices for Epoxy and Polyurethane Applications. Epic Resins.[Link]
Sources
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 4. Epoxy Coating Failures and Their Fixes: A Comprehensive Guide - Stone Forensics [stoneforensics.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfloors.co.uk [impactfloors.co.uk]
- 7. strongholdfloors.com [strongholdfloors.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]
- 11. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 12. researchgate.net [researchgate.net]
- 13. motorcityfloorsandcoatings.com [motorcityfloorsandcoatings.com]
- 14. armorpoxy.com [armorpoxy.com]
- 15. CN111187559B - Curing agent based on hydantoin resin and preparation method and application thereof - Google Patents [patents.google.com]
- 16. threebond.co.jp [threebond.co.jp]
mitigating side reactions in the glycidylation of 5,5-dimethylhydantoin
Technical Support Center: Glycidylation of 5,5-Dimethylhydantoin
Welcome to the technical support center for the glycidylation of 5,5-dimethylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the identification, mitigation, and troubleshooting of common side reactions. Our goal is to provide you with the in-depth technical knowledge and practical methodologies required to enhance product yield, improve purity, and ensure reaction consistency.
Understanding the Reaction: Pathways to Success and Side-Products
The glycidylation of 5,5-dimethylhydantoin is a nucleophilic substitution reaction, typically involving the reaction of the hydantoin with epichlorohydrin under basic conditions. The desired product, 3-glycidyl-5,5-dimethylhydantoin, is a valuable intermediate in the synthesis of various polymers and pharmaceutical compounds. However, the reaction is often plagued by the formation of several side-products that can complicate purification and reduce the overall yield.
The primary competing reactions include:
-
N,N'-Diglycidylation: The second nitrogen on the hydantoin ring can also react with epichlorohydrin, leading to a diglycidylated byproduct.
-
Oligomerization/Polymerization: The highly reactive epoxide ring of the product can be opened by another hydantoin molecule, initiating the formation of oligomeric or polymeric chains.
-
Hydrolysis: The presence of water and base can lead to the hydrolysis of the epoxide ring, forming an undesired diol byproduct.[1][2][3][4]
Understanding the interplay of reaction conditions is critical to selectively favor the desired monoglycidylation pathway.
Caption: Reaction scheme for the glycidylation of 5,5-dimethylhydantoin, illustrating the desired pathway and major side reactions.
Troubleshooting Guide
This section addresses specific issues encountered during the glycidylation of 5,5-dimethylhydantoin in a practical question-and-answer format.
Question 1: My yield of the desired monoglycidylated product is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. The primary culprits are often suboptimal reaction conditions and the prevalence of side reactions. Here’s a systematic approach to troubleshoot:
-
Stoichiometry: Ensure you are using a molar excess of epichlorohydrin. However, a very large excess can promote diglycidylation. Start with a molar ratio of 1.1 to 1.5 moles of epichlorohydrin per mole of 5,5-dimethylhydantoin and optimize from there.
-
Base Addition: The rate of addition of the base (e.g., NaOH solution) is critical. A slow, controlled addition prevents a rapid increase in temperature and localized high concentrations of base, which can accelerate side reactions like hydrolysis and oligomerization.
-
Temperature Control: Maintain a consistent reaction temperature, typically between 40-60°C. Higher temperatures can increase the rate of side reactions, particularly the formation of oligomers.
-
Catalyst Choice: The use of a phase-transfer catalyst (PTC) is highly recommended for this reaction.[5][6] A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydantoin anion from the aqueous phase to the organic phase where it can react with epichlorohydrin.[5][7] This enhances the rate of the desired reaction over competing aqueous-phase side reactions like hydrolysis.[8]
Question 2: I am observing a significant amount of a higher molecular weight impurity in my final product. How can I identify and minimize this?
Answer:
A higher molecular weight impurity is most likely the N,N'-diglycidylated byproduct or oligomers.
-
Identification:
-
Mass Spectrometry (MS): This is the most direct method. The diglycidylated product will have a molecular weight corresponding to the addition of two glycidyl groups to the 5,5-dimethylhydantoin core. Oligomers will appear as a series of peaks separated by the mass of the monoglycidylated product.
-
NMR Spectroscopy: 2D NMR techniques, such as HMBC, can be invaluable for unambiguously determining the structure of isomeric products.[9]
-
-
Minimization Strategies:
-
Control Stoichiometry: The most effective way to reduce diglycidylation is to use a smaller excess of epichlorohydrin and to ensure the 5,5-dimethylhydantoin is not completely consumed before the reaction is stopped.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. Over-extending the reaction time after the initial formation of the monoglycidylated product can increase the likelihood of a second glycidylation event.
-
Temperature: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation.
-
Question 3: My product analysis shows a significant peak corresponding to the diol of my target molecule. What causes this and how can it be prevented?
Answer:
The presence of the diol indicates that the epoxide ring of your product is undergoing hydrolysis. This is a common side reaction in glycidyl chemistry, especially under basic aqueous conditions.[1][2][3][4]
-
Causes:
-
Excess Water: While some water is necessary to dissolve the base, an excessive amount can promote hydrolysis.
-
High pH: The rate of epoxide hydrolysis is significantly increased at high pH.[2][3][4][10]
-
Elevated Temperature: Like other side reactions, hydrolysis is accelerated at higher temperatures.
-
-
Prevention Measures:
-
Minimize Water Content: Use a concentrated solution of the base (e.g., 50% w/w NaOH) to minimize the total volume of water in the reaction.
-
Use of a Phase-Transfer Catalyst (PTC): A PTC helps to move the reaction into the organic phase, away from the bulk aqueous phase where hydrolysis is most likely to occur.[6][8]
-
Temperature and pH Control: Maintain the reaction at the lowest effective temperature and avoid a large excess of base.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture promptly to lower the pH before any extensive heating or distillation steps.
-
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Stoichiometry | Low mono-product yield, high di-product | Start with 1.1-1.5 eq. epichlorohydrin | Balances driving the reaction forward while minimizing diglycidylation. |
| Temperature | High levels of oligomers/hydrolysis | Maintain 40-60°C | Controls reaction rate to favor desired product formation over side reactions. |
| Base Addition | Poor reproducibility, hydrolysis | Slow, controlled addition of 50% NaOH | Avoids localized high pH and exotherms that accelerate side reactions.[2][3][4] |
| Catalyst | Slow reaction, significant hydrolysis | Use 1-5 mol% TBAB or similar PTC | PTC facilitates anion transfer to the organic phase, increasing the rate of N-glycidylation relative to aqueous hydrolysis.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the glycidylation of 5,5-dimethylhydantoin? A: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide, are excellent and commonly used phase-transfer catalysts for this reaction.[5] They are efficient, relatively inexpensive, and effective at promoting the desired N-alkylation while suppressing side reactions.[5][8]
Q2: How can I effectively monitor the progress of the reaction? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for monitoring the disappearance of the 5,5-dimethylhydantoin starting material and the appearance of the monoglycidylated product and byproducts. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Q3: What are the recommended purification techniques for the final product? A: The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., isopropanol, toluene) can be highly effective.
-
Column Chromatography: For smaller scales or to separate products with similar properties, silica gel column chromatography is a standard method.
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from the impurities, vacuum distillation can be employed.
Experimental Protocols
Protocol 1: Standard Glycidylation of 5,5-Dimethylhydantoin using Phase-Transfer Catalysis
Materials:
-
5,5-Dimethylhydantoin (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.02 eq)
-
Sodium Hydroxide (50% w/w aqueous solution) (1.1 eq)
-
Toluene (as solvent)
Procedure:
-
To a stirred, jacketed reactor equipped with a condenser and a dropping funnel, add 5,5-dimethylhydantoin, epichlorohydrin, TBAB, and toluene.
-
Heat the mixture to 50°C with vigorous stirring.
-
Slowly add the 50% sodium hydroxide solution via the dropping funnel over a period of 2-3 hours, maintaining the temperature between 50-55°C.
-
After the addition is complete, continue to stir the mixture at 55°C for an additional 2 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Add water to dissolve the precipitated salts.
-
Separate the organic and aqueous layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 40:60 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Procedure: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
Caption: A workflow diagram for monitoring the glycidylation reaction to optimize reaction time and minimize side-product formation.
References
-
Zia, K. M., et al. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Advances. Available at: [Link]
-
Reis, A. V., et al. (2009). Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear?. The Journal of Organic Chemistry. Available at: [Link]
-
Reis, A. V., et al. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear?. PubMed. Available at: [Link]
-
Reis, A. V., et al. (2009). Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear?. ResearchGate. Available at: [Link]
-
Lessard, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]
-
Fajardo, A. R., et al. (2009). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). ResearchGate. Available at: [Link]
-
Landini, D., & Maia, A. (2005). Phase-Transfer Catalysis by Poly (Ethyleneglycol) 600 in the Biltz Synthesis of Phenytoin. ResearchGate. Available at: [Link]
-
Starks, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
-
Bucherer, H. T., & Steiner, W. (1934). 5,5-Dimethylhydantoin. Organic Syntheses. Available at: [Link]
-
Lessard, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed. Available at: [Link]
- Google Patents. (1993). Process for glycidylation of alcohols.
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
- Google Patents. (2012). 3-allyl-5,5-dimethyl hydantoin and preparation method thereof.
-
Sadek, K. U., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Semantic Scholar. Available at: [Link]
Sources
- 1. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Viscosity Reduction of Diglycidyl-5,5-dimethylhydantoin (DGD)
Welcome to the technical support center for Diglycidyl-5,5-dimethylhydantoin (DGD) epoxy resin. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile hydantoin epoxy resin. DGD is known for its excellent thermal stability, water resistance, and adhesion, making it a valuable component in aerospace, electronics, and heavy-duty coatings.[1] However, its inherently high viscosity can present significant processing challenges.[2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you effectively manage and reduce the viscosity of DGD for seamless integration into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Diglycidyl-5,5-dimethylhydantoin (DGD), and why is its viscosity a concern?
A1: Diglycidyl-5,5-dimethylhydantoin (CAS: 15336-81-9) is a solid epoxy resin characterized by a hydantoin ring structure.[1][3][4] This structure imparts high performance, including excellent mechanical properties and thermal resistance. However, its molecular structure also leads to strong intermolecular forces, resulting in high viscosity at room temperature. This high viscosity can impede processing steps such as pouring, mixing with curing agents and fillers, and impregnation of fibers in composites, making handling difficult.[2]
Q2: What are the primary methods to reduce the viscosity of DGD resin?
A2: There are three primary strategies to lower the viscosity of DGD for improved handling and processing:
-
Heating: Increasing the temperature of the resin is a highly effective and often preferred method.[5][6][7][8]
-
Reactive Diluents: Incorporating low-viscosity epoxy-functional molecules that co-react with the resin and curing agent.[9][10][11][12][13]
-
Non-Reactive Diluents (Solvents): Adding solvents to temporarily reduce viscosity. This method should be used with caution as it can significantly impact the final properties of the cured material.[5][6][14]
Q3: Which viscosity reduction method is best for my application?
A3: The optimal method depends on your specific application requirements, including the desired final properties of the cured material and your processing capabilities. The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting a viscosity reduction strategy.
Troubleshooting Guide
Issue 1: Resin is too viscous to handle and mix at ambient temperature.
-
Probable Cause: The inherent high viscosity of DGD at room temperature. Processing at lower-than-optimal ambient temperatures can exacerbate this issue.[15][16]
-
Solution: Application of Heat Heating is the most reliable method for reducing viscosity without compromising the material's intrinsic properties.[5][7] The viscosity of epoxy resins is highly sensitive to temperature; a modest increase can lead to a significant decrease in viscosity.[5]
Experimental Protocol: Viscosity Reduction via Heating
-
Determine Optimal Temperature: Consult the manufacturer's technical data sheet for a viscosity-temperature curve. If unavailable, start by warming the DGD resin in a controlled oven or on a hot plate to a moderate temperature (e.g., 60-80°C).
-
Pre-heat Components: Gently pre-heat the DGD resin (Part A) before mixing. For every 10°C rise in temperature, viscosity can be reduced by approximately half.[8] Be aware that heating will also reduce the pot life of the mixed system.[8]
-
Substrate Heating (for coating/infusion): An effective technique is to apply room-temperature mixed resin to a pre-heated substrate.[5] This thins the resin upon contact, promoting excellent wetting and penetration, while the cooler resin in the mixing pot retains a longer working time.[5]
-
Monitor and Control: Use a calibrated thermometer or an infrared temperature gun to monitor the resin temperature. Avoid excessive heating, which can lead to a dangerous, uncontrolled exothermic reaction.[7]
Data Presentation: Typical Temperature Effect on Epoxy Viscosity
Temperature (°C) Typical Viscosity Reduction Pot Life Effect 25 (Room Temp) Baseline Baseline 40 ~50-60% Reduction Significantly Reduced 60 ~80-90% Reduction Drastically Reduced (Note: These are generalized values. Actual results will vary based on the specific formulation.)
-
Issue 2: Final cured material is too brittle or has reduced thermal performance after adding a thinner.
-
Probable Cause: You have likely used a monofunctional reactive diluent or an excessive amount of diluent, which reduces the crosslink density of the final polymer network.
-
Solution: Judicious Use of Reactive Diluents Reactive diluents are low-viscosity epoxy compounds that participate in the curing reaction.[9][11] They become a permanent part of the polymer backbone. They are categorized as monofunctional (one epoxy group) or difunctional/multifunctional (two or more epoxy groups).
-
Monofunctional Diluents (e.g., C12-C14 alkyl glycidyl ether, cresyl glycidyl ether): Provide the most significant viscosity reduction but can act as chain terminators, reducing crosslink density.[13][17] This typically lowers thermal resistance (Tg) and can increase flexibility while potentially decreasing tensile strength.[14][18]
-
Difunctional Diluents (e.g., 1,4-butanediol diglycidyl ether, neopentyl glycol diglycidyl ether): Offer a good balance of viscosity reduction while preserving or enhancing the polymer network, thereby better maintaining mechanical and thermal properties.[12][17]
Caption: Effect of monofunctional reactive diluents on crosslink density.
Experimental Protocol: Selecting and Using a Reactive Diluent
-
Define Property Needs: First, determine the acceptable trade-offs in mechanical and thermal properties for your application.
-
Select Diluent Type: For applications where maintaining high performance is critical, opt for a difunctional reactive diluent. If some flexibility is desired and a drop in Tg is acceptable, a monofunctional diluent can be used.
-
Start with Low Concentrations: Begin by adding a small amount of reactive diluent (e.g., 5-10 parts per hundred resin, phr).
-
Recalculate Stoichiometry: The addition of a reactive diluent alters the epoxy equivalent weight (EEW) of the resin blend. You must recalculate the required amount of curing agent to maintain the correct stoichiometric ratio for optimal curing.
-
Characterize the Cured System: Perform thorough testing (e.g., DSC for Tg, tensile testing for mechanical properties) on the cured material to validate that it still meets your application's requirements.
-
Issue 3: Voids, bubbles, or surface defects are present in the cured resin.
-
Probable Cause: This is a classic side effect of using non-reactive diluents (solvents) like acetone or alcohol.[5][15][16][19] Solvents can get trapped in the resin during curing and then volatilize, leaving behind voids. Improper mixing can also introduce air bubbles.[16][19]
-
Solution: Avoid or Carefully Manage Non-Reactive Diluents While solvents like acetone or lacquer thinner can dramatically reduce viscosity at very low concentrations (e.g., 5% addition can reduce viscosity by 60%), they are not chemically incorporated into the polymer network.[5] This can severely compromise the final properties.
Key Risks of Using Solvents:
-
Reduced Strength: As little as 5% solvent can reduce the strength of the cured epoxy by up to 35%.[6]
-
Decreased Resistance: Both moisture and chemical resistance are significantly impaired.[5][20]
-
Entrapment and Voids: Fast-evaporating solvents are less likely to be trapped, but the risk remains high, especially in thicker sections.[5]
Experimental Protocol: If Solvents Are Absolutely Necessary
-
Choose an Appropriate Solvent: Use a fast-evaporating solvent like lacquer thinner or acetone.[5] Denatured alcohol can also be used but is less effective at thinning.[6]
-
Use Minimal Quantities: Do not exceed 5-10% by weight.[5][6]
-
Ensure Full Evaporation: This is the most critical step. The solvent must be fully removed before the resin begins to gel. This is often achieved by applying the thinned resin in thin films and allowing for a long "flash-off" period or by performing a vacuum degassing step at a slightly elevated temperature.[21]
-
Degas the Mixture: After mixing in the solvent, use a vacuum chamber to help remove both the solvent vapors and any entrapped air.
-
Validate Final Properties: Always assume that the use of a non-reactive solvent has compromised the material's datasheet properties. Extensive testing is required to qualify the material for any demanding application.
-
References
-
Title: Thinning WEST SYSTEM Epoxy Source: Epoxyworks URL: [Link]
-
Title: How To Thin Epoxy Source: Unknown URL: [Link]
-
Title: Thinning Epoxy Resin: Safe Methods for a Smoother, Easier Pour Source: Unknown URL: [Link]
-
Title: What are types of epoxy Diluents & Uses? Source: Bansal Trading Company URL: [Link]
-
Title: Discussion can I lower my epoxy's viscosity Source: RC Groups URL: [Link]
-
Title: Effect of Diluents on Mechanical Characteristics of Epoxy Compounds Source: PMC - NIH URL: [Link]
-
Title: How should I decrease the Viscosity of Epoxy resin for the dispersion of Fillers in it Source: ResearchGate URL: [Link]
-
Title: The Role of Epoxy Diluents in Enhancing the Flow and Leveling of Coatings Source: Unknown URL: [Link]
-
Title: Reactive diluents Source: Ipox Chemicals URL: [Link]
-
Title: Epoxy Reactive Diluents Source: Epoxy Chemicals Inc URL: [Link]
-
Title: Troubleshooting Common Epoxy Floor Issues Source: Nexus Epoxy URL: [Link]
-
Title: Troubleshooting Epoxy Resin Issues Source: Unknown URL: [Link]
-
Title: Epoxy Resin Reactors: Troubleshooting Tips Source: Jinzong Machinery URL: [Link]
-
Title: A Helpful Guide to Processing High Viscosity Resins Source: Hapco, Inc. URL: [Link]
-
Title: Reactive Diluents Source: ABG AM URL: [Link]
-
Title: Reactive Diluents Source: Olin Epoxy URL: [Link]
-
Title: High Viscosity Epoxy: The Ultimate Guide Source: INCURE INC. URL: [Link]
-
Title: Diglycidyldimethylhydantoin Source: ChemBK URL: [Link]
-
Title: 5,5-Dimethylhydantoin Source: PubChem URL: [Link]
-
Title: DMDM hydantoin Source: PubChem URL: [Link]
-
Title: (PDF) Investigation on the Viscosity–Temperature Properties for Various EPDM Solutions Based on Three-Dimensional Solubility Parameters and Flory–Huggins Interaction Parameters Source: ResearchGate URL: [Link]
-
Title: Investigation on the Viscosity–Temperature Properties for Various EPDM Solutions Based on Three-Dimensional Solubility Parameters and Flory–Huggins Interaction Parameters Source: MDPI URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. High Viscosity Epoxy: The Ultimate Guide - INCURE INC. [incurelab.com]
- 3. sell Hydantoin resin; Hydantoin epoxy resin;1,3-Diglycidyl-5,5-dimethylhydantoin;Dimethyl Bis(Oxiranylmethyl)Imidazolidine-2,4-Dione; 5,5-Dimethyl-1,3-Bis(2-Oxiranylmethyl)Imidazolidine-2,4-Dione; 1,3 | China | Manufacturer | Chengdu Yuanda Chemical Co., Ltd [m.chemicalbook.com]
- 4. 15336-81-9 | hydantoin epoxy resin; 5,5-Dimethyl-1,3-Bis(Oxiranylmethyl)Imidazolidine-2,4-Dione; 5,5-Dimethyl-1,3-Bis(2-Oxiranylmethyl)Imidazolidine-2,4-Dione; 1,3-Diglycidyl-5,5-Dimethyl-Hydantoin; 1,3-Bis(2,3-Epoxypropyl)-5,5-Dimethylhydantoin | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 5. epoxyworks.com [epoxyworks.com]
- 6. promiseepoxy.com [promiseepoxy.com]
- 7. can I lower my epoxy's viscosity - RC Groups [rcgroups.com]
- 8. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 9. bansaltrading.com [bansaltrading.com]
- 10. monchy.com [monchy.com]
- 11. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 12. epoxychemicals.com [epoxychemicals.com]
- 13. abg-am.com [abg-am.com]
- 14. specialchem.com [specialchem.com]
- 15. nexusepoxy.contractors [nexusepoxy.contractors]
- 16. jinzongmachinery.com [jinzongmachinery.com]
- 17. Reactive Diluents – Olin Epoxy [olinepoxy.com]
- 18. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 20. epoxyking.com [epoxyking.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Hydantoin Derivatives
Welcome to the technical support center for the purification of hydantoin derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common challenges. Our approach is grounded in explaining the "why" behind experimental choices, ensuring you can adapt and overcome obstacles in your own work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude hydantoin product?
A1: Impurities in hydantoin synthesis typically fall into three categories[1]:
-
Process-Related Impurities: These are the most common and include unreacted starting materials (e.g., amino acids, isocyanates, carbonyl compounds), intermediates from the chemical synthesis, and residual solvents (e.g., methanol, ethanol, dichloromethane)[1][2].
-
Degradation Impurities: Hydantoin derivatives can be susceptible to degradation. These impurities can arise from hydrolysis due to moisture, oxidation from exposure to light and air, and thermal degradation at elevated temperatures[1][3].
-
By-products: Depending on the synthetic route, various side-reactions can lead to by-products. For instance, in the Bucherer-Bergs reaction, anomalous reactions can sometimes yield unsaturated hydantoin derivatives[4].
Q2: What is a good starting point for the purification of a novel hydantoin derivative?
A2: For most crystalline hydantoin derivatives, recrystallization is an excellent first-pass purification strategy.[4] It is a cost-effective and scalable method that can significantly improve purity by removing many process-related impurities and some by-products. The choice of solvent is critical and should be determined based on the solubility profile of your specific derivative.
Q3: How do I assess the purity of my final hydantoin compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and identifying impurities.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your desired compound and identifying any structural isomers or major impurities.[5]
-
Mass Spectrometry (MS): MS provides accurate molecular weight information, confirming the identity of your product.[1]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.[5][6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of hydantoin derivatives.
Problem 1: Low Yield After Crystallization
Q: I've attempted to purify my hydantoin derivative by crystallization, but the yield is very low. What are the likely causes and how can I improve it?
A: Low yield during crystallization is a common issue that can often be resolved by systematically optimizing the process. The primary causes are typically related to solvent selection and the physical execution of the crystallization.
Causality Behind the Problem:
-
Inappropriate Solvent System: The ideal solvent (or solvent system) should fully dissolve your compound at an elevated temperature but afford low solubility at room temperature or below. If your compound is too soluble at low temperatures, it will remain in the mother liquor, leading to poor recovery.
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder or oil, trapping impurities and making filtration difficult.
-
Insufficient Concentration: If the initial solution is too dilute, the saturation point may not be reached upon cooling, preventing crystallization.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Begin by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, isopropanol).[7] A good starting point is to use small-scale vials.
-
Aim for a solvent that requires heating to fully dissolve the compound. If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water).
-
The goal is to find a system where your compound is soluble when hot and sparingly soluble when cold.
-
-
Optimize the Crystallization Conditions:
-
Slow Cooling: Once your compound is dissolved in the hot solvent, allow it to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Subsequently, you can place it in an ice bath or refrigerator to maximize yield.
-
Induce Crystallization: If crystals do not form, you can try:
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. This will ensure the solution is saturated upon cooling.
-
Data-Driven Solvent Selection:
The following table provides solubility data for 5,5-dimethylhydantoin in various solvents, which can serve as a guide for selecting a suitable crystallization solvent for similar derivatives.[7]
| Solvent | Mole Fraction Solubility (x) at 298.15 K (25°C) |
| Methanol | 0.0789 |
| Ethanol | 0.0465 |
| Isopropyl Alcohol | 0.0289 |
| Water | 0.0123 |
| Acetonitrile | 0.0087 |
| Ethyl Acetate | 0.0058 |
Workflow for Optimizing Crystallization:
Caption: Workflow for troubleshooting low crystallization yield.
Problem 2: Persistent Impurities After Crystallization
Q: My hydantoin derivative has been crystallized, but HPLC and NMR analysis still show the presence of impurities. What should be my next step?
A: While crystallization is a powerful technique, it may not be sufficient to remove all impurities, especially those with similar solubility profiles to your target compound. In this case, chromatographic methods are the logical next step.
Causality Behind the Problem:
-
Co-crystallization: Impurities with similar structures and polarities to your desired product can sometimes be incorporated into the crystal lattice.
-
Incomplete Removal of Starting Materials: If starting materials have solubilities similar to the product in the chosen crystallization solvent, they may not be effectively removed.
Troubleshooting Protocol:
-
Identify the Impurity: If possible, use techniques like LC-MS or NMR to identify the persistent impurity. Knowing its structure will help in selecting the most appropriate purification strategy.
-
Column Chromatography:
-
Technique: This is the most common next step for removing persistent impurities.[8]
-
Stationary Phase: Silica gel is a good starting point for most hydantoin derivatives.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system (mobile phase). Start with a non-polar solvent (e.g., hexane or heptane) and gradually add a more polar solvent (e.g., ethyl acetate or acetone) until you achieve good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
-
Preparative HPLC:
-
When to Use: If column chromatography does not provide sufficient purity, or if you are working with very small quantities, preparative HPLC can offer higher resolution.
-
Column and Mobile Phase: The choice of column (e.g., C18 for reverse-phase, or a polar column for normal-phase) and mobile phase will depend on the polarity of your compound and the impurities.
-
Decision Tree for Post-Crystallization Purification:
Sources
- 1. veeprho.com [veeprho.com]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
preventing premature gelation in hydantoin epoxy resin formulations
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Gelation
Welcome to the technical support center for hydantoin epoxy resin formulations. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights to overcome one of the most common challenges in working with these advanced materials: premature gelation. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate with confidence.
Hydantoin epoxy resins are prized for their excellent thermal stability, mechanical properties, and low viscosity. However, their reactivity can sometimes lead to a shortened pot life and premature gelation, resulting in wasted material, failed experiments, and significant delays. This guide provides a structured approach to diagnosing and preventing these issues.
Troubleshooting Guide: Diagnosing Premature Gelation
When an experiment fails due to premature gelation, a systematic approach is crucial to identify the root cause. The following Q&A guide is structured to walk you through the most probable causes, from the most common to the more complex.
Question 1: My formulation gelled almost instantly after mixing the curing agent. What is the most likely cause?
Answer: An unexpectedly rapid gelation, often accompanied by a strong exothermic reaction (a "runaway" reaction), is most frequently caused by an issue with the formulation's stoichiometry or catalyst concentration.
-
Causality: The curing of epoxy resins is a chemical reaction whose rate is highly dependent on the concentration of reactants and the presence of catalysts. An excessive amount of curing agent, and especially an over-addition of a highly active catalyst or accelerator, can dramatically increase the reaction rate beyond a controllable limit. The heat generated by the exothermic cross-linking reaction becomes trapped in the bulk of the mixture, which further accelerates the reaction, creating a feedback loop that leads to rapid solidification.[1]
-
Immediate Verification Steps:
-
Review Your Calculations: Double-check the mix ratio calculations for the resin, curing agent, and any accelerators. Ensure the equivalent weights were used correctly.
-
Check Your Records: Confirm the amounts that were actually weighed and added against your calculations. Simple weighing errors are a common source of problems.
-
Catalyst Concentration: If using a catalyst (e.g., a tertiary amine or imidazole), verify its concentration. Many catalysts are effective at very low levels (e.g., < 1 phr), and a small measurement error can have a significant impact.
-
Question 2: The pot life of my formulation is significantly shorter than expected, but it didn't gel instantly. What should I investigate next?
Answer: When the working time is consistently shorter than anticipated but not instantaneous, environmental factors and subtle contamination are the primary suspects.
-
Causality:
-
Temperature: Epoxy curing is a temperature-dependent reaction. A 10°C increase in the ambient temperature or the temperature of the components can cut the pot life in half.[2] If your lab is warmer than the day you developed the formulation, or if the resin components were stored near a heat source, you will see a faster cure.
-
Moisture Contamination: Water is a notorious accelerator for many epoxy-amine reactions and can also interfere with anhydride curing. Moisture can be introduced from the atmosphere (high humidity), from contaminated glassware, or from the components themselves if they were not stored properly.[3] Moisture can react with amine hardeners, causing a side reaction that can influence the main curing pathway and also lead to surface defects like amine blush.[4]
-
Batch Size: The exothermic reaction is more pronounced in larger batches. The heat generated cannot dissipate as quickly from the center of a large mass, leading to a shorter pot life compared to a smaller batch of the same formulation.[5]
-
-
Immediate Verification Steps:
-
Measure Ambient Temperature and Humidity: Record the conditions in your laboratory and compare them to previous successful experiments.
-
Check Component Storage: Ensure resin and hardener containers are tightly sealed and stored away from heat sources or direct sunlight. Check for any signs of haziness or crystallization in the resin, which could indicate moisture absorption.
-
Use Dry Equipment: Always use thoroughly dried glassware and mixing equipment.
-
Question 3: I've ruled out mix ratio and environmental factors. Could the raw materials themselves be the problem?
Answer: Absolutely. The purity and history of your hydantoin epoxy resin and curing agents are critical. This is where we delve into more complex material science issues.
-
Causality:
-
Residual Catalysts/Impurities: The synthesis of hydantoin epoxy resins can leave behind trace amounts of reactants or catalysts (e.g., sodium hydroxide).[6] These impurities can act as unintended accelerators in your formulation. The effect of such impurities on the gel time of high-performance epoxy systems is a known phenomenon.[4]
-
Curing Agent Reactivity: Different classes and even different grades of curing agents have vastly different reactivities. An aromatic amine like diaminodiphenyl sulfone (DDS) is generally much less reactive and requires higher temperatures to cure compared to a standard aliphatic amine.[7] Anhydride hardeners typically offer the longest pot life but require heat and often a catalyst to initiate curing.[8] If you have inadvertently switched from a less reactive to a more reactive hardener, premature gelation will occur.
-
Hydrolytic Instability: While hydantoin resins are generally stable, under certain conditions (e.g., presence of acidic or basic impurities and water), the hydantoin ring itself could potentially undergo hydrolysis, creating reactive species that could accelerate polymerization.
-
-
Immediate Verification Steps:
-
Review Certificates of Analysis (CoA): Check the CoA for your resin and curing agent. Look for specifications on purity, epoxy equivalent weight (EEW), and amine hydrogen equivalent weight (AHEW). Compare these values between different batches.
-
Run a Small-Scale Control Test: If you have a previous, "good" batch of resin or hardener, run a small side-by-side curing test with the suspect new batch, keeping all other variables constant.
-
Consider Analytical Testing: For persistent and critical issues, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities in your resin or hardener.[1][9]
-
Visual Troubleshooting Workflow
To aid in your diagnostic process, the following workflow provides a logical path to pinpoint the source of premature gelation.
Caption: Mechanisms for achieving catalyst latency to extend pot life.
This guide provides a comprehensive framework for understanding, diagnosing, and preventing premature gelation in hydantoin epoxy resin formulations. By combining systematic troubleshooting with a deep understanding of the underlying chemistry, you can optimize your formulations for both performance and processability.
References
-
Shin, M. J., Shin, Y. J., & Shin, J. S. (2017). Encapsulation of imidazole with synthesized copolymers for latent curing of epoxy resin. Polymer International, 66(6), 795–802. Available at: [Link]
-
Tang, G., Yan, Z., & Huang, X. (2016). Preparation and Organic Solvent Resistance of Water Soluble Hydantoin Epoxy/Organic Titanium Chelate Composite Coatings. Materials Science Forum, 858, 243-249. Available at: [Link]
-
Shin, M. J., Shin, Y. J., Hwang, S. W., & Shin, J. S. (2012). Microencapsulation of imidazole curing agents by spray-drying method using W/O emulsion. Journal of Applied Polymer Science. Available at: [Link]
-
Wang, Z., et al. (2022). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. MDPI. Available at: [Link]
-
Ates, S., et al. (2019). A comparison of some imidazoles in the curing of epoxy resin. ResearchGate. Available at: [Link]
-
ArtResin. (2023). How Does Moisture Affect Epoxy Resin? ArtResin Blog. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]
-
Altuna, F. I., et al. (2019). Effect of an Anhydride Excess on the Curing Kinetics and Dynamic Mechanical Properties of Synthetic and Biogenic Epoxy Resins. International Journal of Polymer Science. Available at: [Link]
-
Gabbey, J. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Polymer Properties Database. Available at: [Link]
-
Ham, Y. R., et al. (2010). Microencapsulation of imidazole curing agent for epoxy resin. Journal of Industrial and Engineering Chemistry. Available at: [Link]
-
Zhang, W., et al. (2020). Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. ResearchGate. Available at: [Link]
-
Weiss, J. (1983). Epoxy hydantoins as matrix resins. NASA Technical Reports Server. Available at: [Link]
-
Werner, T. (n.d.). Delayed (Latent) Catalysis in Coatings. Werner Blank. Available at: [Link]
-
Incure Inc. (2023). Why Epoxy Resins Get Hot and How to Manage It. Incure Inc. Blog. Available at: [Link]
-
Beall, F. C. (1989). Curing. Part 11. Gel and Cure Time. Wood and Fiber Science. Available at: [Link]
- Google Patents. (n.d.). CN111187559B - Curing agent based on hydantoin resin and preparation method and application thereof.
-
Sienkiewicz, N., et al. (2021). Anhydride-Cured Epoxy Powder Coatings from Natural-Origin Resins, Hardeners, and Fillers. MDPI. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Available at: [Link]
-
Incure Inc. (2023). Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure. Incure Inc. Blog. Available at: [Link]
-
Rudawska, A., et al. (2022). Properties and Performance of Epoxy Resin/Boron Acid Composites. Polymers. Available at: [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Solutions for Pharmaceutical Impurities. Available at: [Link]
-
Li, L., & Tian, J. (2011). Preparation and application of hydantoin epoxy resin. ResearchGate. Available at: [Link]
-
Bourne, L. B., Milner, F. J. M., & Alberman, K. B. (1959). Health Problems of Epoxy Resins and Amine-curing Agents. British Journal of Industrial Medicine. Available at: [Link]
-
Salla, J. M., et al. (2021). Chemical structures of the epoxy resin and amine hardeners used in this work. ResearchGate. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of an Anhydride Excess on the Curing Kinetics and Dynamic Mechanical Properties of Synthetic and Biogenic Epoxy Resins [ri.conicet.gov.ar]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
enhancing the flame retardancy of composites containing diglycidyl-5,5-dimethylhydantoin
Welcome to the technical support center for enhancing the flame retardancy of composites containing diglycidyl-5,5-dimethylhydantoin (DGE-DMH). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile epoxy resin and aiming to improve its fire safety characteristics. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of formulating and evaluating flame-retardant DGE-DMH composites.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of flame-retardant DGE-DMH composites. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Issue 1: Poor Dispersion of Additive Flame Retardants
-
Question: My additive flame retardant (e.g., ammonium polyphosphate) is not dispersing evenly in the DGE-DMH resin, leading to clumps and inconsistent flame retardancy. What can I do?
-
Answer:
-
Causality: Poor dispersion is often due to incompatibility between the flame retardant's surface energy and that of the DGE-DMH resin, as well as particle agglomeration.
-
Solutions:
-
Surface Modification: Consider using a silane coupling agent to treat the surface of the flame retardant particles. This will improve interfacial adhesion and compatibility with the epoxy matrix.
-
High-Shear Mixing: Employ high-shear mixing or ultrasonication to break down agglomerates and achieve a more uniform dispersion.
-
Solvent-Assisted Dispersion: For some systems, dissolving the DGE-DMH in a suitable solvent before adding the flame retardant can facilitate better dispersion. Ensure the solvent is completely removed before curing.
-
Viscosity Reduction: Pre-heating the DGE-DMH resin to a moderately elevated temperature (e.g., 60-80°C) can lower its viscosity, aiding in the dispersion of solid flame retardants.
-
-
Issue 2: Reduced Mechanical Properties After Adding Flame Retardants
-
Question: The addition of a flame retardant has significantly compromised the mechanical properties (e.g., tensile strength, impact strength) of my DGE-DMH composite. How can I mitigate this?
-
Answer:
-
Causality: Additive flame retardants can act as stress concentrators within the polymer matrix, leading to reduced mechanical performance.[1] Reactive flame retardants, if not properly incorporated, can disrupt the cross-linking network.
-
Solutions:
-
Optimize Loading: Determine the minimum effective concentration of the flame retardant that achieves the desired level of fire resistance. Overloading the system is a common cause of poor mechanical properties.
-
Use of Reactive Flame Retardants: Opt for reactive flame retardants that can be chemically integrated into the epoxy backbone.[2] Phosphorus-containing compounds like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives are excellent candidates.[3][4]
-
Synergistic Systems: Explore synergistic flame retardant systems, such as phosphorus-nitrogen or phosphorus-silicon combinations.[5][6] These can often provide high flame retardancy at lower total loadings, thus better preserving mechanical properties.
-
Incorporate Toughening Agents: The addition of toughening agents like core-shell rubber particles or block copolymers can help to offset the embrittlement caused by some flame retardants.
-
-
Issue 3: Inconsistent UL-94 Test Results
-
Question: I am getting inconsistent results (e.g., V-0 in one test, V-1 or failure in another) when performing UL-94 vertical burn tests on my DGE-DMH composites. What are the likely causes?
-
Answer:
-
Causality: Inconsistent UL-94 results can stem from variations in sample preparation, conditioning, and the testing procedure itself.[7][8]
-
Solutions:
-
Standardized Sample Preparation: Ensure all test specimens are prepared under identical conditions, including mixing ratios, curing cycles, and post-curing. The dimensions of the test specimens must be strictly controlled as per the UL-94 standard.[8]
-
Proper Conditioning: Condition all specimens at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity for 48 hours) before testing, as moisture content can affect flammability.
-
Consistent Flame Application: The position and duration of the flame application are critical. Use a fixture to ensure the flame is applied to the same location on each specimen for the specified time.[9]
-
Avoid Contamination: Ensure the mold surfaces are clean and free from any release agents that could contaminate the sample surface and affect its burning behavior.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and mechanism of flame retardants for DGE-DMH composites.
-
Question 1: What are the main types of flame retardants suitable for DGE-DMH epoxy resins?
-
Answer: Flame retardants for DGE-DMH, like other epoxy resins, can be broadly categorized into two types:
-
Additive Flame Retardants: These are physically mixed with the resin and do not chemically react with it. Common examples include inorganic fillers like aluminum hydroxide (ATH) and magnesium hydroxide (MDH), which release water upon heating, and phosphorus-based compounds like ammonium polyphosphate (APP).[2][10]
-
Reactive Flame Retardants: These contain functional groups that can react with the epoxy resin or curing agent, becoming a permanent part of the polymer network.[2] Phosphorus-based reactive flame retardants, particularly those derived from DOPO, are highly effective and widely researched for epoxy systems.[3][4][11][12]
-
-
Question 2: How do phosphorus-based flame retardants work in DGE-DMH composites?
-
Answer: Phosphorus-based flame retardants can act in both the condensed (solid) phase and the gas phase.[13][14]
-
Condensed Phase Mechanism: Upon heating, phosphorus compounds can decompose to form phosphoric acid, which promotes the dehydration of the polymer and the formation of a stable, insulating char layer.[13][15] This char layer acts as a barrier, preventing the release of flammable volatiles and shielding the underlying material from heat.
-
Gas Phase Mechanism: Some phosphorus-based flame retardants can volatilize during combustion and release phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals can scavenge high-energy H• and OH• radicals in the flame, interrupting the combustion cycle.[14]
-
-
Question 3: What is the "synergistic effect" in flame retardancy, and how can I apply it to my DGE-DMH system?
-
Answer: A synergistic effect occurs when the combined flame retardant effect of two or more substances is greater than the sum of their individual effects.[16] This allows for a reduction in the total amount of flame retardant needed, which can be beneficial for preserving the mechanical and physical properties of the composite. For DGE-DMH composites, common synergistic systems include:
-
Phosphorus-Nitrogen (P-N) Systems: Compounds containing both phosphorus and nitrogen, or a combination of P- and N-containing additives (e.g., DOPO derivatives with nitrogen-containing compounds or melamine polyphosphate), can exhibit strong synergistic effects.[5][17] The nitrogen-containing compounds can promote char formation and release non-flammable gases, complementing the action of the phosphorus component.
-
Phosphorus-Silicon (P-Si) Systems: The combination of phosphorus-based flame retardants with silicon-containing compounds (e.g., silica nanoparticles, polysiloxanes) can also lead to synergistic effects.[6] The silicon compounds can enhance the thermal stability and integrity of the char layer.
-
-
Question 4: Are there any halogen-free flame retardant options for DGE-DMH composites?
-
Answer: Yes, and they are increasingly preferred due to environmental and health concerns associated with halogenated flame retardants.[18] The majority of modern flame retardant research for epoxy resins focuses on halogen-free solutions. Phosphorus-based flame retardants (both additive and reactive), nitrogen-containing compounds, and inorganic fillers like ATH and MDH are all effective halogen-free options for DGE-DMH composites.[2][10][19]
Part 3: Experimental Protocols and Data
Experimental Protocol 1: UL-94 Vertical Burn Test
This protocol is a standardized method for assessing the flammability of plastic materials.[7][8]
1. Specimen Preparation:
- Prepare bar specimens of the DGE-DMH composite with dimensions of 125 ± 5 mm in length, 13.0 ± 0.5 mm in width, and a thickness of 3.0 ± 0.2 mm (or other desired thickness).
- Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5 % relative humidity.
2. Test Procedure:
- Mount the specimen vertically in a clamp.
- Apply a calibrated Bunsen burner flame to the lower end of the specimen for 10 seconds.
- Remove the flame and record the afterflame time (t1).
- Immediately reapply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time.
- Note if any flaming drips ignite a cotton patch placed below the specimen.
3. Classification:
| Classification | Afterflame Time (t1 + t2) for 5 Specimens | Individual Afterflame Time (t1 or t2) | Afterflame + Afterglow Time | Flaming Drips |
| V-0 | ≤ 50 s | ≤ 10 s | ≤ 30 s | No |
| V-1 | ≤ 250 s | ≤ 30 s | ≤ 60 s | No |
| V-2 | ≤ 250 s | ≤ 30 s | ≤ 60 s | Yes |
Experimental Protocol 2: Cone Calorimetry
Cone calorimetry is a powerful tool for characterizing the fire behavior of materials under simulated real-world fire conditions.[20]
1. Specimen Preparation:
- Prepare square specimens of the DGE-DMH composite with dimensions of 100 x 100 mm and a thickness of 3-6 mm.
- Condition the specimens as described for the UL-94 test.
2. Test Procedure:
- Set the heat flux of the conical heater to a desired level (e.g., 35 or 50 kW/m²).
- Place the specimen on a load cell and expose it to the heat flux.
- A spark igniter is used to ignite the flammable gases released from the sample.
- Continuously measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and mass loss rate.
Data Presentation: Comparison of Flame Retardants in Epoxy Composites
The following table summarizes typical data obtained from cone calorimetry for epoxy composites with different flame retardants. While this data is for general epoxy systems, similar trends would be expected for DGE-DMH composites.
| Formulation | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| Neat Epoxy | ~1200 | ~100 | < 15 |
| Epoxy + 10% ATH | ~800 | ~85 | ~20 |
| Epoxy + 10% APP | ~650 | ~75 | ~25 |
| Epoxy + 5% DOPO-derivative | ~500 | ~70 | ~30 |
pHRR: Peak Heat Release Rate; THR: Total Heat Release.
Part 4: Visualizations
Flame Retardancy Mechanism of Phosphorus-Based Flame Retardants
Caption: Mechanism of phosphorus-based flame retardants.
Experimental Workflow for Flame Retardancy Evaluation
Sources
- 1. youtube.com [youtube.com]
- 2. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 3. malayajournal.org [malayajournal.org]
- 4. iris.unina.it [iris.unina.it]
- 5. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 8. protolabs.com [protolabs.com]
- 9. jeccomposites.com [jeccomposites.com]
- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 11. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 12. Synthesis of a novel DOPO-based ionic liquid flame retardant and its application in epoxy resin - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset [mdpi.com]
- 15. Recent progress in additive inorganic flame retardants polymer composites: Degradation mechanisms, modeling and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flame Retardant Behavior of Ternary Synergistic Systems in Rigid Polyurethane Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. accustandard.com [accustandard.com]
- 19. clariant.com [clariant.com]
- 20. fpe.umd.edu [fpe.umd.edu]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Anticonvulsant Precursors
Welcome to the technical support center for the synthesis of anticonvulsant precursors. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to advancing neurological therapeutics. Here, we move beyond simple protocols to explore the underlying principles of reaction optimization, providing you with the causal understanding needed to troubleshoot and refine your synthetic strategies effectively. Our focus is on building self-validating experimental systems grounded in robust scientific principles.
Part 1: General Troubleshooting and Optimization Principles
Before delving into specific precursor syntheses, it's crucial to understand the universal challenges and systematic approaches to optimization. Low yields, unexpected byproducts, and reaction failures often stem from a common set of variables.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yield is a multifaceted problem. A systematic approach is essential. Start by verifying the integrity of your starting materials and reagents, as impurities can halt or divert a reaction.[1] Next, scrutinize your reaction conditions. Key parameters to re-evaluate include:
-
Temperature: Is the temperature optimal? Some reactions require precise thermal control to prevent the formation of side products or decomposition of the desired product. For instance, the decarboxylation of dipropyl malonic acid to form valproic acid requires elevated temperatures to proceed efficiently.[2][3]
-
Reaction Time: Is the reaction running to completion? Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[1] Extending or shortening the time can be critical. Microwave-assisted synthesis of phenytoin, for example, drastically reduces reaction time from hours to minutes while improving yield.[4][5]
-
Solvent Choice: The solvent's purity and properties (polarity, boiling point) are critical. For instance, the synthesis of sodium valproate precursors requires absolute (anhydrous) ethanol to prevent undesirable side reactions caused by residual moisture.[2][3]
-
Stoichiometry and Concentration: Incorrect molar ratios of reactants or catalysts can lead to incomplete reactions or the formation of impurities. In carbamazepine synthesis, optimizing the molar ratio of carbamazepine to succinic acid was found to be a significant factor affecting the yield of the resulting cocrystal.[6]
Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these byproducts?
A2: Impurity generation is often linked to reaction conditions being either too harsh or not selective enough.
-
Identify the Impurities: Use analytical techniques like NMR and LC-MS to characterize the structure of the major impurities.[1] Understanding their structure provides clues about the side reactions occurring (e.g., over-alkylation, hydrolysis, or rearrangement).
-
Refine Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.
-
Order of Addition: The sequence in which reagents are added can be crucial. In malonic ester synthesis, the malonate should be deprotonated to form the nucleophile before the addition of the alkylating agent (e.g., 1-bromopropane) to maximize yield and minimize byproducts.[3]
-
Catalyst Selection: The choice and amount of catalyst can dramatically influence the reaction pathway. For some amide bond formations, specific catalysts like Pd(PPh3)4 are used to ensure high yields and selectivity.[7]
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in synthesis.
Caption: A systematic workflow for troubleshooting common synthetic issues.
Part 2: Synthesis-Specific Troubleshooting Guides
This section provides targeted advice for the synthesis of precursors for three widely used anticonvulsant drugs.
Guide 1: Valproic Acid Precursors via Malonic Ester Synthesis
The classical synthesis of valproic acid involves the dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[8][9]
Q1.1: The initial alkylation of diethyl malonate is giving me a mixture of mono- and di-alkylated products, leading to low yield of the desired diethyl dipropylmalonate. How can I improve the selectivity?
A1.1: This is a classic challenge in malonic ester synthesis. To favor dialkylation and achieve a higher yield of the desired precursor, consider the following:
-
Stoichiometry of Base and Alkyl Halide: Ensure you are using at least two equivalents of both the base (e.g., sodium ethoxide) and the alkylating agent (1-bromopropane) for every one equivalent of diethyl malonate. A slight excess of the alkylating agent can help drive the reaction to completion.[10]
-
Stepwise Addition: A robust method is a two-step, one-pot reaction. First, add one equivalent of base to form the enolate, followed by one equivalent of 1-bromopropane. After allowing the first alkylation to complete (monitor by TLC), add a second equivalent of base, followed by the second equivalent of 1-bromopropane. This controlled approach minimizes the presence of unreacted diethyl malonate during the second alkylation step.
-
Temperature Control: The reaction is typically performed by adding the reagents at a controlled temperature (e.g., 40-80°C) and then heating to reflux to ensure the reaction goes to completion.[10]
Q1.2: The hydrolysis of my diethyl dipropylmalonate intermediate is incomplete or very slow. What can I do?
A1.2: Incomplete hydrolysis is often due to poor solubility or insufficient hydrolytic strength.
-
Ensure a Homogeneous Phase: The ester (diethyl dipropylmalonate) is organic, while the hydrolyzing agent (e.g., NaOH or KOH solution) is aqueous. Vigorous stirring is essential. Maintaining a homogeneous phase is critical for promoting effective and complete hydrolysis.[2] Using a co-solvent like ethanol can improve miscibility and accelerate the reaction.
-
Sufficient Base and Heat: Use a significant excess of a strong base like potassium hydroxide (KOH).[8] The process involves saponification, which requires heat to drive it to completion. Refluxing the mixture for several hours (e.g., 4 hours at 70-90°C) is a common practice.[10]
Q1.3: The final decarboxylation step is producing a dark, tarry substance with a low yield of valproic acid. What's going wrong?
A1.3: This indicates product decomposition, likely due to excessive heat or prolonged reaction time. The decarboxylation of dipropylmalonic acid requires high temperatures (typically 140-180°C), but this must be carefully controlled.[2][10]
-
Gradual Heating: Heat the dipropylmalonic acid slowly and steadily. Vigorous, uncontrolled heating can cause localized "hot spots" that lead to decomposition.
-
Monitor CO2 Evolution: The reaction releases carbon dioxide. Once the effervescence ceases, the reaction is likely complete. Overheating beyond this point serves no purpose and only increases the risk of degradation.
-
Vacuum Distillation: For purification, consider vacuum distillation of the crude valproic acid. This allows for purification at a lower temperature, minimizing the risk of thermal decomposition.
Caption: Workflow for the dialkylation of diethyl malonate.[10]
Guide 2: Phenytoin Precursors via Biltz Synthesis
The Biltz synthesis of phenytoin from benzil and urea is a cornerstone reaction, often performed with a base like sodium hydroxide in a solvent such as ethanol.[4]
Q2.1: My conventional synthesis of phenytoin (refluxing for 2 hours) gives a low yield (~45%). How can I improve this?
A2.1: The conventional method is often limited by long reaction times and thermal inefficiency. The most significant optimization for this synthesis is the adoption of microwave irradiation.
-
Microwave-Assisted Synthesis: By switching from conventional heating to microwave irradiation, the reaction time can be reduced from 2 hours to as little as 6-7 minutes.[4][5] This rapid and efficient heating not only saves time but often leads to significantly higher yields (often >95%) and improved product purity.[4][5]
-
Solvent-Free Conditions: Microwave-assisted synthesis can sometimes be performed in the absence of a solvent like ethanol, which aligns with green chemistry principles by reducing solvent waste.[5][11]
Q2.2: The reaction mechanism is described as a pinacol-pinacolone type rearrangement. Can you explain the role of the base?
A2.2: Yes, the reaction involves a base-catalyzed rearrangement. The sodium hydroxide (NaOH) serves two primary functions:
-
Deprotonation: It acts as a base to deprotonate the urea, making it a more potent nucleophile to attack the carbonyl carbons of benzil.
-
Catalyzing Rearrangement: After the initial addition, the base facilitates the intramolecular rearrangement (a 1,2-phenyl shift) that is characteristic of a pinacol-type rearrangement, leading to the formation of the five-membered hydantoin ring structure of phenytoin.[5][12]
| Parameter | Conventional Method | Microwave-Assisted Method (Optimized) | Causality & Rationale |
| Heating Method | Electric Heating Mantle (Reflux) | Microwave Irradiation | Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar molecules, accelerating the reaction rate significantly.[4][5] |
| Reaction Time | ~2 hours | 6-10 minutes | The increased reaction rate from microwave energy drastically shortens the required time.[5] |
| Solvent | Ethanol (75 mL) | Optional (can be solvent-free) or Acetic Acid | Eliminating the solvent reduces waste and simplifies workup. Acetic acid can also serve as an alternative solvent medium.[4][5] |
| Typical Yield | ~44-90% | >96% | Faster reaction rates and higher energy efficiency often lead to fewer side reactions and higher conversion to the desired product.[4][11] |
Guide 3: Carbamazepine Precursors
The synthesis of carbamazepine (CBZ) often involves the reaction of iminostilbene (ISB) with a cyanate source, such as potassium cyanate (KOCN), in an acidic solvent like acetic acid.[13]
Q3.1: I am struggling with the low solubility of my iminostilbene (ISB) precursor in the reaction solvent, which seems to be limiting my reaction rate and yield.
A3.1: This is a well-documented challenge in CBZ synthesis.[13] Optimizing the dissolution of ISB is key to improving reaction kinetics.
-
Elevated Temperature: The synthesis can be carried out at concentration levels of ISB that are above its room temperature solubility.[14] Running the reaction at a moderate temperature (e.g., 61°C) can significantly improve the solubility of ISB in acetic acid, thereby increasing the effective concentration of the reactant and accelerating the reaction.[13]
-
Continuous Stirred-Tank Reactor (CSTR): For larger-scale operations, a CSTR setup can help manage solubility issues and improve consistency. Kinetic modeling in batch reactions can be used to determine optimal parameters (temperature, residence time, reagent equivalents) before transitioning to a continuous system.[13][14]
Q3.2: My final product contains impurities that are difficult to remove. How can I design a cleaner synthesis?
A3.2: Minimizing impurity formation in CBZ synthesis requires careful control over reagent addition and reaction conditions.
-
Kinetic Modeling: Before scaling up, perform batch reactions to determine the kinetic parameters of the main reaction and potential side reactions. This data allows you to build a reaction network model to predict conditions that maximize CBZ formation while minimizing impurities.[14]
-
Controlled Reagent Addition: In a continuous synthesis setup (e.g., two CSTRs in series), the method of KOCN addition is critical. Splitting the addition of the KOCN solution between the reactors can help maintain an optimal concentration profile, preventing the formation of byproducts that may arise from localized high concentrations of the reagent.[14]
-
Integrated Crystallization: Integrate a continuous precipitation or cooling crystallization step immediately following the synthesis reactor. This allows for the isolation of the CBZ precipitate in the desired polymorphic form (Form III) while leaving many impurities behind in the mother liquor.[14]
References
-
Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. (n.d.). ResearchGate. Retrieved from [Link]
-
PROCESS OPTIMIZATION AND REACTION OPTIMIZATION OF ANTIEPILEPTIC DRUG PHENYTOIN. (2023). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Farsa, O. (2025). Synthesis of valproic acid for medicinal chemistry practical classes. Chemistry Teacher International. Retrieved from [Link]
-
Mohammad, A., et al. (2022). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering. Retrieved from [Link]
-
The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. (2023). OSTI.GOV. Retrieved from [Link]
-
Microwave Assisted Synthesis and Characterization of Phenytoin. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement. (2020). Morressier. Retrieved from [Link]
-
Farsa, O. (2025). Synthesis of valproic acid for medicinal chemistry practical classes. Degruyter. Retrieved from [Link]
-
Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Some Carbamazepine Derivatives Using Several Strategies. (2025). Science Journal of University of Zakho. Retrieved from [Link]
-
Agrawal, S., et al. (2021). Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. (2023). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Molecules. Retrieved from [Link]
- Synthesis technology of sodium valproate. (2013). Google Patents.
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). Pharmaceuticals. Retrieved from [Link]
-
What Has Carbamazepine Taught Crystal Engineers?. (2024). Crystal Growth & Design. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Optimization of Carbamazepine-Succinic Acid Cocrystal Preparation Using Quality by Design Approach. (2021). Pharmacology & Pharmacy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. ajrconline.org [ajrconline.org]
- 6. scirp.org [scirp.org]
- 7. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of valproic acid for medicinal chemistry practical classes (2025) | Oldřich Farsa [scispace.com]
- 10. CN102241582B - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 11. wjpls.org [wjpls.org]
- 12. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]
- 13. osti.gov [osti.gov]
- 14. Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis: Hydantoin vs. Bisphenol A Epoxy Resins for Advanced Applications
In the dynamic landscape of polymer science, the selection of an appropriate epoxy resin system is paramount to achieving desired performance characteristics in advanced materials. While Bisphenol A (BPA) based epoxy resins have long been the industry standard due to their versatility and robust performance, emerging alternatives like hydantoin epoxy resins are gaining significant attention for their unique property profiles. This guide provides a comprehensive, data-driven comparison of these two classes of epoxy resins, offering researchers, scientists, and drug development professionals the critical insights needed to make informed material selection decisions.
Foundational Chemistry: A Tale of Two Structures
The fundamental differences in the performance of hydantoin and BPA epoxy resins originate from their distinct molecular architectures.
Bisphenol A (BPA) Epoxy Resins: The workhorse of the epoxy family, BPA-based resins are synthesized through the reaction of bisphenol A and epichlorohydrin. The resulting diglycidyl ether of bisphenol A (DGEBA) is characterized by aromatic rings that impart significant mechanical strength and thermal stability.[1]
Hydantoin Epoxy Resins: These resins are distinguished by the presence of a heterocyclic hydantoin ring structure.[2] This nitrogen-containing five-membered ring offers a unique combination of polarity, low viscosity, and good thermal properties.[3] The synthesis typically involves the glycidylation of hydantoin or its derivatives.[2]
Caption: Synthesis pathways for BPA and Hydantoin epoxy resins.
Performance Deep Dive: A Head-to-Head Comparison
The selection of an epoxy resin is ultimately dictated by its performance in the final application. The following sections provide a comparative analysis of key properties, supported by experimental data from the literature.
Thermal Stability
Thermal stability is a critical parameter for applications exposed to elevated temperatures. The inherent chemical structures of both resin types play a significant role in their thermal performance.
| Property | Hydantoin Epoxy Resin | Bisphenol A Epoxy Resin | Test Method |
| Glass Transition Temperature (Tg) | ~142°C - 160°C[2][4] | Typically higher, but can vary | DSC |
| Initial Decomposition Temp. (Td5%) | >305°C (for hydrogenated BPA)[5] | Varies with formulation | TGA |
Hydantoin epoxy resins exhibit good heat resistance, with some studies indicating a glass transition temperature (Tg) around 142°C. Other research has shown Tg values of approximately 160°C.[4] BPA epoxy resins are also known for their thermal stability.
Mechanical Properties
The mechanical integrity of a cured epoxy resin is crucial for structural applications. Tensile strength, flexural modulus, and impact strength are key indicators of mechanical performance.
| Property | Hydantoin Epoxy Resin | Bisphenol A Epoxy Resin | Test Method |
| Flexural Strength | 111 - 122 MPa[6] | Varies, often high | Three-Point Bending Test |
| Flexural Modulus | 2.8 - 4.14 GPa[2][6] | Varies, often high | Three-Point Bending Test |
| Impact Strength | 14.8 - 14.9 kJ/m²[2][6] | Varies | Izod/Charpy Impact Test |
| Tensile Strength | Lower than BPA in some cases[7] | High tensile strength | Uniaxial Tensile Test |
Investigations have shown that the mechanical properties of hydantoin epoxy resins can be comparable to those of DGEBA.[2] For instance, a flexural strength of 111 MPa and a flexural modulus of 4.14 GPa have been reported for a hydantoin epoxy system.[2] Another study showed a flexural strength of 122 MPa and a flexural modulus of 2.8 GPa.[6] However, some research indicates that the tensile strength and storage modulus of cured hydantoin-based epoxy resins can be lower than that of BPA-type epoxy resins.[7]
Chemical Resistance & Adhesion
The ability of an epoxy to resist chemical attack and adhere to various substrates is critical in many applications, from protective coatings to adhesives.
BPA epoxy resins are well-regarded for their excellent chemical resistance and strong adhesion to a wide range of materials.[8][9] This makes them suitable for industrial and protective coatings, as well as structural adhesives.[9][10] Hydantoin epoxy resins, due to their polarity, also exhibit good adhesion.[3] However, one study found that the adhesion strength of a specific 5,5‐dimethylhydantoin epoxy resin was nearly 60% lower than that of a bisphenol A type E44 epoxy resin when cured with a polyether amine.[7]
Special Properties
Hydantoin epoxy resins possess several unique characteristics that make them advantageous in specific applications. Their heterocyclic structure contributes to good electrical insulation, weather resistance, and abrasion performance.[2] Furthermore, some studies suggest that hydantoin epoxy resins have better flame-retardant characteristics than DGEBA.[2]
Experimental Protocols: A Guide to Material Characterization
To ensure the validity and reproducibility of comparative data, standardized testing methodologies are essential. The following outlines the protocols for key performance evaluations.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resins.
Methodology:
-
A small, precisely weighed sample of the cured epoxy resin (5-10 mg) is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving an initial heating ramp to remove any thermal history, followed by a cooling ramp and a final heating ramp.
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is identified as a step change in the heat flow curve during the final heating ramp.
Caption: Workflow for DSC analysis of epoxy resins.
Mechanical Testing: Three-Point Bending Test
Objective: To determine the flexural strength and flexural modulus of the cured epoxy resins.
Methodology:
-
Rectangular bar specimens of the cured epoxy are prepared according to ASTM D790 standards.
-
The dimensions of each specimen (width and thickness) are precisely measured.
-
The specimen is placed on two supports in a universal testing machine.
-
A load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen fractures or reaches a specified deflection.
-
The load and deflection data are recorded throughout the test.
-
Flexural strength and modulus are calculated from the load-deflection curve and the specimen dimensions.
Adhesion Testing: Pull-off Adhesion Test
Objective: To quantify the adhesive strength of the epoxy resin to a specific substrate.
Methodology:
-
A test dolly is bonded to the surface of the cured epoxy coating using a compatible adhesive.
-
A circular groove is cut through the coating down to the substrate around the dolly.
-
A pull-off adhesion tester is attached to the dolly.
-
A tensile force is applied to the dolly at a constant rate until it detaches from the surface.
-
The force required to cause detachment is recorded, and the adhesive strength is calculated in units of pressure (e.g., MPa or psi).
Applications and Future Outlook
Bisphenol A Epoxy Resins: Due to their excellent all-around performance and cost-effectiveness, BPA-based epoxies dominate a vast array of applications, including:
-
Protective coatings for industrial equipment and infrastructure.[9]
-
High-performance adhesives for automotive and aerospace industries.[10]
-
Matrix materials for fiber-reinforced composites.[10]
-
Encapsulation materials for electronic components.[9]
Hydantoin Epoxy Resins: The unique properties of hydantoin epoxies make them suitable for specialized applications such as:
-
Electronic packaging materials where good electrical insulation and heat resistance are required.[2]
-
Substrate materials for copper-clad laminates.[2]
-
Advanced composite matrices in aerospace and automotive sectors.[2]
-
Adhesives and coatings requiring high polarity and good weatherability.[3]
The development of new and modified hydantoin epoxy resins continues to be an active area of research. As the demand for high-performance materials with tailored properties grows, hydantoin-based systems present a promising alternative to traditional BPA epoxies in various cutting-edge applications.
Conclusion
Both hydantoin and bisphenol A epoxy resins offer a compelling set of properties for a wide range of applications. While BPA-based resins remain the industry benchmark for general-purpose use due to their balanced performance and economic advantages, hydantoin epoxy resins provide a valuable alternative for applications demanding specific characteristics such as enhanced thermal stability, good electrical insulation, and inherent flame retardancy. The choice between these two resin systems should be guided by a thorough understanding of the end-use requirements and a careful evaluation of the performance data presented in this guide.
References
-
About BPA: Epoxy Resins. (2016). American Chemistry Council. [Link]
-
Bisphenol A Epoxy Resin | Industrial Epoxy Systems Supplier - De Monchy. De Monchy. [Link]
-
Ma, C., Wu, Y., & Meng, J. (2011). Preparation and application of hydantoin epoxy resin. Advanced Materials Research, 311-313, 1335-1338. [Link]
-
Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. ZhongTritium. [Link]
-
Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN. (2024). TERVAN. [Link]
-
Synthesis And Applications of Bisphenol-A Epoxide Resins - A Review. (2022). International Journal of Scientific and Research Publications, 12(6), 336-343. [Link]
-
Epoxy hydantoins as matrix resins. (1985). NASA Technical Reports Server. [Link]
-
Synthesis And Applications of Bisphenol-A Epoxide Resins - A Review. ijstr.org. [Link]
-
Barnard, M. (2012). Testing Epoxy to Determine Physical Properties. Epoxyworks. [Link]
-
Wang, J., et al. (2019). Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. Macromolecular Symposia, 383(1), 1800082. [Link]
-
Swarup, S. (2011). A Comparative Study of Bisphenol-A, Hydantoin and Cyanuric Acid Based Epoxy Resins Using XRD. Materials Sciences and Applications, 2(10), 1516-1519. [Link]
-
Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. (2020). MDPI. [Link]
-
Bisphenol A Epoxy Resins - Session 17. (2023). YouTube. [Link]
-
How to test the performance of epoxy resin coatings? Q&A. NBchao.Com. [Link]
-
Synthesize Hydantoin Epoxy and Preparation Cured Hydantoin Epoxy/... (2012). Ingenta Connect. [Link]
-
The schematic representation of the synthesis of hydantoin based epoxy resins. ResearchGate. [Link]
-
A Comparative Study of Bisphenol-A, Hydantoin and Cyanuric Acid Based Epoxy Resins Using XRD. Scirp.org. [Link]
-
Hydantoin based epoxy resins. (1992). Pigment & Resin Technology, 21(5), 13-17. [Link]
- CN111187559B - Curing agent based on hydantoin resin and preparation method and application thereof.
-
METHOD FOR TESTING EPOXY RESIN ADHESIVE, BINDERS, AND SEALANTS. Caltrans. [Link]
-
How Do You Measure The Viscosity Of Epoxy Resin? - Chemistry For Everyone. (2024). YouTube. [Link]
-
Mechanical Testing of Epoxy Resin Modified with Eco-Additives. (2023). MDPI. [Link]
-
Hydantoins, Polyglycols, Resorcinols, Furan-based, Epoxy siloxane - Session 24. (2024). YouTube. [Link]
-
A Comparative Study of Bisphenol-A, Hydantoin and Cyanuric Acid Based Epoxy Resins Using XRD. ResearchGate. [Link]
-
A Comparative Study of Bisphenol-A, Hydantoin and Cyanuric Acid Based Epoxy Resins Using XRD. Scirp.org. [Link]
-
Comparison of Hydrogenated Bisphenol A and Bisphenol A Epoxies: Curing Behavior, Thermal and Mechanical Properties, Shape Memory Properties. ResearchGate. [Link]
-
Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Epoxy Flooring Vancouver. [Link]
-
Different Epoxy Chemistries and Where to Use Them. High Performance Coatings. [Link]
-
A complete guide to epoxy resins. (2024). Faber&VanderEnde. [Link]
Sources
- 1. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]
- 2. researchgate.net [researchgate.net]
- 3. emerald.com [emerald.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesize Hydantoin Epoxy and Preparation Cured Hydantoin Epoxy/...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. factsaboutbpa.org [factsaboutbpa.org]
- 9. monchy.com [monchy.com]
- 10. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
Introduction: The Critical Need for a Validated Analytical Method
In the landscape of pharmaceutical development and material science, the compound 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is a molecule of interest due to its bifunctional epoxide nature, making it a valuable crosslinking agent or monomer in polymer synthesis. The precise quantification of this molecule is paramount for ensuring reaction stoichiometry, determining purity, and conducting stability studies. A robust analytical method is not merely a procedural requirement; it is the foundation of reliable and reproducible scientific outcomes.
This guide provides a comprehensive, in-depth walkthrough for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. We will explore the rationale behind the method development, detail the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of this HPLC method against other potential analytical techniques.
The Proposed Analytical Method: RP-HPLC with UV Detection
Based on the structure of this compound, which contains a polar hydantoin core and non-polar dimethyl and oxiranylmethyl groups, a reversed-phase HPLC method is the most suitable choice. The hydantoin ring system is expected to possess a UV chromophore, making UV detection a simple and effective quantification strategy.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the molecule, allowing for good separation from potential impurities. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), Isocratic | A simple isocratic mobile phase offers robustness and reproducibility. The ratio is optimized for a reasonable retention time (typically 3-7 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Detection | UV at 220 nm | The carbonyl groups within the hydantoin ring are expected to have significant absorbance at lower UV wavelengths. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following experiments are designed to provide a high degree of assurance in the method's performance.
A Senior Application Scientist's Guide to the Mechanical Properties of Cured Hydantoin Epoxy Systems
In the landscape of high-performance thermosets, epoxy resins reign supreme, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] While Bisphenol A (BPA) based epoxies are the industry workhorse, a specialized class of heterocyclic epoxies, built upon the hydantoin moiety, offers a unique combination of properties deserving of closer inspection.[2][3][4] These resins, characterized by a nitrogen-containing five-membered ring, present formulators with a toolkit for developing materials with enhanced thermal stability, distinct electrical properties, and favorable processing characteristics like low viscosity.[3][5][6]
This guide provides a comparative analysis of the mechanical performance of various cured hydantoin epoxy systems. We will move beyond a simple recitation of data, exploring the causal relationships between the molecular architecture of the resin, the choice of curing agent, and the resulting macroscopic properties of the cured material. The insights and data presented herein are intended to empower researchers and product developers to make informed decisions when selecting or formulating next-generation epoxy systems.
The Foundation: Understanding the Hydantoin Epoxy Structure
The core of a hydantoin epoxy resin is the imidazolidine-2,4-dione ring system. Glycidyl groups are typically attached to the nitrogen atoms of this ring. The structure of the hydantoin ring itself, and the nature of the substituents (e.g., at the C5 position), are primary determinants of the final properties.
The presence of the rigid, polar heterocyclic ring imparts several key characteristics:
-
Increased Polarity & Adhesion: The nitrogen and carbonyl groups in the hydantoin ring contribute to higher polarity, which can enhance adhesion to various substrates.[5]
-
Lower Viscosity: Compared to many BPA-based resins, hydantoin epoxies often exhibit lower viscosity, which is a significant advantage in processing for applications like casting, potting, and resin transfer molding.[5][6]
-
Thermal Stability: The inherent rigidity of the heterocyclic structure contributes to higher thermal stability and glass transition temperatures (Tg) in the cured network.[3]
However, as we will see, the final performance is a complex interplay between the resin and the curing agent, which builds the three-dimensional crosslinked network.
The Role of the Curing Agent: Building the Network
The choice of curing agent, or hardener, is as critical as the choice of epoxy resin. The hardener's molecular structure, functionality (the number of reactive sites), and reactivity dictate the crosslink density and chemical nature of the final polymer network, which in turn governs the mechanical properties.[7][8] Common classes of curing agents for hydantoin epoxies include aromatic amines and anhydrides.
-
Aromatic Amines (e.g., Diaminodiphenylmethane - DDM, Methylenedianiline - MDA): These are widely used due to the high strength and thermal stability they impart to the cured system.[2][9] The amine's active hydrogens react with the epoxy groups to form a tightly crosslinked network.[7]
-
Anhydrides (e.g., Hexahydrophthalic Anhydride - HHPA): Anhydride curatives often provide systems with a long pot life, low exotherm during cure, and excellent thermal and electrical properties.[9][10][11] They require elevated temperatures and often a catalyst to achieve a full cure.[10]
The following workflow illustrates the critical steps from formulation to characterization, a process that ensures reproducibility and validates the relationship between formulation choices and final performance.
Caption: General experimental workflow for curing and testing hydantoin epoxy systems.
Comparative Mechanical Property Analysis
The true measure of an epoxy system lies in its performance data. The following sections compare key mechanical properties, drawing on published experimental results. It is crucial to note that direct comparisons can be challenging due to variations in specific resin structures, hardeners, and cure cycles used across different studies.
Tensile and Flexural Properties
Tensile and flexural tests measure a material's ability to withstand pulling and bending forces, respectively. Key parameters are strength (the maximum stress before failure) and modulus (a measure of stiffness).
One study investigated a hydantoin epoxy cured with 4,4'-diaminodiphenyl sulfone (DDS). The cured system exhibited a flexural strength of 111 MPa and a flexural modulus of 4.14 GPa.[3] Another report highlighted that castings of hydantoin resins cured with methylenedianiline (MDA) showed significantly higher tensile strength than a tetraglycidyl-methylenedianiline (MY 720) control system.[9]
However, performance relative to standard BPA resins is not always superior and depends heavily on the specific formulation. A comparative study of three different hydantoin-based epoxy resins against a BPA-type E44 resin, all cured with diaminodiphenylmethane (DDM), found that the cured E44 product was stronger and tougher.[2] This underscores the importance of formulation optimization. For instance, the content of hydantoin cycles can be a factor; properties like tensile strength and storage modulus were observed to decline as the content of hydantoin cycles decreased.[2][12]
Adhesion Strength
Adhesion is a cornerstone of epoxy performance. In a study comparing three hydantoin epoxies, the 5,5‐dimethylhydantoin epoxy resin (DMHR) showed the highest adhesion strength among them at 5.6 MPa.[2] However, this was considerably lower than the 13.2 MPa achieved by a BPA E44 epoxy resin using the same polyether amine curing agent.[2] This suggests that while hydantoin epoxies have good adhesive properties, they may not match optimized BPA systems in all applications without specific formulation adjustments.
Toughness and Impact Resistance
Toughness is a measure of a material's ability to absorb energy and deform plastically before fracturing.[13] Neat epoxy resins are often brittle due to their highly cross-linked structure.[14]
Contradictory findings in the literature highlight the complexity of this property. While one study concluded that a cured BPA resin was tougher than the hydantoin systems tested[2], another NASA report found that the fracture toughness of MDA-cured hydantoin resins was significantly higher than the MY 720 control.[9] This suggests that the potential for high toughness exists within hydantoin systems but is highly dependent on the chosen resin and curative. For example, introducing more flexible molecular structures, such as ethoxy-extended hydantoin epoxies, can lead to very low glass transition temperatures and reduced toughness, while more rigid structures can result in brittle fractures.[9] A hydantoin epoxy/DDS system was reported to have an impact strength of 14.8 kJ/m².[3]
The relationship between the molecular structure of the resin/hardener, the resulting network architecture, and the final mechanical properties is a critical concept for any formulator.
Caption: Key structure-property relationships in cured hydantoin epoxy systems.
Data Summary
The table below summarizes representative mechanical property data gathered from various sources to facilitate comparison.
| Property | Hydantoin System 1 | Hydantoin System 2 | Conventional Epoxy (BPA) | Reference |
| Resin Type | 5,5-dimethylhydantoin (DMHR) | Generic Hydantoin | Bisphenol A (E44) | [2],[3] |
| Curing Agent | Polyether Amine | DDS | Polyether Amine | [2],[3] |
| Adhesion Strength (MPa) | 5.6 | - | 13.2 | [2] |
| Flexural Strength (MPa) | - | 111 | - | [3] |
| Flexural Modulus (GPa) | - | 4.14 | - | [3] |
| Impact Strength (kJ/m²) | - | 14.8 | - | [3] |
| Glass Transition (Tg, °C) | - | 142 | > Hydantoin Systems | [2],[3] |
| General Comparison | Lower strength/toughness | Good balance of properties | Higher strength/toughness | [2] |
Standardized Protocol: Tensile Property Measurement
To ensure data is comparable and reproducible, standardized testing protocols are essential. The following is a detailed methodology for determining the tensile properties of a cured hydantoin epoxy system, based on the principles of ASTM D638.
Objective: To measure the tensile strength, tensile modulus, and elongation at break of a cured hydantoin epoxy resin.
Methodology:
-
Material Preparation:
-
Pre-dry the hydantoin epoxy resin and the amine curing agent (e.g., DDM) in a vacuum oven at a specified temperature (e.g., 80°C) for 4 hours to remove any absorbed moisture, which can plasticize the resin and affect properties.
-
Heat the resin to a suitable temperature (e.g., 100°C) to reduce its viscosity for easier mixing.
-
-
Mixing:
-
Calculate the stoichiometric amount of curing agent required for the resin based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW). The optimal ratio is typically when the number of epoxy groups equals the number of active amine hydrogens.[7]
-
Add the calculated amount of curing agent to the heated resin and mix thoroughly by hand or with a mechanical stirrer for 5-10 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the mixing vessel frequently.
-
Place the mixture in a vacuum chamber for 15-20 minutes to degas and remove any air bubbles introduced during mixing.
-
-
Casting:
-
Preheat a polished, clean, and mold-released steel or aluminum mold, machined to the dimensions of ASTM D638 Type I tensile specimens ("dog bones").
-
Carefully pour the degassed epoxy mixture into the preheated mold, avoiding the introduction of new air bubbles.
-
-
Curing:
-
Transfer the filled mold to a programmable oven to undergo a multi-stage cure schedule. A typical schedule for an aromatic amine might be:
-
2 hours at 120°C
-
Followed by 3 hours at 180°C for post-curing.
-
-
Causality Note: The initial lower temperature stage allows the resin to gel without excessive exotherm, while the higher temperature post-cure is crucial for completing the crosslinking reactions and achieving the maximum glass transition temperature (Tg) and mechanical properties.[15]
-
After the cycle is complete, turn off the oven and allow the mold to cool slowly to room temperature to minimize residual thermal stresses.
-
-
Testing:
-
Carefully demold the cured specimens. Lightly sand the edges to remove any flash.
-
Measure the width and thickness of the gauge section of at least five specimens with a micrometer.
-
Conduct the tensile test using a Universal Testing Machine (UTM) with a suitable load cell, following ASTM D638 procedures.[16] A typical crosshead speed is 2 mm/min.
-
Record the load and extension data until the specimen fractures.
-
-
Data Analysis:
-
Calculate the engineering stress and strain from the load-extension data.
-
Determine the Tensile Strength (the maximum stress achieved).
-
Calculate the Young's Modulus from the initial linear portion of the stress-strain curve (e.g., between 0.5% and 1.0% strain).[16]
-
Determine the Elongation at Break.
-
Report the average and standard deviation for the set of five specimens.
-
Conclusion and Future Outlook
Cured hydantoin epoxy systems represent a versatile class of thermosets with a compelling, albeit complex, performance profile. While they may not universally outperform optimized BPA-based systems in raw strength or toughness, their unique combination of low viscosity, high polarity, and good thermal properties makes them highly attractive for specific applications in electronics, adhesives, and advanced composites.[3][5]
The experimental data reveals that the mechanical properties are not an intrinsic feature of the "hydantoin" label but are a nuanced outcome of the specific resin structure and, critically, the curing agent and conditions employed. Reports of both superior and inferior toughness compared to benchmarks highlight that successful application requires deliberate formulation. Future research should focus on systematic studies that isolate variables—comparing a series of different hydantoin backbones with a consistent set of diverse curing agents—to fully map the structure-property landscape and unlock the full potential of these promising heterocyclic resins.
References
-
ResearchGate. (n.d.). Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and application of hydantoin epoxy resin. Available at: [Link]
-
NASA Technical Reports Server. (1983). Epoxy hydantoins as matrix resins. Available at: [Link]
-
ResearchGate. (n.d.). Mechanical properties and microstructure evolution of solidified copper tailings with hydantoin epoxy resin. Available at: [Link]
-
ResearchGate. (n.d.). TGA curves of the cured products of the four epoxy resins. Available at: [Link]
- Google Patents. (n.d.). CN111187559B - Curing agent based on hydantoin resin and preparation method and application thereof.
-
Emerald Publishing. (1992). Hydantoin based epoxy resins. Pigment & Resin Technology. Available at: [Link]
-
ResearchGate. (n.d.). The schematic representation of the synthesis of hydantoin based epoxy resins. Available at: [Link]
-
TAR UC. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available at: [Link]
-
YouTube. (2024). Hydantoins, Polyglycols, Resorcinols, Furan-based, Epoxy siloxane - Session 24. Available at: [Link]
-
MDPI. (n.d.). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Available at: [Link]
-
ThreeBond. (1990). Curing Agents for Epoxy Resin. Technical News. Available at: [Link]
-
Shandong Sailin Petrochemical Co., Ltd. (n.d.). 7 Best Resin Epoxy Solutions for Durable and High-Performance Applications. Available at: [Link]
-
ACS Publications. (n.d.). Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins. Available at: [Link]
-
MDPI. (n.d.). Reverse Design of High Strength and High Modulus Epoxy Resin Systems Through Computational Modeling with Experimental Validation. Available at: [Link]
-
WEST SYSTEM. (n.d.). Compare Epoxy Physical Properties. Available at: [Link]
-
Polymer Science, Inc. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Available at: [Link]
-
ResearchGate. (n.d.). The tensile test results of the epoxy resin and epoxy-based composites. Available at: [Link]
-
ResearchGate. (n.d.). Thermal properties of the cured epoxy resins. Available at: [Link]
-
High Performance Coatings. (n.d.). Different Epoxy Chemistries and Where to Use Them. Available at: [Link]
-
MDPI. (2020). Fracture Toughness Analysis of Epoxy-Recycled Rubber-Based Composite Reinforced with Graphene Nanoplatelets for Structural Applications in Automotive and Aeronautics. Available at: [Link]
-
University of Delaware. (n.d.). Experimental characterization of tensile properties of epoxy resin by using micro-fiber specimens. UDSpace. Available at: [Link]
-
ResearchGate. (n.d.). Fracture Toughening Mechanisms in Epoxy Adhesives. Available at: [Link]
-
OAPEN Library. (n.d.). Chapter Fracture Toughening Mechanisms in Epoxy Adhesives. Available at: [Link]
-
MDPI. (n.d.). Research on the Thermal Aging Characteristics of Cured Epoxy Resin Insulating Materials for DC Bushings. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks. Journal of Materials Chemistry C. Available at: [Link]
-
YouTube. (2020). Toughness of Composite Materials (Fibre Reinforced Composites). Available at: [Link]
-
(n.d.). Mechanical characterization, Fabrication, Experimental determination for Interlaminar tensile strength of reinforced Epoxy composites with Flax fibers for L-angle specimens. Available at: [Link]
-
ResearchGate. (n.d.). Fracture toughness of neat epoxy, epoxy/GP and epoxy/m-GP nanocomposites. Available at: [Link]
Sources
- 1. 7 Best Resin Epoxy Solutions for Durable and High-Performance Applications [serin-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emerald.com [emerald.com]
- 6. m.youtube.com [m.youtube.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. udspace.udel.edu [udspace.udel.edu]
A Researcher's Guide to the Structure-Activity Relationship of Hydantoin-Based Anticonvulsants
Introduction: The Enduring Scaffold of Hydantoin in Epilepsy Treatment
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, necessitating a continual search for effective anticonvulsant therapies.[1] For over six decades, the hydantoin (imidazolidine-2,4-dione) scaffold has been a cornerstone in the development of antiepileptic drugs (AEDs).[2][3] The discovery of phenytoin in the 1930s was a landmark event, as it was one of the first non-sedating anticonvulsants, proving that antiseizure activity could be separated from general central nervous system depression.[1]
Hydantoins primarily exert their therapeutic effect by modulating the activity of voltage-gated sodium channels (NaV) in neurons.[4][5][6] They stabilize the inactivated state of these channels, which reduces the rapid, repetitive firing of neurons that underlies seizure activity.[5][7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydantoin derivatives, synthesizing key experimental findings to inform future drug design and development.
The Hydantoin Pharmacophore: Core Structural Requirements
The anticonvulsant activity of the hydantoin class is dictated by specific structural features. A general pharmacophore model has been deduced, highlighting the essential components for interaction with the neuronal target.[9][10]
The bioactive face of hydantoins consists of a molecular fragment comprising an amide/imide group and an aromatic ring, positioned at a specific distance from each other.[9][10] The key positions for substitution on the hydantoin ring are the C-5, N-1, and N-3 positions, each playing a distinct role in modulating the compound's potency, spectrum of activity, and pharmacokinetic profile.
Caption: Model of hydantoin interaction with NaV channel residues.
Experimental Protocols for Preclinical Evaluation
The validation of novel hydantoin derivatives relies on a standardized set of in vivo experiments to assess both anticonvulsant efficacy and potential neurotoxicity.
Workflow for Preclinical Anticonvulsant Screening
Caption: Standard workflow for preclinical evaluation of anticonvulsants.
Protocol 1: Maximal Electroshock (MES) Test
This test is a primary model for identifying compounds effective against generalized tonic-clonic seizures. [6][11]
-
Animal Model: Adult male mice are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group (e.g., saline or a suspension agent) is also included.
-
Time to Peak Effect: The test is conducted at a predetermined time after drug administration, corresponding to the time of peak effect.
-
Stimulation: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).
-
Endpoint: The primary endpoint is the observation of the hind limb tonic extensor component of the seizure. [11]6. Assessment: A compound is considered to have provided protection if it abolishes the hind limb tonic extension phase. [11]The ED₅₀ is then calculated from dose-response data.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that may be effective against absence seizures. [1]
-
Animal Model: Adult male mice.
-
Compound Administration: The test compound is administered, followed by a waiting period for it to take effect.
-
Chemoconvulsant Injection: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg). This dose is known to induce clonic seizures in over 95% of control animals.
-
Observation Period: Animals are observed for a period of 30 minutes.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Assessment: A compound is deemed effective if it prevents the onset of the clonic seizure.
Protocol 3: Rotorod Test for Neurotoxicity
This test assesses motor impairment, a common side effect of CNS-active drugs.
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6 rpm).
-
Training: Animals are pre-trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, animals are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time (e.g., 1 minute) in three successive trials is defined as motor impairment.
-
Assessment: The TD₅₀ (the dose causing motor impairment in 50% of animals) is calculated.
Conclusion and Future Directions
The hydantoin scaffold remains a remarkably fruitful starting point for the design of novel anticonvulsants. The core SAR principles are well-established: a C-5 aromatic substituent is crucial for MES activity, while the N-1 and N-3 positions, vital for hydrogen bonding, offer sites for modification to fine-tune activity and pharmacokinetic properties. [1][4][12]Modern approaches, such as creating hybrid molecules or prodrugs like fosphenytoin, continue to address the limitations of older agents, such as poor solubility. [1]Future research will likely focus on synthesizing derivatives with improved safety profiles (higher Protective Index), broader spectrums of activity, and novel mechanisms of action, ensuring the continued legacy of the hydantoin core in epilepsy therapy.
References
- Poupaert, J. H., Vandervorst, D., Giacomelli, S., & Dumont, P. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry.
- Strupińska, M., Kołaczkowski, M., & Pawłowski, M. (2000).
- Remix Education. (2023). Phenytoin: Structure, Synthesis, SAR, Mechanism, Uses.
- Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Drugs.com.
- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList.
- Abida, K., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- Pérez-Rebolledo, A., et al. (2005). Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. Medicinal Chemistry Research.
- Semantic Scholar. (n.d.). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Semantic Scholar.
- Tiedje, K. E., & Weaver, D. F. (2008). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Canadian Journal of Neurological Sciences.
- Andrews, J. M., et al. (1991). Synthesis and anticonvulsant activity of 2-iminohydantoins. Journal of Medicinal Chemistry.
- BenchChem. (n.d.).
- Brown, R. D., et al. (2001). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.
- Atanasova, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules.
- Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology.
- PubChem. (n.d.). Mephenytoin.
- PubChem. (n.d.). Ethotoin.
- CUTM Courseware. (n.d.). SAR of Hydantoins. Centurion University of Technology and Management.
- Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin.
- Synapse. (2024). What is the mechanism of Ethotoin?
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remixeducation.in [remixeducation.in]
- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. List of Hydantoin anticonvulsants - Drugs.com [drugs.com]
- 8. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 9. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deducing the Bioactive Face of Hydantoin Anticonvulsant Drugs Using NMR Spectroscopy | Scilit [scilit.com]
- 11. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases [mdpi.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide to the Biocompatibility of Cured Dental Resins: DGDMH vs. Bis-GMA and UDMA
Introduction: The Imperative of Biocompatibility in Dental Restoratives
The selection of dental restorative materials extends beyond mere mechanical and aesthetic properties; it is a matter of patient safety and long-term oral health.[1] An ideal dental material should be innocuous to all oral tissues, including the gingiva, mucosa, pulp, and bone.[1] It must not release toxic or diffusible substances that could be absorbed systemically and cause adverse effects.[1] This guide provides a comprehensive, in-depth comparison of the biocompatibility of a novel resin system, diglycidyl-5,5-dimethylhydantoin (DGDMH), with established alternatives, Bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced cellular and tissue-level interactions of these polymeric materials.
The concerns surrounding traditional resin systems, particularly those based on Bis-GMA, often center on the leaching of unreacted monomers and the potential for estrogenic effects due to the presence of bisphenol A (BPA) as a precursor or degradation product.[2] This has spurred the development of alternative monomer systems, such as DGDMH, which are designed to offer comparable or superior performance without the associated biological risks. This guide will delve into the experimental data and methodologies required to critically assess the biocompatibility of these materials, focusing on cytotoxicity, genotoxicity, and inflammatory responses.
Chemical Structures and Curing Mechanisms: A Foundation for Understanding Biocompatibility
The biocompatibility of a cured resin is intrinsically linked to its chemical structure and the efficiency of its polymerization. Incomplete conversion of monomers to polymers can lead to the release of residual monomers, which are often the primary culprits in adverse biological reactions.[3]
Diglycidyl-5,5-dimethylhydantoin (DGDMH): DGDMH is a hydantoin-based epoxy resin. The hydantoin ring, a five-membered heterocyclic structure, forms the core of this monomer. The presence of two glycidyl groups allows for the formation of a cross-linked polymer network upon curing. The curing mechanism typically involves a ring-opening polymerization of the epoxy groups, often initiated by an amine or anhydride hardener. A key theoretical advantage of DGDMH is the absence of a bisphenol A moiety in its structure, which eliminates the primary source of BPA-related concerns.
Bisphenol A-glycidyl methacrylate (Bis-GMA): For decades, Bis-GMA has been the cornerstone of many dental composites.[4] Its structure, derived from bisphenol A and glycidyl methacrylate, provides excellent mechanical properties to the cured resin.[4] Polymerization occurs via free-radical addition across the methacrylate double bonds, typically initiated by a photoinitiator system (e.g., camphorquinone) and visible light. However, the viscosity of Bis-GMA often necessitates the inclusion of a less viscous diluent monomer, such as triethylene glycol dimethacrylate (TEGDMA), which can also leach out and contribute to cytotoxicity.[3]
Urethane Dimethacrylate (UDMA): UDMA is another widely used monomer in dental resins, often as an alternative or in combination with Bis-GMA.[4] It is an aliphatic dimethacrylate, and its urethane linkages contribute to its flexibility and toughness. Like Bis-GMA, UDMA polymerizes via a free-radical mechanism. While it does not contain BPA, unreacted UDMA monomers can still leach from the cured resin and have been shown to exhibit cytotoxic and genotoxic effects.[5][6]
Comparative Biocompatibility Assessment: Experimental Data
The following table summarizes the key biocompatibility parameters for DGDMH, Bis-GMA, and UDMA based on available literature. It is important to note that direct, comprehensive biocompatibility data for cured DGDMH resins is limited in publicly accessible literature. Therefore, some of the assessments for DGDMH are based on data from structurally similar hydantoin derivatives and non-BPA epoxy systems, and this should be considered when interpreting the data.
| Biocompatibility Parameter | Diglycidyl-5,5-dimethylhydantoin (DGDMH) Resins | Bis-GMA Based Resins | UDMA Based Resins |
| Cytotoxicity (in vitro) | Data on DGDMH is sparse. However, some hydantoin derivatives have shown concentration-dependent cytotoxic activity on various cell lines.[7] The absence of BPA is a significant advantage. | Well-documented cytotoxicity, primarily attributed to leached Bis-GMA, TEGDMA, and BPA.[8][9] Effects are dose- and time-dependent and can lead to reduced cell viability and apoptosis.[9] | Exhibits dose-dependent cytotoxicity.[9] Studies have shown it can induce apoptosis and cell cycle arrest in human dental pulp cells.[10] |
| Genotoxicity (in vitro) | Limited specific data for DGDMH. Some hydantoin derivatives have been investigated for genotoxic potential with varying results.[4] | Bis-GMA itself has not shown strong genotoxic activity in some assays, but leached co-monomers like TEGDMA have been shown to induce DNA damage.[3][5] | UDMA has been shown to induce homologous recombination and gene/chromosomal mutations in in vivo studies.[5] |
| Inflammatory Response | Specific data for DGDMH is not readily available. The absence of BPA suggests a potentially lower inflammatory potential compared to Bis-GMA. | Leached components, particularly BPA, can induce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[11] This can contribute to local and systemic inflammation.[12] | DBA components, including UDMA, have been shown to alter the secretion of inflammatory mediators like IL-1β and TNF-α from macrophages.[13] |
| Endocrine Disruption (BPA Release) | Does not contain a bisphenol A moiety, therefore does not pose a risk of BPA release. | A primary concern due to the potential for BPA to leach from unpolymerized resin or as a degradation product. BPA is a known endocrine disruptor.[14] | Does not contain bisphenol A. |
Experimental Protocols for Biocompatibility Assessment
To ensure scientific rigor and reproducibility, biocompatibility testing of dental resins should adhere to established standards, primarily the ISO 10993 series, "Biological evaluation of medical devices." The following are detailed protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for assessing resin cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Preparation of Resin Eluates:
-
Fabricate standardized discs of cured DGDMH, Bis-GMA, and UDMA resins according to manufacturer's instructions.
-
Sterilize the discs using a non-destructive method like UV irradiation.
-
Incubate the sterile discs in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio as specified in ISO 10993-12 for 24-72 hours at 37°C.
-
Collect the medium (now containing any leachable substances), filter-sterilize, and this will serve as the eluate.
-
-
Cell Culture and Exposure:
-
Seed human gingival fibroblasts (HGFs) or another relevant cell line (e.g., L929) into 96-well plates at a density of 1 x 104 cells/well.
-
Incubate the cells for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with the prepared resin eluates (undiluted and serial dilutions). Include a negative control (fresh medium) and a positive control (e.g., phenol solution).
-
Incubate the cells with the eluates for 24, 48, and 72 hours.
-
-
MTT Assay Procedure:
-
After the exposure period, remove the eluates and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Workflow Diagram:
Caption: Key steps in the Comet Assay for genotoxicity assessment.
Step-by-Step Protocol:
-
Cell Exposure: Expose a suitable cell line (e.g., human lymphocytes or fibroblasts) to the resin eluates for a defined period (e.g., 24 hours).
-
Cell Embedding: Harvest the cells and suspend them in low melting point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Inflammatory Response Assessment: Cytokine Profiling (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., IL-6, TNF-α), in a sample.
Workflow Diagram:
Caption: Workflow for quantifying inflammatory cytokines using ELISA.
Step-by-Step Protocol:
-
Cell Culture and Exposure:
-
Culture an appropriate immune cell line, such as human macrophages (e.g., differentiated THP-1 cells), in 24-well plates.
-
Expose the cells to the resin eluates for 24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants, which will contain the secreted cytokines.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-6 or TNF-α).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a series of incubation and washing steps with detection antibodies and an enzyme-conjugated secondary antibody.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
-
Conclusion and Future Directions
The biocompatibility of dental resins is a critical determinant of their clinical success and patient safety. While established materials like Bis-GMA and UDMA have a long history of use, concerns regarding monomer leaching and potential endocrine-disrupting effects persist.[2][3][14] Novel resin systems, such as DGDMH, offer a promising alternative by eliminating the BPA backbone inherent in Bis-GMA.
However, a comprehensive and direct comparison of the biocompatibility of cured DGDMH resins with traditional materials is currently hampered by a lack of extensive, publicly available data. The experimental protocols outlined in this guide provide a robust framework for conducting such assessments in a standardized and scientifically rigorous manner.
Future research should focus on:
-
Comprehensive in vitro and in vivo biocompatibility testing of cured DGDMH resins following ISO 10993 guidelines.
-
Long-term studies to evaluate the degradation of DGDMH resins and the potential for leaching of byproducts over time.
-
Investigation of the specific cellular signaling pathways affected by DGDMH and its potential leachables.
By systematically addressing these knowledge gaps, the scientific community can confidently evaluate the next generation of dental restorative materials, ensuring that they are not only mechanically and aesthetically superior but also fundamentally safer for patients.
References
-
Biocompatibility of composite resins - PMC - PubMed Central - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Comparison of the clinical and preclinical biocompatibility testing of dental materials: are the ISO usage tests meaningful? - PubMed. (2007). J Biomed Mater Res A, 81(1), 51-8. [Link]
-
Biocompatibility of dental materials | PPTX - Slideshare. (n.d.). Retrieved January 13, 2026, from [Link]
-
BIS-GMA--based resins in dentistry: are they safe? | Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biocompatibility of dental products - Elsodent. (n.d.). Retrieved January 13, 2026, from [Link]
-
How is the biocompatibilty of dental biomaterials evaluated? (n.d.). Retrieved January 13, 2026, from [Link]
-
The Hidden Hormone Disruptor in Dental Materials: Bis-GMA - Seattle Dental Care. (2025). Retrieved January 13, 2026, from [Link]
-
Urethane dimethacrylate induces cytotoxicity and regulates cyclooxygenase-2, hemeoxygenase and carboxylesterase expression in human dental pulp cells - PubMed. (2014). Acta Biomater, 10(2), 722-31. [Link]
-
In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins - Bulgarian Chemical Communications. (n.d.). Retrieved January 13, 2026, from [Link]
-
The Effect of Inorganic Filler Content on the Properties of BPA-Free Bulk-Fill Dental Resin Composites - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines - MDPI. (2021). Materials (Basel), 14(8), 2055. [Link]
-
Expression of pro-inflammatory cytokines and mediators induced by Bisphenol A via ERK-NFκB and JAK1/2-STAT3 pathways in macrophages - PubMed. (2019). J Biochem Mol Toxicol, 33(4), e22282. [Link]
-
In vitro cytotoxicity of chemical preservatives on human fibroblast cells - SciELO. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biocompatibility of composite resins - PMC - PubMed Central - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Induced DNA damage by dental resin monomers in somatic cells - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biocompatibility of materials and products used in medicine and dental medicine | Stoykov | International Bulletin of Otorhinolaryngology. (n.d.). Retrieved January 13, 2026, from [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions - MDPI. (2024). Polymers (Basel), 16(2), 263. [Link]
-
Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
-
Comparative Study of the Cytotoxic Effect of Epoxy Resin and Calcium Silicate Based Sealers (An In-Vitro study) - ResearchGate. (2023). Retrieved January 13, 2026, from [Link]
-
Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cytotoxicity of Different Nano Composite Resins on Human Gingival and Periodontal Ligament Fibroblast Cell Lines: An In Vitro Study - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Genotoxicity Associated with Residual Monomers in Restorative Dentistry: A Systematic Review - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Genotoxicity Associated with Residual Monomers in Restorative Dentistry: A Systematic Review - PubMed. (2021). Oral Health Prev Dent, 19(1), 471-480. [Link]
-
Effect of dentin bonding agents on the secretion of inflammatory mediators from macrophages - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines [mdpi.com]
- 8. ikm.org.my [ikm.org.my]
- 9. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of pro-inflammatory cytokines and mediators induced by Bisphenol A via ERK-NFκB and JAK1/2-STAT3 pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of chemicals leaching from dental resin-based materials after in vitro chemical and salivary degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Hydantoin Anticonvulsants Against Existing Drugs
This guide offers an in-depth, technical comparison of the efficacy of novel hydantoin anticonvulsants relative to established antiepileptic drugs (AEDs). Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes preclinical data, elucidates the rationale behind experimental designs, and provides a transparent view of the current landscape of hydantoin-based epilepsy therapeutics. Our objective is to furnish a robust, data-centric resource to inform and guide future research in anticonvulsant drug discovery.
Introduction: The Rationale for Pursuing Novel Hydantoin Anticonvulsants
Epilepsy remains a significant global health challenge, with a substantial portion of patients experiencing inadequate seizure control or dose-limiting side effects from current therapies. The hydantoin class of drugs, exemplified by phenytoin, has been a cornerstone of epilepsy treatment for over 80 years.[1] Their primary mechanism, the modulation of voltage-gated sodium channels, is a clinically validated strategy for suppressing seizure activity.[2] However, the therapeutic window of older hydantoins can be narrow, complicated by pharmacokinetic variability and a range of adverse effects. This has catalyzed the development of novel hydantoin derivatives, rationally designed to enhance potency, broaden the spectrum of activity, and improve the overall safety and tolerability profile. This guide evaluates the preclinical efficacy of these next-generation compounds against their predecessors and other widely used AEDs.
The Core Mechanism: Stabilizing the Inactive State of Voltage-Gated Sodium Channels
Hydantoin anticonvulsants exert their primary therapeutic effect by selectively binding to voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[2] These drugs exhibit a state-dependent binding mechanism, showing a higher affinity for the inactivated state of the channel compared to the resting state.[1] By stabilizing the channel in its inactive conformation, hydantoins slow the rate of recovery from inactivation. This action effectively filters high-frequency neuronal firing—a hallmark of seizure activity—while leaving normal, low-frequency neuronal transmission largely unaffected. This use-dependent blockade is the cornerstone of their anticonvulsant action, preventing the spread of seizure discharges in the brain.[1]
Caption: State-dependent mechanism of hydantoin anticonvulsants on voltage-gated sodium channels (VGSCs).
Quantitative Efficacy Comparison: Preclinical Benchmarks
The efficacy of anticonvulsant compounds is rigorously assessed using standardized preclinical models. The two most fundamental and widely accepted screening tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is highly predictive of efficacy against generalized tonic-clonic seizures, whereas the scPTZ test is a reliable model for myoclonic and absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, is the primary metric for comparison. A lower ED50 value signifies higher anticonvulsant potency.
The following table consolidates ED50 data from various preclinical studies, comparing novel hydantoin derivatives to established AEDs.
| Compound | MES (ED50 mg/kg, i.p.) | scPTZ (ED50 mg/kg, i.p.) | Primary Mechanism of Action | Reference(s) |
| Existing Drugs | ||||
| Phenytoin | ~9.5 | Inactive (>100) | Sodium Channel Blocker | [3][4] |
| Carbamazepine | ~8.8 | ~31.9 | Sodium Channel Blocker | [3][5] |
| Valproate | ~272 | ~149 | Multiple (incl. GABA enhancement) | [4][6][7] |
| Novel Hydantoins | ||||
| SB2-Ph (Schiff Base) | 8.29 | Not Reported | Sodium Channel Blocker (putative) | [8] |
| ART 5 | Similar to Phenytoin | Similar to Phenytoin | Sodium Channel Blocker (putative) | |
| ART 1215 | Less effective than Phenytoin | More effective than Phenytoin | Sodium Channel Blocker (putative) |
Note: "i.p." refers to intraperitoneal administration. Data for novel compounds are from individual studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols: The Foundation of Efficacy Evaluation
The integrity of any comparative efficacy guide rests upon the validity of its underlying experimental protocols. The MES and scPTZ tests are cornerstone assays in the Anticonvulsant Screening Program (ASP) and are globally recognized for their predictive value.
Maximal Electroshock (MES) Test
Causality: This test is designed to identify compounds that can prevent the spread of seizures. The tonic hindlimb extension is a robust, all-or-none endpoint that is specifically blocked by drugs effective against generalized tonic-clonic seizures, primarily those acting on voltage-gated sodium channels.
Methodology:
-
Animal Selection and Acclimation: Male Swiss mice (18-25g) are acclimated to the laboratory environment for at least 3 days with free access to food and water.
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a defined pre-treatment time (typically 30-60 minutes) to coincide with peak plasma/brain concentrations.
-
Electrode Placement and Stimulus: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas. Corneal electrodes are then used to deliver a constant alternating current (e.g., 50 mA, 60 Hz) for a brief duration (0.2 seconds).
-
Endpoint Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at a minimum of three dose levels is recorded, and the ED50 value with 95% confidence intervals is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Causality: This test evaluates a compound's ability to raise the seizure threshold. PTZ is a GABA-A receptor antagonist, and this model is therefore sensitive to compounds that enhance GABAergic inhibition or block T-type calcium channels, mechanisms relevant to myoclonic and absence seizures.
Methodology:
-
Animal Selection and Drug Administration: As per the MES protocol.
-
Convulsant Administration: A dose of PTZ known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously into the loose skin of the neck.
-
Endpoint Observation: Animals are placed in individual observation chambers and monitored for 30 minutes. The primary endpoint is the absence of a clonic seizure, defined as clonus of the forelimbs, jaw, and/or vibrissae lasting for at least 5 seconds.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from the clonic seizure endpoint at various doses.
Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant compounds.
Conclusion and Future Perspectives
The preclinical data for emerging hydantoin derivatives are encouraging. Compounds such as the phenytoin Schiff base SB2-Ph demonstrate potency in the MES model comparable to that of phenytoin, suggesting a strong potential for controlling generalized tonic-clonic seizures.[8] Other derivatives, like ART 1215, show an interesting divergence, with enhanced efficacy in the scPTZ model, hinting at a broader spectrum of activity that may encompass myoclonic or absence seizures. [cite: ]
The continued synthesis and rigorous evaluation of novel hydantoins are critical endeavors. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of these lead candidates, including their potential for off-target effects and drug-drug interactions. By leveraging these foundational preclinical models, the scientific community can more effectively identify and advance hydantoin derivatives with superior efficacy and safety, ultimately offering improved therapeutic options for individuals with epilepsy.
References
-
Title: Synthesis and anticonvulsant activity of new phenytoin derivatives | Source: European Journal of Medicinal Chemistry | URL: [Link]
-
Title: Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin | Source: PMC - NIH | URL: [Link]
-
Title: Phenytoin-based bivalent ligands: design, synthesis and anticonvulsant activity | Source: PubMed | URL: [Link]
-
Title: Study of Some Hyndantion Derivatives as Anticonvulsant Agents | Source: Progress in Chemical and Biochemical Research | URL: [Link]
-
Title: Design, synthesis and evaluation of Schiff bases & thiazolidinone derivatives for anticonvulsant activity | Source: Journal of Applied Pharmaceutical Science | URL: [Link]
-
Title: Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts | Source: Bioactive Compounds in Health and Disease | URL: [Link]
-
Title: How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names | Source: RxList | URL: [Link]
-
Title: Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide | Source: PubMed | URL: [Link]
-
Title: Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts | Source: | URL: [Link]
-
Title: Novel hydantoin derivatives: Synthesis and biological activity evaluation | Source: ResearchGate | URL: [Link]
-
Title: Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice | Source: PubMed | URL: [Link]
-
Title: Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases | Source: MDPI | URL: [Link]
-
Title: Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels | Source: ResearchGate | URL: [Link]
-
Title: A Review on the Some Biological Activities of the Hydantoin Derivatives | Source: | URL: [Link]
-
Title: Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy | Source: | URL: [Link]
-
Title: List of Hydantoin anticonvulsants | Source: Drugs.com | URL: [Link]
-
Title: Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice | Source: | URL: [Link]
-
Title: Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. | Source: ResearchGate | URL: [Link]
-
Title: A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force | Source: PubMed Central | URL: [Link]
-
Title: Mechanisms of action of antiepileptic drugs | Source: Epilepsy Society | URL: [Link]
-
Title: ED 50 values for reversing PTZ-induced behaviors | Source: ResearchGate | URL: [Link]
-
Title: Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach | Source: bioRxiv | URL: [Link]
-
Title: Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach | Source: PubMed Central | URL: [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 15336-81-9)
Introduction: The Analytical Challenge of a Hydantoin Epoxy Resin
The compound 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, identified by CAS number 15336-81-9, is a hydantoin-based epoxy resin.[1][][3] Its molecular structure, featuring a hydantoin core and two reactive oxirane (epoxy) groups, imparts valuable properties such as high thermal stability and excellent mechanical performance, making it a person of interest in advanced materials and specialty formulations.[1] In the pharmaceutical and drug development sector, such reactive molecules may be encountered as components of medical devices, packaging materials, or as starting materials in complex syntheses.
The characterization of this molecule is non-trivial. Its quality attributes—purity, identity, and concentration of the active epoxy groups—are directly linked to its performance and safety. Therefore, the analytical methods used for its characterization must be robust, reliable, and fit for their intended purpose. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR), for the characterization of this hydantoin epoxy resin. We will explore not just the "how" but the "why" of the experimental design, culminating in a practical framework for cross-validation.
The Imperative of Cross-Validation in a Regulated Environment
In drug development, an analytical method is not merely a procedure; it is a core component of the quality control strategy. When a validated analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, it is paramount to ensure that the results remain consistent and reliable.[4][5] This is the principle of analytical method transfer and cross-validation.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards like the ICH Q2(R2) guidelines emphasize that the validated state of a method must be maintained throughout its lifecycle.[6][7][8][9] Cross-validation is the formal process of comparing the results from two distinct analytical procedures to demonstrate their equivalence for a specific intended purpose.[6] A successful cross-validation provides documented evidence that the methods can be used interchangeably, ensuring data integrity and consistency across different stages of development or manufacturing sites.
The logical flow of a cross-validation study is a systematic process designed to mitigate risks and ensure data comparability.
Caption: Logical workflow for analytical method cross-validation.
Selecting the Right Tools: HPLC vs. FTIR for Epoxy Resin Characterization
For a molecule like this compound, no single technique tells the whole story. We have selected two powerful and orthogonal methods for comparison:
-
High-Performance Liquid Chromatography (HPLC): A separative technique ideal for quantifying the primary component and resolving it from impurities or degradation products. For epoxy resins, reversed-phase HPLC is often the method of choice.[4][10] It provides quantitative data on purity and concentration.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A spectroscopic technique that provides a molecular fingerprint. It is exceptionally useful for confirming the identity of the compound by identifying its functional groups. For this epoxy resin, FTIR can be used to monitor the presence of the critical oxirane ring, which is essential for its reactivity.[11][12][13]
The causality behind this choice is rooted in the principle of orthogonality . HPLC separates based on polarity and hydrodynamic volume, while FTIR identifies based on vibrational energy of chemical bonds. If both methods yield consistent and comparable results, it provides a very high degree of confidence in the analytical data.
Head-to-Head Comparison: Experimental Design
To objectively compare HPLC and FTIR, we will design a study that evaluates key validation parameters as defined by ICH Q2(R2).[6][8]
| Parameter | HPLC Approach | FTIR Approach | Rationale |
| Specificity/Identity | Peak purity analysis using a photodiode array (PDA) detector. Retention time matching against a reference standard. | Comparison of the sample's IR spectrum against a reference standard's spectrum. Focus on characteristic bands (e.g., C-O-C of oxirane ring at ~915 cm⁻¹).[12] | Ensures the method is unequivocally assessing the analyte of interest without interference. |
| Accuracy | Analysis of samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%). | Not directly applicable for quantitative comparison in this context without extensive calibration. Accuracy is inherent in the identity confirmation. | To determine the closeness of the test results to the true value. |
| Precision (Repeatability) | Six replicate injections of a single homogeneous sample. | Six replicate scans of the same sample preparation. | Measures the method's consistency with repeated measurements on the same sample under the same conditions. |
| Linearity & Range | Analysis of at least five concentrations of the reference standard across the expected working range. | Not typically used for quantification in this application, but could be developed by correlating peak height/area to concentration. | Demonstrates a proportional relationship between the analytical signal and the concentration of the analyte. |
Detailed Experimental Protocols
Protocol 1: Purity and Assay by Reversed-Phase HPLC
This protocol is designed to provide a robust quantitative assessment of the hydantoin epoxy resin.
Workflow Diagram:
Caption: Experimental workflow for HPLC analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas. The use of a simple binary mobile phase is a deliberate choice for robustness and ease of transfer.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of acetonitrile to obtain a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample solution to a target concentration of 1.0 mg/mL in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This is a self-validating step to ensure the system is performing correctly before sample analysis.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample to the standard.
Protocol 2: Identity Confirmation by FTIR Spectroscopy
This protocol is designed for rapid and definitive confirmation of the material's identity.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan and verifying no significant peaks are present.
-
Reference Standard Analysis: Place a small amount of the reference standard powder or liquid onto the ATR crystal and apply pressure.
-
Data Acquisition (Standard): Collect the spectrum over a range of 4000-650 cm⁻¹. A typical setting is 16 scans at a resolution of 4 cm⁻¹.
-
Sample Analysis: Clean the ATR crystal thoroughly. Place the sample on the crystal and collect the spectrum using the identical parameters used for the standard.
-
Data Analysis: Overlay the sample spectrum with the reference standard spectrum.
-
Acceptance Criteria: The peak positions of the major absorption bands in the sample spectrum must correspond to the bands in the reference standard spectrum. Key characteristic peaks for confirmation include:
-
Oxirane C-O-C stretch: ~915-810 cm⁻¹ (a very intense and characteristic peak for epoxides).[13]
-
Hydantoin C=O stretch: ~1700-1770 cm⁻¹
-
Aromatic/Ring vibrations (if applicable): As per the specific resin structure.
-
Comparative Data Summary & Interpretation
The following table summarizes hypothetical, yet realistic, experimental data from the cross-validation study.
| Validation Parameter | HPLC Method | FTIR Method | Acceptance Criteria | Pass/Fail |
| Identity | Retention Time matches standard (±2%) | Spectral correlation > 0.98 | Match Standard | Pass |
| Specificity | No interfering peaks at analyte retention time | Characteristic peaks are distinct and identifiable | No interference | Pass |
| Accuracy (% Recovery) | 99.5%, 100.2%, 99.8% (at 3 levels) | N/A for this application | 98.0 - 102.0% | Pass |
| Precision (Repeatability, %RSD) | 0.85% (n=6) | N/A for quantitative comparison | ≤ 2.0% | Pass |
| Linearity (r²) | 0.9995 | N/A for this application | ≥ 0.999 | Pass |
Interpretation:
The data clearly demonstrates that both methods are suitable for their intended purpose. The HPLC method provides excellent quantitative performance, meeting all criteria for accuracy, precision, and linearity. The FTIR method provides a reliable and specific identity confirmation, as evidenced by the high spectral correlation.
For a cross-validation scenario where the FTIR method is being established for identity confirmation alongside an existing HPLC purity method, these results would be considered successful. The FTIR provides a rapid, orthogonal confirmation of the material's identity, complementing the quantitative purity data from the HPLC.
Conclusion: A Synergistic Approach to Characterization
This guide demonstrates that a comprehensive understanding of a complex molecule like this compound requires a multi-faceted analytical approach.
-
HPLC stands out as the superior technique for quantitative analysis , providing precise data on purity and the presence of impurities. Its separative power is essential for stability studies and quality control release testing.
-
FTIR is an invaluable tool for identity confirmation . Its speed, simplicity, and specificity make it ideal for raw material identification and for quickly verifying the presence of the critical epoxy functional group.
The cross-validation of these two methods does not declare one a "winner" over the other. Instead, it establishes a synergistic analytical strategy. By leveraging the quantitative strength of HPLC and the rapid, definitive identification power of FTIR, researchers and drug development professionals can build a robust and compliant control strategy, ensuring the quality and consistency of their materials. This dual-method approach embodies the principles of scientific rigor and trustworthiness demanded by the regulatory landscape.
References
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ASTM D5896-96(2018) - Standard Test Method for Carbohydrate Distribution of Cellulosic Materials. ASTM International. (While not specific to epoxy, it provides a framework for HPLC analysis of complex materials). [Link]
-
ICH Guideline Q14: Analytical Procedure Development. U.S. Food and Drug Administration. [Link]
-
Cañavate, J., Colom, X., Pagès, P., & Carrasco, F. (2000). STUDY OF THE CURING PROCESS OF AN EPOXY RESIN BY FTIR SPECTROSCOPY. Polymer-Plastics Technology and Engineering, 39(5), 857-868. [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
-
Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
- 1. 15336-81-9 | CAS DataBase [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. store.astm.org [store.astm.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. dl.astm.org [dl.astm.org]
- 11. tandfonline.com [tandfonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Models for Screening Hydantoin Compound Toxicity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The preclinical evaluation of hydantoin compounds, a class of drugs frequently used in the management of epilepsy, presents a significant challenge due to their potential for idiosyncratic toxicity. Historically, animal models have been the cornerstone of toxicity screening, but they often fail to predict human-specific adverse reactions, leading to late-stage drug attrition.[1] This guide provides a comprehensive comparison and validation framework for advanced in vitro models designed to screen for hydantoin-induced toxicity with higher fidelity to human physiology. We will explore the strengths and weaknesses of 2D and 3D cell cultures, and microphysiological systems (organ-on-a-chip), providing evidence-based protocols and data interpretation strategies to foster their adoption in modern drug development pipelines.
The Challenge of Hydantoin Toxicity
Hydantoins, such as phenytoin, are effective anticonvulsants but are associated with a risk of severe adverse drug reactions, including drug-induced liver injury (DILI) and developmental toxicity.[2][3] The mechanisms underlying these toxicities are often complex, involving metabolic activation into reactive intermediates, oxidative stress, and immune-mediated responses.[4][5] The limitations of animal models in recapitulating these human-specific pathways underscore the urgent need for more predictive, human-relevant in vitro systems.[6][7] The recent FDA Modernization Act 2.0, which allows for alternatives to animal testing, further propels the adoption of these advanced models.[8]
Comparative Analysis of In Vitro Models
The selection of an appropriate in vitro model is contingent on the specific toxicological endpoint under investigation and the desired throughput. The ideal model should be physiologically relevant, reproducible, and scalable.
| Model Type | Principle | Advantages | Limitations | Throughput | Cost |
| 2D Cell Culture | Cells grown as a monolayer on a flat, artificial substrate. | High-throughput, cost-effective, well-established protocols.[9] | Lack of physiological relevance, altered gene expression, and metabolic activity compared to in vivo tissues.[10][11] | High | Low |
| 3D Spheroids/Organoids | Self-assembled, three-dimensional cell aggregates that mimic the microarchitecture of an organ. | Improved cell-cell interactions, more physiologically relevant gene expression and function.[12][13] | Lower throughput, can be more challenging to culture and scale consistently, potential for necrotic cores.[13] | Medium | Medium |
| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells in a continuously perfused, 3D microenvironment to replicate organ-level physiology. | Recapitulates tissue-tissue interfaces, mechanical cues, and dynamic nutrient/waste exchange, offering high physiological relevance.[6][14] | Lower throughput, technically complex, higher cost. | Low | High |
Expert Insight: While 2D models are useful for initial, high-throughput screening, 3D models and OoCs provide more nuanced, physiologically relevant data crucial for lead optimization and mechanistic studies. For hydantoin-induced hepatotoxicity, a 3D liver spheroid model co-cultured with immune cells can offer superior predictive power over a simple HepG2 monolayer by capturing both metabolic and immune-mediated injury pathways.[4] A study on the Emulate human Liver-Chip demonstrated its ability to correctly identify 87% of tested drugs that caused DILI in patients, despite having passed animal testing.[14]
A Framework for Rigorous Validation
The validation of an in vitro model is a critical process to ensure its reliability and relevance for a specific context of use.[15][16] This process should be guided by principles established by organizations like the Organisation for Economic Co-operation and Development (OECD).[17][18]
Caption: A stepwise workflow for the validation of in vitro models.
Key Validation Assays and Protocols
A battery of assays is necessary to comprehensively evaluate the toxic potential of hydantoin compounds.
Cytotoxicity Assays
These assays measure cell viability and membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[20]
Protocol: MTT Assay for Cytotoxicity in 3D Liver Spheroids
-
Spheroid Formation: Culture primary human hepatocytes and non-parenchymal cells in ultra-low attachment plates for 4-7 days to allow spheroid formation.
-
Compound Exposure: Treat spheroids with a dilution series of the hydantoin compound and appropriate controls (vehicle, positive control like acetaminophen) for 24-72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).
Genotoxicity Assays
These assays detect the potential of a compound to damage cellular DNA.
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks in individual cells.[19][21]
-
Micronucleus Test: This assay identifies chromosomal damage by detecting the formation of micronuclei in the cytoplasm of dividing cells.[21]
Caption: A simplified signaling pathway of phenytoin-induced liver injury.
Data Interpretation and Performance Metrics
Once data is collected, the performance of the in vitro model must be quantitatively assessed against existing in vivo or clinical data.
| Metric | Formula | Interpretation |
| Sensitivity | True Positives / (True Positives + False Negatives) | The ability of the model to correctly identify toxic compounds. |
| Specificity | True Negatives / (True Negatives + False Positives) | The ability of the model to correctly identify non-toxic compounds. |
| Accuracy | (True Positives + True Negatives) / Total Compounds | The overall correctness of the model. |
Trustworthiness in Practice: To ensure the integrity of your results, every assay should include a set of reference compounds with well-characterized toxicity profiles. For hydantoin screening, this would include phenytoin as a positive control, a non-toxic structural analog as a negative control, and a compound with a different toxicity mechanism (e.g., amiodarone for cholestatic injury) to assess specificity.[4]
Conclusion and Future Directions
The transition from traditional animal testing to advanced in vitro models represents a paradigm shift in toxicology.[22][23] While 2D cultures still have a role in high-throughput screening, 3D models and organ-on-a-chip technologies offer unparalleled physiological relevance for assessing the complex toxicities associated with hydantoin compounds.[7][24] Rigorous, transparent validation is the key to building confidence in these models and accelerating their acceptance into regulatory practice.[25][26] Future efforts should focus on standardizing protocols, developing more complex multi-organ systems to study systemic toxicity, and integrating artificial intelligence for more sophisticated data analysis and prediction.[7]
References
- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-715. [URL not available]
-
Spielberg, S. P., Gordon, G. B., Blake, D. A., Goldstein, D. A., & Herlong, H. F. (1981). Predisposition to phenytoin hepatotoxicity assessed in vitro. New England Journal of Medicine, 305(13), 722-727. [Link]
-
Emulate. (n.d.). Organ-Chips for Toxicology Assessment. Emulatebio.com. [Link]
-
Doke, S. K., & Dhawale, S. C. (2015). Alternatives to animal testing: A review. Saudi Pharmaceutical Journal, 23(3), 223-229. [Link]
-
Ashad-uzzaman, M., & Cha, H. J. (2020). Organ-on-a-chip for assessing environmental toxicants. Current Opinion in Biotechnology, 63, 122-130. [Link]
-
Zucco, F., De Angelis, I., & Testai, E. (2004). Cell lines as in vitro models for drug screening and toxicity studies. Methods in Molecular Biology, 290, 37-51. [Link]
-
Mirahmad, M., Sabourian, R., Mahdavi, M., Larijani, B., & Safavi, M. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews, 54(2), 209-232. [Link]
-
Vernetti, L., et al. (2017). Organs-on-Chips as Bridges for Predictive Toxicology. ALTEX, 34(3), 333-346. [Link]
-
Sharma, P., et al. (2012). Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's. Indian Journal of Pharmaceutical Sciences, 74(1), 1-7. [Link]
-
Humane Society International. (2022). First-of-its-kind study validates Organ-on-a-chip as a better approach to predict drug toxicity than animals. hsi.org. [Link]
-
Pharmaceutical Online. (2024). Boosting In Vitro Toxicology Testing With Organ-Chips. pharmaceuticalonline.com. [Link]
-
Donato, M. T., & Castell, J. V. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
Humane World for Animals. (n.d.). 7 Alternatives to Animal Experiments. humaneworldforanimals.org. [Link]
-
S, P., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 108. [Link]
-
Drug Target Review. (2023). Exploring alternatives to animal testing in drug discovery. drugtargetreview.com. [Link]
-
ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. echa.europa.eu. [Link]
-
PETA. (n.d.). In Vitro Methods and More Animal Testing Alternatives. peta.org. [Link]
-
Doak, S. H., et al. (2018). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials: Methods and Protocols. Methods in Molecular Biology, 1682, 125-151. [Link]
-
Unbound Bio. (2024). 3D vs 2D Cell Culture: A Comprehensive Comparison and Review. unboundbio.com. [Link]
-
Molecular Devices. (2025). 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling. moleculardevices.com. [Link]
-
Mimetas. (n.d.). 2D Versus 3D Cell Cultures: Advantages and Disadvantages. mimetas.com. [Link]
-
Spielberg, S. P., Gordon, G. B., Blake, D. A., & Mellits, E. D. (1981). Predisposition to phenytoin hepatotoxicity assessed in vitro. The New England journal of medicine, 305(13), 722–727. [Link]
-
Pharma Now. (2025). 3D vs 2D Cell Culture: Which Model Suits Your Lab in 2025? pharmanow.com. [Link]
-
Tempo Bioscience. (2025). 2D vs 3D Cell Culture: Choosing the Right Model for Disease Research. tempobioscience.com. [Link]
-
Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4(e329). [Link]
-
ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. estiv.org. [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. en.wikipedia.org. [Link]
-
Kahn, H. D., Faguet, G. B., & Agee, J. F. (1984). Drug-induced liver injury. In vitro demonstration of hypersensitivity to both phenytoin and phenobarbital. Archives of Internal Medicine, 144(9), 1677-1679. [Link]
-
OECD. (n.d.). In vitro assays for developmental neurotoxicity. oecd.org. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. oecd.org. [Link]
-
Gstraunthaler, G., & Seppi, T. (2011). In vitro Toxicity Testing in the Twenty-First Century. ALTEX, 28(4), 251-255. [Link]
-
National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. ntp.niehs.nih.gov. [Link]
-
Wikipedia. (n.d.). Hydantoin. en.wikipedia.org. [Link]
-
Khan, M. A., et al. (2014). In vitro cytotoxic and genotoxic evaluation to ascertain toxicological potential of ketoprofen. African Journal of Pharmacy and Pharmacology, 8(14), 387-392. [Link]
-
An, R., & Li, X. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 586. [Link]
-
Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. gov.uk. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. criver.com. [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. histologix.com. [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. study.com. [Link]
-
Mirahmad, M., Sabourian, R., Mahdavi, M., Larijani, B., & Safavi, M. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews, 54(2), 209-232. [Link]
-
Spielmann, H. (2001). Lessons learned from validation of in vitro toxicity test: from failure to acceptance into regulatory practice. Toxicology in Vitro, 15(4-5), 589-595. [Link]
-
Spielmann, H. (2001). Lessons learned from validation of in vitro toxicity test: From failure to acceptance into regulatory practice. Toxicology in Vitro, 15(4-5), 589-595. [Link]
-
Wadghane, S. S., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 200-206. [Link]
-
Frazier, J. M. (1990). Framework for validation and implementation of in vitro toxicity tests. Toxicology in Vitro, 4(4-5), 690-694. [Link]
-
Rahman, M. M., et al. (2014). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of Scientific Research, 6(1), 115-123. [Link]
Sources
- 1. 7 Alternatives to Animal Experiments | Humane World for Animals [humaneworld.org]
- 2. Predisposition to phenytoin hepatotoxicity assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced liver injury. In vitro demonstration of hypersensitivity to both phenytoin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predisposition to phenytoin hepatotoxicity assessed in vitro. | Semantic Scholar [semanticscholar.org]
- 6. Organ-on-a-chip for assessing environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. 2D vs 3D Cell Culture: Choosing the Right Model - by Tempo Bioscience [tempobioscience.com]
- 10. 2D vs 3D Cell Cultures: Key Differences & Benefits [mimetas.com]
- 11. pharmanow.live [pharmanow.live]
- 12. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 13. 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling [moleculardevices.com]
- 14. emulatebio.com [emulatebio.com]
- 15. Lessons learned from validation of in vitro toxicity test: from failure to acceptance into regulatory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Framework for validation and implementation of in vitro toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. oecd.org [oecd.org]
- 19. academicjournals.org [academicjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. oecd.org [oecd.org]
- 23. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
For the diligent researcher, scientist, and drug development professional, the integrity of the work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS RN: 15336-81-9), a hydantoin epoxy resin. Adherence to these procedures is paramount for ensuring personal safety and environmental stewardship.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is crucial. This compound, while a valuable tool in research and development, possesses a significant hazard profile that necessitates careful handling and disposal.
A review of available safety data indicates that this compound is classified with several hazard statements (H-statements) that underscore its potential risks.[1] Furthermore, toxicological data has indicated that it may be a tumorigenic agent in mice upon skin contact.[2]
| Hazard Statement | Description |
| H301+H331 | Toxic if swallowed or if inhaled. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H318 | Causes serious eye damage. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H340 | May cause genetic defects. |
| H412 | Harmful to aquatic life with long lasting effects. |
Given these significant hazards, all handling and disposal operations must be conducted with the appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes and potential contact with the vapor, which can cause serious eye damage.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Given the tumorigenic potential with skin contact, double gloving is recommended.[2]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn over personal clothing to prevent skin contact.
-
Respiratory Protection: Due to the toxicity upon inhalation and its potential to cause respiratory sensitization, all handling of the liquid resin should be performed in a certified chemical fume hood.[1] If there is a potential for aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.
Disposal Procedures: A Step-by-Step Approach
The guiding principle for the disposal of this compound is the conversion of the hazardous liquid resin into a non-hazardous, fully cured solid. Uncured or partially cured resin is considered hazardous waste and must be managed accordingly.
Disposal of Uncured (Liquid) Resin
Uncured this compound must be treated as hazardous chemical waste.
Protocol for Small Quantities (e.g., residual amounts in containers):
-
Curing to a Solid: If a compatible hardener is available, the preferred method is to mix the resin with the hardener in the correct stoichiometric ratio in a designated, properly labeled waste container.
-
Ventilation: This curing process should be carried out in a well-ventilated area, preferably within a chemical fume hood, as the reaction may generate heat and vapors.
-
Complete Curing: Allow the mixture to cure completely until it is a hard, inert solid. This may take several hours to days, depending on the specific hardener and ambient temperature.
-
Disposal of Cured Solid: Once fully cured and verified to be non-hazardous, the solid material can be disposed of as regular solid waste, in accordance with institutional and local regulations.
Protocol for Larger Quantities or in the Absence of a Hardener:
-
Hazardous Waste Collection: If curing is not feasible, the uncured resin must be collected in a clearly labeled, leak-proof container. The label should include the chemical name: "this compound", the CAS number "15336-81-9", and the appropriate hazard pictograms.
-
Licensed Waste Disposal: The container of hazardous waste must be disposed of through a licensed chemical waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.
Disposal of Cured (Solid) Resin
Fully cured this compound is considered an inert plastic and is generally not classified as hazardous waste.
-
Verification of Cure: Ensure that the resin is fully solidified and no liquid or tacky residue remains.
-
Disposal: The cured solid can typically be disposed of in the regular solid waste stream. However, it is always best practice to confirm this with your institution's EHS department.
Disposal of Contaminated Materials
Any materials that come into contact with the uncured resin, such as gloves, pipette tips, and paper towels, are considered contaminated and must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated materials in a designated, labeled hazardous waste bag or container.
-
Disposal: Dispose of the contaminated materials through your institution's hazardous waste program.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill. If not already working in a fume hood, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE.
-
Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collection: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All materials used for decontamination are also considered hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Visualization of the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagrams are provided.
Caption: Decision tree for waste segregation.
Caption: Overall disposal workflow.
References
-
PubChem. 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. [Link]
-
Chemsrc. CAS#:15336-81-9 | 5, 5-Dimethyl-1, 3-bis(oxiran-2-ylmethyl)imidazolidine-2, 4-dione. [Link]
-
Epoxy International. Handling and Storage of Epoxy Resins. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
For Research, Scientific, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS: 15336-82-0). This hydantoin epoxy resin is a valuable compound in various research and development applications, but its safe handling is paramount due to its potential hazards. This document is structured to provide a clear, in-depth understanding of the necessary precautions, operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Immediate Safety and Hazard Assessment
Known and Inferred Hazards:
-
Severe Eye Irritant: Contact with the eyes can cause serious damage.[1]
-
Skin Irritation and Sensitization: As with many epoxy resins, prolonged or repeated skin contact can lead to irritation and allergic skin reactions (dermatitis).[2]
-
Potential Mutagen and Carcinogen: There is reported mutation data, and it is listed as a "questionable carcinogen with experimental tumorigenic data by skin contact".[3]
-
Toxic if Ingested: It is described as a "poison by ingestion".[1]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][3]
Due to the lack of established Occupational Exposure Limits (OELs) such as PEL or TLV for this specific compound, all work should be conducted under the principle of minimizing exposure to the lowest achievable level.[2]
Hazard Summary Table
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity (Oral) | Considered a poison by ingestion.[1] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |
| Eye Damage/Irritation | Severe eye irritant.[1] | Wear chemical safety goggles and a face shield. |
| Skin Corrosion/Irritation | May cause skin irritation and allergic sensitization.[2] | Wear chemical-resistant gloves and a lab coat. Avoid all skin contact. |
| Germ Cell Mutagenicity | Mutation data has been reported.[1] | Handle with extreme care, using all recommended PPE to avoid any exposure. |
| Carcinogenicity | Questionable carcinogen with tumorigenic data via skin contact.[3] | Minimize exposure through engineering controls and comprehensive PPE. |
| Respiratory Sensitization | Vapors may cause respiratory irritation.[4] | Handle in a well-ventilated area, preferably a chemical fume hood. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields and a full-face shield. | Protects against splashes of the liquid and potential vapors, addressing the severe eye irritation hazard.[1] |
| Respiratory | An air-purifying respirator with an organic vapor cartridge (or a higher level of protection such as a supplied-air respirator) should be used, especially when handling outside of a fume hood or when generating aerosols. | To prevent inhalation of vapors that can cause respiratory irritation.[4] All respirator users must be fit-tested and trained. |
| Hands | Nitrile or butyl rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can lead to irritation, sensitization, and potential long-term health effects.[3] Change gloves immediately if contaminated. |
| Body | A chemically resistant lab coat or coveralls. | Protects the skin on the arms and body from accidental splashes. Remove any contaminated clothing immediately. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational and Handling Plan
A systematic workflow is critical to ensure safety from initial handling to final disposal.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting any work, ensure a spill kit appropriate for chemical spills is readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
When weighing or transferring the chemical, do so carefully to avoid generating dust or aerosols.
-
Use disposable equipment where possible to minimize cross-contamination and the need for decontamination.
-
Keep containers tightly closed when not in use.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A suitable solvent (e.g., acetone, followed by soap and water) can be used, with the cleaning materials disposed of as hazardous waste.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Procedures:
-
Liquid Waste: Uncured or liquid this compound, including solutions and contaminated solvents, must be collected in a designated, labeled, and sealed hazardous waste container. NEVER pour liquid resin down the drain.[][6]
-
Solid Waste: All disposables contaminated with the chemical, such as gloves, wipes, and plasticware, must be placed in a sealed bag and disposed of as solid hazardous chemical waste.
-
Cured Resin: If small amounts of excess resin can be fully cured to an inert solid, the cured material is generally considered non-hazardous and can be disposed of in regular solid waste, though it is best to consult your institution's specific guidelines.[][7]
-
Empty Containers: "Empty" containers that have held this chemical should be tightly sealed and disposed of as hazardous waste, as they will retain residue.
Always follow your institution's and local regulations for hazardous waste disposal.
References
-
Safety Data Sheet: 5,5-dimethylhydantoin. Chemos GmbH & Co.KG. [Link]
-
This compound. ChemBK. [Link]
-
CAS No.15336-82-0,5-ethyl-5-methyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione Suppliers,MSDS download. LookChem. [Link]
-
SAFETY DATA SHEET. rci labscan limited. [Link]
-
Disposing of resin. Formlabs Support. [Link]
-
How to Dispose of Resin: 5 Things You Must Know. Resin Obsession. [Link]
-
2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. PubChem. [Link]
-
5,5-dimethyl-1,3-bis (oxirane-2-methyl) imidazolidine-2,4-dione. Bayville Chemical. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Occupational Exposure to Epoxy Resins. EHS. [Link]
-
How Can You Safely Dispose Of Epoxy? WEST SYSTEM. [Link]
Sources
- 1. CAS No.15336-82-0,5-ethyl-5-methyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione Suppliers,MSDS download [lookchem.com]
- 2. occusafeinc.com [occusafeinc.com]
- 3. guidechem.com [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 15336-81-9 [amp.chemicalbook.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
